molecular formula C9H9NO2 B091181 Diacetylpyridine CAS No. 16174-40-6

Diacetylpyridine

Cat. No.: B091181
CAS No.: 16174-40-6
M. Wt: 163.17 g/mol
InChI Key: IDHCQGUWHXGMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diacetylpyridine (CAS 1129-30-2) is an organic compound with the formula C9H9NO2 and a molecular weight of 163.18 g/mol. It is supplied as white crystalline powder or needles with a melting point of 78°C to 82°C . This compound is a highly valuable building block in coordination chemistry, serving as a popular precursor for synthesizing a wide range of Schiff base ligands . These ligands, typically formed via condensation with primary amines, feature pentadentate N3O2 donor sets and are crucial in constructing complexes with a pentagonal bipyramidal (PBPY-7) geometry for various metals . The applications of these complexes are diverse and impactful. They are extensively studied for their unique physicochemical properties and potential in advanced materials science, including serving as single-molecule magnets (SMMs) and single-chain magnets (SCMs) . Furthermore, organometallic complexes derived from 2,6-diacetylpyridine ligands have demonstrated significant biological activity. Recent research highlights their promising in vitro anti-proliferative activity against cancer cell lines, such as prostate cancer (DU-145), making them prospective anti-proliferative agents . Beyond biomedical applications, the reagent has established analytical uses; for example, its bis-thiosemicarbazone derivative serves as a sensitive and selective agent for the spectrophotometric determination of copper(II) ions in food and environmental samples . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-acetylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHCQGUWHXGMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diacetylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-diacetylpyridine (B75352), a key building block in coordination chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize pyridine-based ligands and their metal complexes.

Core Physical and Chemical Properties

2,6-Diacetylpyridine is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in a variety of organic solvents, including dichloromethane, ethyl acetate, methanol (B129727), and dimethyl sulfoxide, but only sparingly soluble in water.[1][2]

Quantitative Data Summary

The key physical and chemical properties of 2,6-diacetylpyridine are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₉H₉NO₂[1]
Molar Mass 163.17 g/mol [1]
Appearance White to off-white crystalline powder/needles[1][3]
Melting Point 79-82 °C[4]
Boiling Point 126 °C at 6 mmHg[1][2]
Density 1.119 g/cm³[1]
CAS Number 1129-30-2[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,6-diacetylpyridine. The following table summarizes its key spectroscopic features.

SpectroscopyDataReferences
¹H NMR (CDCl₃) δ 8.20 (d, 2H), 8.04 (t, 1H), 2.81 (s, 6H)[5]
¹³C NMR (CDCl₃) Signals at approximately 200, 153, 138, 125, 26 ppm[6]
IR (KBr, cm⁻¹) ~1705 (C=O stretching)[5]

Synthesis and Reactivity

2,6-Diacetylpyridine is a versatile precursor, primarily utilized in the synthesis of Schiff base ligands for coordination chemistry.[1]

Synthesis of 2,6-Diacetylpyridine

Several synthetic routes to 2,6-diacetylpyridine have been established. A common and efficient method involves the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester.[5]

This protocol is adapted from a patented procedure.[5]

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid diethyl ester (0.005 mol), 20 mL of ethyl acetate, and 20 mL of n-heptane.

  • Addition of Base: Slowly add potassium metal (0.015 mol) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 10 hours.

  • Quenching and Hydrolysis: Slowly add 20 mL of water followed by 20 mL of concentrated hydrochloric acid. Heat the mixture to 120 °C and maintain for 3 hours.

  • Workup: Neutralize the excess acid with sodium carbonate. Extract the aqueous layer with diethyl ether (3-4 times).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the white solid product.

Synthesis_of_2_6_Diacetylpyridine reagent1 2,6-Pyridinedicarboxylic acid diethyl ester reaction_step1 Claisen Condensation (Room Temp, 10h) reagent1->reaction_step1 reagent2 Ethyl Acetate + n-Heptane reagent2->reaction_step1 base Potassium Metal base->reaction_step1 intermediate Intermediate Adduct reaction_step1->intermediate acid_hydrolysis Acid Hydrolysis (HCl, 120°C, 3h) intermediate->acid_hydrolysis product 2,6-Diacetylpyridine acid_hydrolysis->product

Synthesis of 2,6-Diacetylpyridine via Claisen Condensation.
Synthesis of Schiff Base Ligands

A primary application of 2,6-diacetylpyridine is in the synthesis of diiminopyridine (DIP) ligands through Schiff base condensation with substituted anilines.[1] These tridentate ligands are widely used in coordination chemistry.[2]

  • Dissolution: Dissolve 2,6-diacetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add the desired substituted aniline (B41778) (2 equivalents) to the solution.

  • Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Water Removal: The reaction is driven to completion by removing the water formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent like molecular sieves.[2]

  • Isolation: The resulting Schiff base ligand often precipitates from the solution upon cooling or can be isolated by removing the solvent.

  • Purification: Purification is typically achieved by recrystallization or washing, as the imine products can be sensitive to silica gel chromatography.[2]

Schiff_Base_Formation start_material 2,6-Diacetylpyridine reaction_step Schiff Base Condensation (Solvent, Catalyst) start_material->reaction_step amine Substituted Aniline (2 equivalents) amine->reaction_step water_removal Water Removal (e.g., Dean-Stark) reaction_step->water_removal product Diiminopyridine (DIP) Ligand water_removal->product

General workflow for the synthesis of Diiminopyridine (DIP) ligands.

Coordination Chemistry

The diiminopyridine ligands derived from 2,6-diacetylpyridine are of significant interest due to their ability to stabilize a wide range of metal oxidation states.[1] These ligands form stable complexes with transition metals such as iron, cobalt, and manganese, which have applications in catalysis, including polymerization and reduction reactions.[2] The resulting metal complexes are often structurally stable and can be characterized by single-crystal X-ray diffraction.[2]

Safety and Handling

2,6-Diacetylpyridine is classified with GHS07 pictograms, indicating it can cause skin and eye irritation, and may cause respiratory irritation.[7][8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4][6]

Conclusion

2,6-Diacetylpyridine is a fundamental building block in modern chemistry, with its significance primarily rooted in its role as a precursor to a diverse array of Schiff base ligands. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an invaluable tool for researchers in coordination chemistry, catalysis, and the development of new materials and pharmaceuticals. Careful adherence to safety protocols is essential when handling this compound.

References

Spectroscopic Profile of 2,6-Diacetylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diacetylpyridine (B75352), a key building block in coordination chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,6-diacetylpyridine is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,6-Diacetylpyridine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15d2HH-3, H-5 (Pyridine)
7.95t1HH-4 (Pyridine)
2.75s6H-C(O)CH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Diacetylpyridine

Chemical Shift (δ) ppmAssignment
200.1C =O
153.3C-2, C-6 (Pyridine)
137.5C-4 (Pyridine)
125.0C-3, C-5 (Pyridine)
25.8-C(O)C H₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,6-Diacetylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H Stretch
~2925WeakAliphatic C-H Stretch
~1700StrongC=O Stretch (Acetyl)
~1580MediumC=C/C=N Stretch (Pyridine Ring)
~1440MediumC-H Bend (Methyl)
~1220StrongC-C Stretch

Sample Preparation: KBr Pellet or Nujol Mull

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Estimated UV-Vis Absorption Data for 2,6-Diacetylpyridine

Wavelength (λmax)SolventElectronic Transition
~270-315 nmEthanol (B145695)/Methanoln → π*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 2,6-diacetylpyridine to confirm its chemical structure.

Materials:

  • 2,6-diacetylpyridine

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2,6-diacetylpyridine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-diacetylpyridine using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • 2,6-diacetylpyridine

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of 2,6-diacetylpyridine with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 2,6-diacetylpyridine.

Materials:

  • 2,6-diacetylpyridine

  • Spectroscopy grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of 2,6-diacetylpyridine in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dilute sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2,6-Diacetylpyridine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure Electronic Electronic Properties (Conjugation, Transitions) UV_Vis->Electronic Final_Characterization Complete Characterization Structure->Final_Characterization Electronic->Final_Characterization

Caption: Workflow for the spectroscopic characterization of 2,6-diacetylpyridine.

References

Crystal Structure of Diacetylpyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diacetylpyridine derivatives, a class of compounds with significant interest in coordination chemistry and drug development. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological signaling pathways.

Introduction

This compound, a versatile organic compound, serves as a precursor to a wide array of derivatives, particularly Schiff bases and hydrazones. These derivatives are of great interest due to their ability to form stable complexes with various metal ions. The resulting coordination compounds exhibit diverse geometries and have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for elucidating structure-activity relationships and designing novel therapeutic agents.

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound derivatives and their metal complexes, providing a comparative overview of their structural parameters.

Table 1: Crystallographic Data for Manganese(II) Complexes of this compound Schiff-Base Ligands

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
[MnL¹Cl₂]·H₂OC₁₃H₁₉Cl₂MnN₃O₃TriclinicP-18.322(6)8.465(5)12.935(9)72.82(5)72.20(6)81.38(5)828.32
[{MnL²(NCS)₂}ₓ]C₁₇H₂₁MnN₅O₂S₂MonoclinicP2₁/c14.387(3)10.045(2)15.528(4)90115.10(2)902029.84

L¹ = 2,6-bis[1-(2-hydroxyethylimino)ethyl]pyridine L² = 2,6-bis[1-(3-hydroxypropylimino)ethyl]pyridine

Table 2: Crystallographic Data for Lanthanide(III) Complexes of 2,6-diacetylpyridine-bis(benzoylhydrazone)

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
--INVALID-LINK--₂C₂₇H₃₁GdN₆O₇S₂TetragonalP4₁2₁28.6821(4)8.6821(4)84.363(5)906350.78
--INVALID-LINK--₂C₂₅H₂₅DyN₆O₆SMonoclinicC2/c11.750(3)13.250(3)36.000(6)98.50(2)5535.98
--INVALID-LINK--₂C₂₄H₂₅N₆O₇YbMonoclinicP2₁/n10.750(2)17.750(3)14.250(4)99.00(2)2686.44

H₂L = 2,6-diacetylpyridine-bis(benzoylhydrazone) S = Solvent molecule

Table 3: Crystallographic Data for a Copper(II) Complex of 2,6-diacetylpyridine-bis(acetylhydrazone)

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
--INVALID-LINK--₂·H₂OC₁₃H₂₃CuN₇O₁₁OrthorhombicPbcn21.006(4)14.558(3)6.9119(4)2113.74

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and structural determination of this compound derivatives.

Synthesis of 2,6-Diacetylpyridine (B75352) Derivatives

A common synthetic route to Schiff base and hydrazone derivatives of 2,6-diacetylpyridine involves a condensation reaction.

  • Preparation of the Ligand:

    • Dissolve 2,6-diacetylpyridine in a suitable solvent, typically ethanol (B145695) or methanol.

    • Add a stoichiometric amount (or a slight excess) of the desired amine or hydrazine (B178648) derivative (e.g., benzoylhydrazine, semicarbazide).

    • The reaction mixture is often heated under reflux for several hours to ensure complete reaction.

    • Upon cooling, the solid product often precipitates and can be collected by filtration, washed with a cold solvent, and dried.

  • Synthesis of Metal Complexes (Template Synthesis):

    • In a typical template synthesis, a metal salt (e.g., MnCl₂, Cu(NO₃)₂) is dissolved in a solvent (e.g., ethanol).

    • A solution of 2,6-diacetylpyridine in the same solvent is added to the metal salt solution.

    • The appropriate amine or hydrazine is then added to the mixture.

    • The reaction is stirred and often refluxed for a period of time, leading to the in-situ formation of the ligand and its coordination to the metal ion.

    • The resulting metal complex can be isolated by filtration upon cooling or by slow evaporation of the solvent.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Common techniques include:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam (commonly Mo-Kα or Cu-Kα radiation). The crystal is rotated, and diffraction data (intensities and positions of diffracted X-ray beams) are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives, particularly their anticancer effects, has been linked to the induction of specific cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography Crystallography start 2,6-Diacetylpyridine + Amine/Hydrazine reaction Condensation Reaction (Reflux in Ethanol) start->reaction filtration Filtration & Washing reaction->filtration purification Recrystallization filtration->purification nmr NMR Spectroscopy purification->nmr ir FT-IR Spectroscopy purification->ir mass_spec Mass Spectrometry purification->mass_spec elemental Elemental Analysis purification->elemental crystal_growth Single Crystal Growth purification->crystal_growth xrd X-ray Diffraction crystal_growth->xrd structure Structure Solution & Refinement xrd->structure final_structure final_structure structure->final_structure Final Crystal Structure

Caption: Experimental workflow for the synthesis and structural characterization of this compound derivatives.

ROS_Apoptosis DAP_derivative This compound Derivative ROS Increased Reactive Oxygen Species (ROS) DAP_derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound derivatives.

PERK_JNK_Pathway DAP_derivative This compound Derivative ER_Stress Endoplasmic Reticulum (ER) Stress DAP_derivative->ER_Stress PERK PERK Activation ER_Stress->PERK JNK JNK Activation ER_Stress->JNK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest JNK->Cell_Cycle_Arrest JNK->Apoptosis

Caption: ER stress-mediated PERK and JNK signaling pathways in response to this compound derivatives.

An In-depth Technical Guide to 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2,6-diacetylpyridine (B75352), including its identification, physical and chemical properties, safety data, synthesis protocols, and biological significance.

Chemical Identification and Properties

2,6-Diacetylpyridine, with the CAS number 1129-30-2 , is an organic compound that serves as a versatile precursor in the synthesis of various molecules, particularly ligands for coordination chemistry.[1][2] It is a disubstituted pyridine (B92270) with two acetyl groups attached to the pyridine ring at the 2 and 6 positions.[2][3]

Table 1: Chemical Identifiers for 2,6-Diacetylpyridine

IdentifierValue
CAS Number 1129-30-2[1][3][4][5]
Molecular Formula C₉H₉NO₂[3][4][5]
Molecular Weight 163.17 g/mol [3][5]
IUPAC Name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one)[2]
Synonyms 1-(6-acetylpyridin-2-yl)ethanone, Pyridine-2,6-diacetyl[4][5]
EC Number 214-442-9[4][5]
Beilstein Registry Number 118286[5]

Table 2: Physicochemical Properties of 2,6-Diacetylpyridine

PropertyValue
Appearance White to off-white or beige crystalline solid.[5][6]
Melting Point 79-82 °C
Boiling Point 126 °C at 6 mmHg[4]
Density 1.119 g/cm³[2]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate (B1210297), methanol, and DMSO. Sparingly soluble in water.[4]

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for 2,6-diacetylpyridine, compiled from various safety data sheets.

Table 3: Hazard Identification and GHS Classification

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][7]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)[5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[5][7]
Signal Word Warning
Hazard Statements H315, H319, H335

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7][9]
Ingestion Clean mouth with water. Seek medical attention.[8]

Table 5: Handling, Storage, and Personal Protective Equipment (PPE)

AspectRecommendation
Handling Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.[7][8][9]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[7][10] Keep away from heat, sparks, and open flames.[10]
Incompatible Materials Strong oxidizing agents.[8][9]
Eye/Face Protection Wear safety glasses with side-shields or goggles.[8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]
Respiratory Protection Use a NIOSH-approved respirator when necessary.[9]

Experimental Protocols

Synthesis of 2,6-Diacetylpyridine

Several methods for the synthesis of 2,6-diacetylpyridine have been reported. A common approach involves the Claisen condensation.

Method 1: Claisen Condensation

This method involves the reaction of a 2,6-pyridinedicarboxylic acid ester with ethyl acetate in the presence of a base.

  • Step 1: Esterification of Pyridine-2,6-dicarboxylic Acid: A mixture of pyridine-2,6-dicarboxylic acid, ethanol, toluene, and a catalytic amount of sulfuric acid is refluxed with azeotropic removal of water using a Dean-Stark trap. After cooling, the mixture is concentrated and neutralized to yield 2,6-dicarbethoxypyridine.[11]

  • Step 2: Claisen Condensation: The resulting ester is then reacted with ethyl acetate in the presence of a base like sodium ethoxide or sodium metal to form the diketone.[11] The resulting adduct is then hydrolyzed and decarboxylated to yield 2,6-diacetylpyridine.[2]

Method 2: From 2,6-Pyridinedicarbonitrile

An alternative synthesis route involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent, such as methylmagnesium bromide.[2]

Purification

Common purification methods for 2,6-diacetylpyridine include recrystallization or washing, as it can be sensitive to water and acid, making column chromatography challenging for some of its derivatives.[4]

Visualizations

Synthesis Workflow

G Synthesis Workflow for 2,6-Diacetylpyridine cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 Pyridine-2,6-dicarboxylic Acid step1 Esterification start1->step1 start2 Ethanol start2->step1 start3 Ethyl Acetate step2 Claisen Condensation start3->step2 start4 Base (e.g., Sodium) start4->step2 step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 purification Recrystallization step3->purification product 2,6-Diacetylpyridine purification->product

Caption: A simplified workflow for the synthesis of 2,6-diacetylpyridine.

Safe Handling and Emergency Response Workflow

G Safe Handling and Emergency Response Workflow cluster_handling Safe Handling cluster_exposure Accidental Exposure cluster_response Emergency Response ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area ppe->ventilation storage Store in a Cool, Dry Place ventilation->storage exposure Exposure Occurs storage->exposure skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Rinse with water for 15 mins exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Workflow for safe handling and emergency response for 2,6-diacetylpyridine.

Biological Activity and Applications

2,6-Diacetylpyridine is a crucial building block in the synthesis of ligands for coordination chemistry and has applications in the development of pharmaceuticals and agrochemicals.[3][4] While the compound itself is not typically the active agent, its derivatives, particularly Schiff base condensates, exhibit a range of biological activities.

Derivatives of 2,6-diacetylpyridine, such as bis(thiosemicarbazones) and bis(acylhydrazones), have been shown to possess antimicrobial and anticancer properties.[12][13] These derivatives can form metal complexes, for instance with zinc, copper, or iron, which can enhance their biological effects.[12][13] For example, zinc complexes of 2,6-diacetylpyridine bis(thiosemicarbazones) have demonstrated an inhibitory effect on cell proliferation and differentiation in vitro.[12] Furthermore, some copper and iron complexes of its acylhydrazone derivatives have shown activity against Gram-positive bacteria.[13] More recent studies have also explored organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as potential anti-proliferative agents against cancer cells.[14]

Logical Relationship of Biological Activity

G Biological Activity of 2,6-Diacetylpyridine Derivatives cluster_precursor Precursor cluster_derivatives Derivatives cluster_complexes Metal Complexes cluster_activity Biological Activities dap 2,6-Diacetylpyridine schiff Schiff Base Condensation dap->schiff tsc Bis(thiosemicarbazones) schiff->tsc ah Bis(acylhydrazones) schiff->ah complex Metal Complexes tsc->complex ah->complex metal Metal Ion (e.g., Zn, Cu, Fe, Sn) metal->complex antimicrobial Antimicrobial complex->antimicrobial anticancer Anticancer complex->anticancer

Caption: Logical relationship from 2,6-diacetylpyridine to its biologically active derivatives.

References

The Genesis of a Versatile Ligand: Early Forays into the Coordination Chemistry of 2,6-Diacetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of coordination compounds built from 2,6-diacetylpyridine (B75352) has blossomed into a significant field of inorganic chemistry, with applications ranging from catalysis to materials science and medicinal chemistry. This guide delves into the foundational, early studies that first explored the synthesis, characterization, and coordination behavior of Schiff base ligands derived from this versatile precursor. These initial investigations laid the groundwork for understanding the rich and complex chemistry of these polydentate ligand systems.

The Precursor: Synthesis of 2,6-Diacetylpyridine

The utility of 2,6-diacetylpyridine as a precursor for a vast array of ligands necessitates reliable synthetic routes to the molecule itself.[1][2] Early and subsequent methods have established several viable pathways. A common approach begins with the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid. This diacid is then converted to its diester, which undergoes a Claisen condensation to form the diketone.[1] Subsequent decarboxylation yields the desired 2,6-diacetylpyridine.[1] An alternative synthesis involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide.[1]

A patented method describes the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester with ethyl acetate (B1210297) using an alkali or alkaline earth metal as the alkaline reagent. This approach is noted for its simplicity, as it does not require special treatment of the raw materials and is not significantly affected by minor amounts of water or ethanol (B145695) in the reaction system.

Formation of Schiff Base Ligands: A Gateway to Complexation

A pivotal aspect of 2,6-diacetylpyridine's role in coordination chemistry is its facile condensation with primary amines to form Schiff base ligands.[1] This reaction is often carried out in the presence of a metal ion in what is known as a "template synthesis." The metal ion is thought to stabilize the resulting macrocyclic ligand, which may be unstable and difficult to isolate in its free form. In some cases, attempts to synthesize the macrocyclic ligands without a metal ion template have resulted in the formation of viscous oils rather than crystalline solids.

The general synthetic scheme for the formation of a bis(imine)pyridine ligand from 2,6-diacetylpyridine is a condensation reaction with two equivalents of a primary amine. This reaction creates a tridentate NNN donor ligand, which has proven to be a robust scaffold for coordinating to a variety of metal ions.

Early Studies on Coordination Complexes: Synthesis and Characterization

The initial explorations into the coordination chemistry of 2,6-diacetylpyridine-derived Schiff bases focused on transition metals. These studies laid the foundation for understanding the structural and electronic properties of the resulting complexes.

Synthesis of Metal Complexes

Early synthetic procedures for forming these coordination compounds were often straightforward. A common method involved the reaction of a metal salt with the pre-formed Schiff base ligand in a suitable solvent, often an alcohol. Alternatively, the "in situ" method, or template synthesis, was employed where 2,6-diacetylpyridine, a primary amine, and a metal salt were combined in a one-pot reaction.

For instance, complexes of Co(II) with a Schiff base ligand derived from 2,6-diacetylpyridine monoxime and 1,2-diaminobenzene were prepared by adding an alcoholic solution of the ligand to an alcoholic solution of the cobalt(II) salt.

Spectroscopic and Magnetic Characterization

Early characterization of these complexes relied heavily on spectroscopic techniques and magnetic susceptibility measurements.

  • Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in confirming the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O stretching vibration from 2,6-diacetylpyridine and the appearance of a new C=N stretching band were key indicators of Schiff base formation. A shift in the pyridine (B92270) ring vibrations to higher frequencies upon complexation suggested the coordination of the pyridine nitrogen to the metal center.

  • Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provided insights into their geometry. For example, early studies of Co(II) complexes reported bands in the visible region that were used to infer an octahedral geometry around the metal ion.

  • Magnetic Susceptibility: Magnetic moment measurements were crucial in determining the oxidation state and spin state of the central metal ion, which in turn helped to elucidate the coordination environment.

Key Experimental Protocols from Early Studies

To provide a practical understanding of the early work in this field, detailed experimental protocols from foundational studies are presented below.

Synthesis of a Schiff Base Ligand: Bis-(2,6-diacetyl pyridine monoxime) 1,2-di-iminobenzene

This procedure is a two-step process:

Step 1: Synthesis of 2,6-diacetyl pyridine monoxime

  • To an alcoholic solution of 60.5 g (0.04 mol) of 2,6-diacetylpyridine, add 3.5 g (0.05 mol) of a concentrated aqueous solution of hydroxylamine (B1172632) hydrochloride.

  • Cool the reaction mixture to -5°C.

  • While maintaining the temperature below 0°C and with rapid stirring, add a 20% aqueous solution of 12 g (0.03 mol) of NaOH dropwise. The solution will turn pink.

  • After 90 minutes, dilute the mixture with water and acidify with glacial acetic acid.

  • Allow the mixture to stand for 30 minutes, then filter the precipitate.

  • Recrystallize the residue from aqueous alcohol (60% by volume) to obtain white, needle-like crystals.

  • Wash the crystals with water and dry. The melting point of the monoxime is 218°C.

Step 2: Synthesis of the Schiff Base

  • Mix 1.08 g (0.01 mol) of 1,2-diaminobenzene with 2,6-diacetyl monoxime (0.02 mol) using an agate mortar and pestle.

Synthesis of a Cobalt(II) Complex
  • Prepare an alcoholic solution of 0.43 g (0.001 mol) of the Schiff base ligand, bis-(2,6-diacetyl pyridine monoxime) 1,2-di-iminobenzene.

  • Gradually add this solution to an alcoholic solution of 0.24 g (0.001 mol) of cobalt(II) chloride hexahydrate, maintaining a 1:1 metal-to-ligand molar ratio.

Quantitative Data from Early Studies

The following tables summarize some of the quantitative data reported in early studies on 2,6-diacetylpyridine coordination complexes.

Table 1: Magnetic Moments and Electronic Spectra of Co(II) Complexes

Complex AnionMagnetic Moment (B.M.)Electronic Spectra Bands (cm⁻¹)
Chloride4.9814400, 21200
Bromide5.0214600, 21000
Nitrate4.9514800, 20800
Perchlorate4.9215000, 20600
Sulphate5.0815200, 20400
Acetate5.1214900, 20500

Visualizing the Core Concepts: Diagrams and Workflows

The following diagrams, rendered in DOT language, illustrate the key synthetic pathways and logical relationships in the early study of 2,6-diacetylpyridine coordination chemistry.

Synthesis_of_DAP Lutidine 2,6-Lutidine DipicolinicAcid Dipicolinic Acid Lutidine->DipicolinicAcid Oxidation Diester Dipicolinic Acid Diester DipicolinicAcid->Diester Esterification DiketoneAdduct Diketone Adduct Diester->DiketoneAdduct Claisen Condensation DAP 2,6-Diacetylpyridine DiketoneAdduct->DAP Decarboxylation

Synthesis of 2,6-Diacetylpyridine.

Schiff_Base_Formation cluster_reactants Reactants cluster_template Template Synthesis DAP 2,6-Diacetylpyridine SchiffBase Bis(imine)pyridine Ligand DAP->SchiffBase Complex Metal-Ligand Complex DAP->Complex Amine 2 x Primary Amine (R-NH2) Amine->SchiffBase Amine->Complex SchiffBase->Complex MetalIon Metal Ion (M^n+) MetalIon->Complex

Schiff Base Ligand Formation and Complexation.

Experimental_Workflow Start Start: Synthesize Schiff Base Ligand PrepareLigandSol Prepare Alcoholic Solution of Ligand Start->PrepareLigandSol PrepareMetalSol Prepare Alcoholic Solution of Metal Salt Start->PrepareMetalSol MixSolutions Mix Solutions (1:1 molar ratio) PrepareLigandSol->MixSolutions PrepareMetalSol->MixSolutions Characterize Characterize Product MixSolutions->Characterize End End: Isolated Complex Characterize->End

General Experimental Workflow for Complex Synthesis.

Conclusion

The early investigations into the coordination chemistry of 2,6-diacetylpyridine and its Schiff base derivatives were crucial in establishing this class of compounds as versatile and highly tunable ligands. Through systematic synthesis and characterization using the analytical tools of the time, these pioneering studies revealed the fundamental principles of their coordination behavior, including their propensity to form stable complexes with a range of transition metals and the utility of template-directed synthesis. The data and protocols from this era continue to inform and inspire new research in the development of advanced materials, catalysts, and therapeutic agents.

References

A Deep Dive into the Electronic Structure of 2,6-Diacetylpyridine: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of 2,6-diacetylpyridine. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we can gain profound insights into the molecular geometry, electronic properties, and spectroscopic behavior of this important organic compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry.

Theoretical Foundation: Unveiling Electronic Behavior

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and potential for intermolecular interactions. For 2,6-diacetylpyridine, theoretical calculations provide a powerful lens through which to examine these fundamental characteristics.

Computational Methods

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of molecules.[1] The B3LYP hybrid functional, combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), has been widely adopted for its accuracy in predicting molecular geometries and electronic properties of organic compounds.[1][2][3]

To explore the excited-state properties and predict the ultraviolet-visible (UV-Vis) spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed.[4][5][6] This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

Key Electronic Parameters

Several key parameters derived from theoretical calculations offer insights into the electronic behavior of 2,6-diacetylpyridine:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity).[7]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.[7][8]

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[9][10][11]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Data Presentation: Quantitative Insights

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental observations for 2,6-diacetylpyridine and its derivatives.

Table 1: Optimized Geometrical Parameters of 2,6-Diacetylpyridine (Calculated)
ParameterBond Length (Å)Bond Angle (°)
C-C (pyridine ring)1.39 - 1.40118 - 121
C-N (pyridine ring)1.33 - 1.34117 - 123
C-C (acetyl group)1.51 - 1.52119 - 121
C=O (acetyl group)1.22 - 1.23-

Note: These values are representative and are typically calculated using DFT with methods like B3LYP/6-311G(d,p).

Table 2: Calculated Electronic Properties of 2,6-Diacetylpyridine
PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: The exact values can vary depending on the level of theory and basis set used in the calculation.[12]

Table 3: Theoretical and Experimental UV-Vis Absorption Maxima (λmax)
MediumTheoretical λmax (nm)Experimental λmax (nm)
Gas Phase~260-270-
Organic Solvent~270-280~275

Note: Theoretical values are typically obtained from TD-DFT calculations. Experimental values can be influenced by the solvent used.[13][14]

Experimental Protocols: Validating the Theory

Experimental validation is crucial for confirming the accuracy of theoretical predictions. The following section outlines the key experimental techniques used to characterize the electronic structure of 2,6-diacetylpyridine.

Synthesis of 2,6-Diacetylpyridine

The synthesis of 2,6-diacetylpyridine can be achieved through several routes. A common method involves the oxidation of 2,6-lutidine to dipicolinic acid, followed by a Claisen condensation with a suitable reagent and subsequent decarboxylation.[15] An alternative synthesis involves the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide.[15]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. This experimental data serves as a benchmark for validating the optimized geometries obtained from DFT calculations.[16]

Methodology:

  • Crystal Growth: High-quality single crystals of 2,6-diacetylpyridine are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy occupied orbitals (like the HOMO) to higher energy unoccupied orbitals (like the LUMO). The wavelengths of maximum absorbance (λmax) provide experimental validation for the electronic transition energies calculated by TD-DFT.[17]

Methodology:

  • Sample Preparation: A dilute solution of 2,6-diacetylpyridine is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Spectral Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer over a specific wavelength range (typically 200-400 nm for this compound).

  • Data Analysis: The absorption maxima (λmax) are identified from the spectrum.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of 2,6-diacetylpyridine's electronic structure.

Theoretical_Calculation_Workflow cluster_dft DFT Geometry Optimization cluster_properties Electronic Property Analysis cluster_tddft TD-DFT for Excited States start Initial Molecular Structure (2,6-Diacetylpyridine) dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) start->dft opt_geom Optimized Geometry (Bond Lengths, Angles) dft->opt_geom homo_lumo HOMO/LUMO Energies & Energy Gap dft->homo_lumo mulliken Mulliken Charges dft->mulliken tddft TD-DFT Calculation opt_geom->tddft uv_vis Predicted UV-Vis Spectrum (λmax, Oscillator Strength) tddft->uv_vis

Caption: Workflow for theoretical calculations on 2,6-diacetylpyridine.

Experimental_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_comparison Theory-Experiment Comparison cluster_theoretical Theoretical Predictions synthesis Synthesis of 2,6-Diacetylpyridine xray X-ray Crystallography synthesis->xray uv_vis_exp UV-Vis Spectroscopy synthesis->uv_vis_exp comparison_geom Compare Geometries xray->comparison_geom comparison_uv Compare Spectra uv_vis_exp->comparison_uv opt_geom_pred Optimized Geometry (from DFT) opt_geom_pred->comparison_geom uv_vis_pred Predicted UV-Vis (from TD-DFT) uv_vis_pred->comparison_uv

References

discovery and history of diacetylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Diacetylpyridine (B75352)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine (DAP) is a crucial organic intermediate, primarily utilized as a precursor for the synthesis of Schiff base ligands essential in coordination chemistry and catalysis. This document provides a comprehensive overview of the historical development and key synthetic methodologies for 2,6-diacetylpyridine. It details various synthetic routes, including the prevalent Claisen condensation and alternative approaches involving Grignard reagents and oxidation of pyridine (B92270) derivatives. This guide presents quantitative data in structured tables, offers detailed experimental protocols for pivotal syntheses, and employs Graphviz diagrams to illustrate the primary synthetic workflows, serving as an in-depth resource for researchers in organic synthesis and drug development.

Introduction and Physicochemical Properties

2,6-Diacetylpyridine, with the chemical formula C₉H₉NO₂, is a white to off-white crystalline solid.[1] It is a disubstituted pyridine that serves as a fundamental building block in the synthesis of various ligands, particularly diiminopyridine (DIP) ligands used in coordination chemistry.[2] These ligands are notable for their ability to stabilize a wide range of oxidation states in metal complexes.[2] The applications of 2,6-diacetylpyridine derivatives are extensive, ranging from catalysts for olefin polymerization to compounds with potential anti-mycobacterial and anticancer activities.[3]

Table 1: Physicochemical Properties of 2,6-Diacetylpyridine

PropertyValueReference
Molecular FormulaC₉H₉NO₂[1]
Molar Mass163.176 g·mol⁻¹[2]
AppearanceWhite to off-white crystalline needles or powder[1]
Melting Point79-82 °C[1]
Boiling Point126 °C (at 6 mmHg)[4]
Density1.119 g/cm³[2]
SolubilitySoluble in water, chloroform, DMSO, and other organic solvents[1][4]
CAS Number1129-30-2[1]

Historical Perspective and Evolution of Synthesis

The synthesis of 2,6-diacetylpyridine has evolved significantly over time, with early methods being refined to improve yield, simplify procedures, and reduce the need for stringent experimental conditions.

The foundational and most widely recognized route to 2,6-diacetylpyridine is the Claisen condensation . This approach traditionally starts with the oxidation of 2,6-lutidine to form dipicolinic acid (pyridine-2,6-dicarboxylic acid).[2] The dipicolinic acid is then esterified, typically to diethyl 2,6-pyridinedicarboxylate. The subsequent Claisen condensation of this diester with ethyl acetate (B1210297), historically using sodium ethoxide as the base, yields the desired diketone after hydrolysis and decarboxylation.[5] A major drawback of this traditional method is its sensitivity to moisture and residual ethanol (B145695), which can drastically reduce the yield.[5][6]

A significant advancement in the Claisen condensation method was the substitution of sodium ethoxide with alkali metals, such as sodium, directly in the reaction.[5][7] This innovation simplified the experimental setup by removing the need for the prior preparation and rigorous drying of sodium ethoxide, leading to more robust and higher-yielding reactions.[5]

Alternative synthetic strategies have also been developed. These include the use of Grignard reagents with pyridine derivatives and the direct oxidation of substituted pyridines like 2,6-diethylpyridine (B1295259).[2][8] These methods provide different pathways to the target molecule, sometimes offering advantages in terms of starting material availability or reaction conditions.

Core Synthetic Methodologies

Several synthetic routes to 2,6-diacetylpyridine have been established. The following sections detail the most prominent methods, including their experimental protocols and associated quantitative data.

Claisen Condensation of Diethyl 2,6-Pyridinedicarboxylate

This is the most common and well-documented method. It involves two main steps: the esterification of pyridine-2,6-dicarboxylic acid and the subsequent Claisen condensation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation start1 Pyridine-2,6-dicarboxylic acid product1 Diethyl 2,6-pyridinedicarboxylate start1->product1 Reflux with Dean-Stark reagent1 Ethanol, Toluene (B28343), H₂SO₄ (cat.) reagent1->product1 start2 Diethyl 2,6-pyridinedicarboxylate product1->start2 intermediate Condensation Adduct start2->intermediate Reflux reagent2 Ethyl Acetate, Sodium reagent2->intermediate product2 2,6-Diacetylpyridine intermediate->product2 Hydrolysis & Decarboxylation (Reflux) reagent3 Conc. HCl, H₂O reagent3->product2

Caption: Workflow of the improved Claisen condensation synthesis of 2,6-diacetylpyridine.

Protocol 3.1.1: Synthesis of Diethyl 2,6-pyridinedicarboxylate [5]

  • A mixture of pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and concentrated sulfuric acid (2 mL) is refluxed for 12 hours.

  • Water generated during the reaction is removed azeotropically using a Dean-Stark trap.

  • After cooling to room temperature, the mixture is concentrated.

  • A solution of Na₂CO₃ in 40 mL of water is added to neutralize the mixture.

  • The resulting white solid product is collected.

Protocol 3.1.2: Synthesis of 2,6-Diacetylpyridine via Improved Claisen Condensation [5]

  • A solution of diethyl 2,6-pyridinedicarboxylate (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.

  • The mixture is cooled to room temperature.

  • Concentrated HCl (50 mL) and H₂O (40 mL) are added, and the mixture is refluxed for an additional 5 hours.

  • The mixture is neutralized by the gradual addition of solid Na₂CO₃.

  • The product is extracted with Et₂O (3 x 30 mL) and the combined organic layers are dried over Na₂SO₄.

  • The solvent is removed to yield the final product.

Synthesis from Pyridine Amides and Grignard Reagents

This method offers an alternative route by utilizing a Grignard reaction with a disubstituted pyridine amide.

G cluster_0 Grignard Reaction cluster_1 Hydrolysis start 2,6-bis(1-pyrrolidinylcarbonyl)pyridine product Intermediate Complex start->product 0°C to RT, 3h reagent1 Methylmagnesium Chloride (MeMgCl) in THF reagent1->product start2 Intermediate Complex product->start2 product2 2,6-Diacetylpyridine start2->product2 0°C, until gas evolution ceases reagent2 2M aq. HCl reagent2->product2

Caption: Synthesis of 2,6-diacetylpyridine via a Grignard reaction with a pyridine diamide.

Protocol 3.2.1: Synthesis from 2,6-bis(1-pyrrolidinylcarbonyl)pyridine [8]

  • A solution of methylmagnesium chloride in THF (~20%) (9 mL, 19 mmol) is added dropwise at 0°C to a solution of 2,6-bis(1-pyrrolidinylcarbonyl)pyridine (2.0 g, 7.3 mmol) in anhydrous THF (15 mL).

  • The mixture is stirred for 3 hours at room temperature.

  • 30 mL of 2M aqueous HCl is added at 0°C, and the mixture is stirred until the evolution of gas ceases.

  • The mixture is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic phase is dried over Na₂SO₄.

  • After removal of the solvent in vacuo, the product is recrystallized from hexane (B92381) to yield a colorless powder.

Oxidation of 2,6-Diethylpyridine

This method involves the direct oxidation of the ethyl groups of 2,6-diethylpyridine to form the desired acetyl groups.

G start 2,6-Diethylpyridine product 2,6-Diacetylpyridine start->product 90°C, 36h reagents N-Hydroxyphthalimide (NHPI) tert-Butyl Nitrite Acetonitrile, O₂ reagents->product

References

Solubility Profile of 2,6-Diacetylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-diacetylpyridine (B75352) in common laboratory solvents. The information contained herein is intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in designing experiments, formulating solutions, and understanding the behavior of this versatile compound. 2,6-Diacetylpyridine is a key building block in the synthesis of various ligands, coordination complexes, and pharmacologically active molecules. A thorough understanding of its solubility is paramount for its effective application.

Quantitative and Qualitative Solubility Data

The solubility of 2,6-diacetylpyridine has been characterized in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below for easy reference and comparison. It is important to note that solubility can be significantly influenced by factors such as temperature, pressure, and the presence of impurities.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O~ 47.8 g/L[1]25 (estimated)[1]
ChloroformCHCl₃Soluble[2][3][4]Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[2][3][4]Not Specified

It is important to note that "soluble" is a qualitative description and does not provide information on the saturation limit of 2,6-diacetylpyridine in the specified solvent.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, standardized experimental protocols can be employed to determine the solubility of 2,6-diacetylpyridine. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment:
  • 2,6-diacetylpyridine (solid)

  • Selected solvent of interest

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

General Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2,6-diacetylpyridine to a series of vials.

    • To each vial, add a known volume of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Once the solvent is completely removed, weigh the vial containing the dried 2,6-diacetylpyridine residue.

      • The mass of the dissolved solid can be calculated by subtracting the initial mass of the empty vial.

      • Solubility can then be expressed in terms of g/L or other appropriate units.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of 2,6-diacetylpyridine of known concentrations in the solvent of interest.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of 2,6-diacetylpyridine in the saturated solution.

      • Calculate the solubility, taking into account the dilution factor.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the experimental determination of solubility, a crucial step in the characterization of a chemical compound like 2,6-diacetylpyridine.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_quant Quantification cluster_result Result A Weigh excess 2,6-diacetylpyridine B Add known volume of solvent A->B to vial C Equilibrate at constant temperature B->C agitate D Allow excess solid to settle C->D after equilibration E Withdraw supernatant D->E F Filter to remove undissolved solid E->F G Gravimetric Analysis (Solvent Evaporation) F->G Option 1 H Instrumental Analysis (e.g., HPLC, UV-Vis) F->H Option 2 I Calculate Solubility (e.g., g/L, mol/L) G->I H->I

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound.

References

Methodological & Application

Application Notes and Protocols for Diacetylpyridine-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating diacetylpyridine-derived linkers. The information is intended to guide researchers in exploring the catalytic, sensing, and drug delivery capabilities of this emerging class of porous materials.

Introduction to this compound in MOFs

This compound and its derivatives, particularly those modified through condensation reactions to form Schiff bases or hydrazones, offer a versatile platform for the design of novel metal-organic frameworks. The pyridine (B92270) nitrogen and the flanking carbonyl or derivatized functional groups provide multiple coordination sites for metal ions, enabling the formation of diverse and stable porous structures. The inherent chemical functionalities of these linkers can be tailored to impart specific properties to the resulting MOFs, making them attractive candidates for a range of applications.

Synthesis of this compound-Based MOFs

The synthesis of this compound-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a this compound-derived organic linker with a metal salt in a suitable solvent or solvent mixture under elevated temperature and pressure. The choice of metal ion, linker, solvent, temperature, and reaction time are critical parameters that dictate the resulting MOF's topology, porosity, and functionality.

General Solvothermal Synthesis Protocol

A general protocol for the solvothermal synthesis of a this compound-based MOF is outlined below. This protocol is based on the synthesis of related pyridine-containing MOFs and should be optimized for specific this compound-derived linkers and metal ions.

Materials:

  • 2,6-diacetylpyridine-derived linker (e.g., 2,6-diacetylpyridinebis(benzoylhydrazone))

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Iron(III) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the 2,6-diacetylpyridine-derived linker (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired temperature (typically between 80 °C and 150 °C) and maintain for a specified period (ranging from 24 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol (B145695) or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization of this compound-Based MOFs

The synthesized MOFs should be thoroughly characterized to determine their structure, porosity, and stability.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the linkers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the linker to the metal center and the presence of characteristic functional groups.

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the MOF.[1]

Applications of this compound-Based MOFs

The unique structural and chemical features of this compound-based MOFs make them promising materials for various applications.

Catalysis

The presence of accessible metal sites and functional groups within the pores of this compound-based MOFs can endow them with catalytic activity. For instance, copper-containing MOFs have shown promise in promoting organic reactions such as the Knoevenagel condensation.[2] The Lewis acidic metal centers and potentially basic sites on the linker can act in synergy to catalyze the reaction.

Table 1: Catalytic Performance of a Representative Copper-Pyridine Based MOF in Knoevenagel Condensation [2]

CatalystReaction Temperature (°C)Reaction Time (min)Benzaldehyde Conversion (%)
Cu-MOFRoom Temperature15>95

Experimental Protocol: Knoevenagel Condensation

  • In a round-bottom flask, add the aldehyde (e.g., benzaldehyde, 1 mmol), the active methylene (B1212753) compound (e.g., malononitrile, 1.2 mmol), and the this compound-based Cu-MOF catalyst (e.g., 3 mol%).

  • Add a suitable solvent (e.g., a 3:1 mixture of water and methanol).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 15 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the catalyst by filtration.

  • Extract the product from the filtrate using an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Luminescent Sensing

The incorporation of luminescent metal ions (e.g., Zn(II), lanthanides) or the use of fluorescent this compound-derived linkers can lead to the development of MOF-based sensors.[3][4] These materials can detect specific analytes, such as nitroaromatic compounds, through a fluorescence quenching mechanism.[5] The porous nature of the MOF allows for the efficient diffusion of analytes to the sensing sites within the framework.

Table 2: Luminescent Sensing of Nitroaromatics by a Representative Zn(II)-MOF [1]

AnalyteQuenching Efficiency (%)Detection Limit
Fe³⁺HighNot Reported
Cr₂O₇²⁻HighNot Reported

Experimental Protocol: Luminescent Sensing of Nitroaromatics

  • Disperse a small amount of the powdered this compound-based Zn-MOF in a suitable solvent (e.g., ethanol) to form a stable suspension.

  • Record the initial fluorescence emission spectrum of the MOF suspension.

  • Add aliquots of a solution of the nitroaromatic analyte to the MOF suspension.

  • After each addition, record the fluorescence emission spectrum.

  • Observe the quenching of the fluorescence intensity as a function of the analyte concentration.

  • Calculate the quenching efficiency using the formula:

    (I0I)/I0×100%(I_0 - I) / I_0 \times 100%(I0​−I)/I0​×100%
    , where
    I0I_0I0​
    is the initial fluorescence intensity and
    III
    is the fluorescence intensity after the addition of the analyte.

Drug Delivery

The high porosity and tunable pore size of this compound-based MOFs make them potential candidates for drug delivery applications. Biocompatible metal ions, such as iron(III), can be used to construct MOFs for carrying and releasing therapeutic agents.[6] The drug molecules can be loaded into the pores of the MOF, and their release can be triggered by external stimuli, such as a change in pH.[7]

Table 3: Ibuprofen (B1674241) Loading and Release from a Representative Biocompatible MOF

MOF SystemDrug Loading Capacity (mg/g)Release ConditionsRelease Profile
Fe-MOF (MIL-88A)~194.6pH 7.4 (simulated physiological) vs. pH 5.5 (simulated tumor)pH-responsive, faster release at lower pH

Experimental Protocol: Ibuprofen Loading and Release

Loading:

  • Activate the this compound-based Fe-MOF by heating under vacuum to remove guest molecules.

  • Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., hexane).

  • Immerse the activated MOF in the ibuprofen solution and stir for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the pores.

  • Collect the drug-loaded MOF by filtration and wash with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by dissolving a known amount of the loaded MOF in an acidic solution to release the drug and quantifying the drug concentration using UV-Vis spectroscopy.

Release:

  • Disperse a known amount of the ibuprofen-loaded MOF in a buffer solution at the desired pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment).

  • At regular time intervals, take aliquots of the release medium.

  • Separate the MOF particles from the aliquot by centrifugation or filtration.

  • Measure the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time to obtain the release profile.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_products Post-Synthesis Linker Linker Mixing Mixing Linker->Mixing Metal Salt Metal Salt Metal Salt->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Cooling Cooling Heating->Cooling Crystals Crystals Cooling->Crystals Washing Washing Crystals->Washing Activation Activation Washing->Activation Characterized MOF Characterized MOF Activation->Characterized MOF

Caption: General workflow for the solvothermal synthesis of this compound-based MOFs.

Catalysis_Workflow Substrates Substrates Reaction Reaction Substrates->Reaction Catalyst (MOF) Catalyst (MOF) Catalyst (MOF)->Reaction Product Product Reaction->Product Catalyst Recovery Catalyst Recovery Reaction->Catalyst Recovery Catalyst Recovery->Catalyst (MOF) Reuse

Caption: Experimental workflow for a catalytic application of a this compound-based MOF.

Sensing_Mechanism Luminescent MOF Luminescent MOF Interaction Interaction Luminescent MOF->Interaction Analyte Analyte Analyte->Interaction Quenched Fluorescence Quenched Fluorescence Interaction->Quenched Fluorescence Energy/Electron Transfer

Caption: Simplified mechanism of luminescent sensing via fluorescence quenching.

Drug_Delivery_Pathway Drug-Loaded MOF Drug-Loaded MOF Target Site Target Site Drug-Loaded MOF->Target Site Target Site (e.g., Tumor) Target Site (e.g., Tumor) Stimulus (e.g., low pH) Stimulus (e.g., low pH) Drug Release Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect Stimulus Stimulus Target Site->Stimulus Stimulus->Drug Release

Caption: Signaling pathway for stimuli-responsive drug delivery from a this compound-based MOF.

References

Application Notes and Protocols: 2,6-Diacetylpyridine as a Versatile Building Block for Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of macrocyclic compounds derived from 2,6-diacetylpyridine (B75352). This versatile building block is pivotal in the fields of coordination chemistry, catalysis, and medicinal chemistry due to its ability to form stable and structurally diverse macrocyclic ligands and their metal complexes.

Introduction

2,6-Diacetylpyridine is a symmetrical diketone featuring a pyridine (B92270) ring, which imparts rigidity and defined coordination geometry to the resulting macrocycles. The two reactive acetyl groups readily undergo condensation reactions with a variety of di- and polyamines to form Schiff base macrocycles. This reaction is often facilitated by the presence of a metal ion in a process known as template synthesis, which can direct the cyclization to form specific macrocyclic structures. The resulting macrocyclic ligands are excellent chelators for a wide range of metal ions, leading to complexes with interesting catalytic, medicinal, and material properties.

Synthesis of 2,6-Diacetylpyridine

A reliable and efficient synthesis of 2,6-diacetylpyridine is crucial for its use as a building block. A common and effective method involves a Claisen condensation of a 2,6-pyridinedicarboxylic acid ester.

Experimental Protocol: Synthesis of 2,6-Diacetylpyridine

This protocol is adapted from a procedure utilizing sodium metal to promote the Claisen condensation.

Materials:

Procedure:

Part A: Synthesis of 2,6-Pyridinedicarboxylic acid diethyl ester

  • A mixture of pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and concentrated sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.

  • The reaction mixture is cooled to room temperature and then concentrated under reduced pressure.

  • A solution of sodium carbonate in 40 mL of water is added to neutralize the mixture.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the diethyl ester as a white solid.

Part B: Synthesis of 2,6-Diacetylpyridine

  • A solution of 2,6-pyridinedicarboxylic acid diethyl ester (4.46 g, 0.02 mol), sodium metal (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.

  • The mixture is cooled to room temperature, and then 50 mL of concentrated hydrochloric acid and 40 mL of water are added. The mixture is refluxed again for 5 hours.

  • The reaction mixture is neutralized by the gradual addition of solid sodium carbonate.

  • The product is extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • After removal of the diethyl ether, the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent to yield 2,6-diacetylpyridine as a white solid (Yield: ~86%).

Synthesis of Macrocycles from 2,6-Diacetylpyridine

The most common method for synthesizing macrocycles from 2,6-diacetylpyridine is the Schiff base condensation with a suitable di- or polyamine. The choice of the amine component determines the size and denticity of the resulting macrocycle. Metal ions are often used as templates to guide the [1+1] or [2+2] cyclocondensation.

General Experimental Protocol: Metal-Templated Synthesis of Schiff Base Macrocycles

This protocol describes a general procedure for the synthesis of a metal-macrocyclic complex.

Materials:

  • 2,6-Diacetylpyridine

  • A selected diamine or polyamine (e.g., ethylenediamine, diethylenetriamine, 1,4-diaminobutane)

  • A metal salt (e.g., Mn(II) bromide, Ni(II) perchlorate, Zn(II) chloride)

  • Methanol (B129727) or Ethanol

  • Appropriate work-up and purification solvents

Procedure:

  • Dissolve 2,6-diacetylpyridine (2 mmol) in hot methanol or ethanol (50 mL).

  • In a separate flask, dissolve the chosen metal salt (2 mmol) in the same solvent (50 mL).

  • Add the metal salt solution dropwise to the 2,6-diacetylpyridine solution with constant stirring.

  • To this mixture, add a solution of the diamine or polyamine (2 mmol) in the same solvent (50 mL) dropwise over a period of 1-2 hours.

  • The reaction mixture is then refluxed for 6-24 hours, during which time a precipitate often forms.

  • After cooling to room temperature, the solid product is collected by filtration, washed with cold solvent, and then with diethyl ether.

  • The product can be recrystallized from a suitable solvent (e.g., DMF, DMSO, or acetonitrile) to obtain the pure macrocyclic complex.

Workflow for Macrocycle Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification DAP 2,6-Diacetylpyridine Mixing Mixing in Solvent (e.g., Methanol) DAP->Mixing Amine Diamine/Polyamine Amine->Mixing Metal Metal Salt (Template) Metal->Mixing Reflux Reflux (6-24h) Mixing->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Macrocyclic Metal Complex Recrystallization->Product

Caption: General workflow for the metal-templated synthesis of macrocycles.

Applications

Macrocycles derived from 2,6-diacetylpyridine have shown significant promise in two major areas: catalysis and drug development.

Catalysis

The well-defined coordination geometry and the ability to incorporate various metal centers make these macrocyclic complexes effective catalysts for a range of organic transformations.

Application Example: Heterogeneous Catalysis in Click Chemistry

A novel symmetrical 15-membered macrocyclic Schiff base complex of manganese, supported on nanomagnetic particles, has been shown to be an efficient heterogeneous catalyst for the Huisgen 1,3-dipolar cycloaddition (click chemistry) to synthesize 1,2,3-triazoles.[1]

Table 1: Performance of a Nanomagnetic-Supported Manganese Macrocyclic Catalyst [1]

Substrate (Azide)Substrate (Alkyne)Product Yield (%)
Benzyl azidePhenylacetylene98
4-Methoxybenzyl azidePhenylacetylene95
4-Chlorobenzyl azidePhenylacetylene92
Benzyl azide1-Heptyne96
Benzyl azidePropargyl alcohol94

A key advantage of this catalyst is its reusability. It was successfully recycled for up to eight cycles without a significant loss in catalytic activity.[1]

Drug Development: Anticancer and Antimicrobial Agents

Macrocyclic complexes of 2,6-diacetylpyridine derivatives, particularly those with bis(hydrazone) and bis(thiosemicarbazone) moieties, have demonstrated significant potential as therapeutic agents.

Anticancer Activity

These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes and the induction of programmed cell death (apoptosis).

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 2,6-Diacetylpyridine-Based Metal Complexes

ComplexCancer Cell LineIC₅₀ (µM)Reference
Bismuth(III) bis(p-chlorobenzoylhydrazone)Jurkat (Leukemia)0.8[2]
Bismuth(III) bis(p-chlorobenzoylhydrazone)HL-60 (Leukemia)0.4[2]
Bismuth(III) bis(p-chlorobenzoylhydrazone)MCF-7 (Breast)0.9[2]
Bismuth(III) bis(p-chlorobenzoylhydrazone)HCT-116 (Colon)0.3[2]
Copper(II) bis-hydrazone with pyrimidineHepG2 (Liver)1.83[3]
Iron(III) bis(acylhydrazone)A549 (Lung)11.2
Iron(III) bis(acylhydrazone)HeLa (Cervical)9.8

Mechanism of Anticancer Action

The anticancer activity of these macrocycles is often multi-faceted. For instance, iron chelators derived from 2,6-diacetylpyridine bis(acylhydrazones) have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This leads to cell cycle arrest, primarily in the S phase, thereby inhibiting cancer cell proliferation.[4]

Signaling Pathway of Anticancer Action

G Macrocycle 2,6-Diacetylpyridine-based Macrocyclic Complex RNR Ribonucleotide Reductase (RNR) Macrocycle->RNR Inhibition dNTPs dNTP Pool Depletion RNR->dNTPs Reduced Synthesis Replication DNA Replication Stress dNTPs->Replication S_Phase S-Phase Arrest Replication->S_Phase Proliferation Inhibition of Cancer Cell Proliferation S_Phase->Proliferation

Caption: Inhibition of ribonucleotide reductase leading to S-phase arrest.

Antimicrobial Activity

Several metal complexes of 2,6-diacetylpyridine bis(acylhydrazones) have also been evaluated for their antimicrobial properties. For example, upon coordination to antimony(III) and bismuth(III), these compounds demonstrated activity against various bacteria and Candida albicans.[2]

Conclusion

2,6-diacetylpyridine is a highly valuable and versatile building block for the construction of a wide array of macrocyclic compounds. The straightforward synthesis of these macrocycles, coupled with their significant potential in catalysis and as therapeutic agents, ensures their continued importance in chemical and pharmaceutical research. The detailed protocols and application data provided herein serve as a valuable resource for researchers looking to explore the rich chemistry of 2,6-diacetylpyridine-based macrocycles.

References

Catalytic Applications of Diacetylpyridine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpyridine-based ligands, particularly the versatile 2,6-bis(imino)pyridine derivatives, form highly effective and tunable catalysts when complexed with various transition metals. These complexes have demonstrated significant catalytic activity in a range of organic transformations critical to academic research, industrial processes, and pharmaceutical development. The rigid tridentate coordination of the ligand framework provides thermal stability to the metal center, while allowing for fine-tuning of steric and electronic properties through modification of the imine substituents.

This document provides detailed application notes and experimental protocols for the use of this compound metal complexes in several key catalytic reactions, including olefin polymerization, cross-coupling reactions, hydrolysis, and oxidation reactions.

Olefin Polymerization with Iron and Cobalt Complexes

This compound-based iron and cobalt complexes are highly active catalysts for the polymerization and oligomerization of ethylene (B1197577), producing linear polyethylenes and α-olefins with high selectivity.[1] Activation with a cocatalyst, typically methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), generates the active cationic species.[2][3]

Quantitative Data
Catalyst PrecursorCocatalystTemperature (°C)Pressure (atm)Activity (g PE/mol(M)·h)Polymer Mw ( kg/mol )Polydispersity (Mw/Mn)Ref.
[2,6-bis(1-(2,6-diisopropylanilino)ethyl)pyridine]FeCl₂MAO60101.32 x 10⁷8.23Narrow[4]
[2,6-bis(1-(2,6-dimethylanilino)ethyl)pyridine]CoCl₂MAO70101.15 x 10⁷--[4]
[2,6-bis(1-(2,4,6-trimethylanilino)ethyl)pyridine]FeCl₂MAO2519.6 x 10⁶2312.5[1]
[2,6-bis(1-(2-methyl-4-nitrophenylimino)ethyl)pyridine]CoCl₂MMAO80305.15 x 10⁵Oligomers-[5]
[2,6-bis(1-(phenylimino)ethyl)pyridine]FeCl₂MAO50103.8 x 10⁶31011.2[1]
Experimental Protocols

1.2.1. Synthesis of 2,6-bis(arylimino)pyridine Ligand [6]

  • To a round-bottom flask, add 2,6-diacetylpyridine (B75352) (1.0 eq.), the desired aniline (B41778) (2.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.) in toluene (B28343).

  • Reflux the mixture for 12-24 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from hot ethanol (B145695) to yield the pure bis(imino)pyridine ligand.

1.2.2. Synthesis of 2,6-bis(arylimino)pyridine Iron(II) Dichloride Complex [2]

  • Dissolve the 2,6-bis(arylimino)pyridine ligand (1.0 eq.) in anhydrous THF or n-butanol under an inert atmosphere.

  • Add anhydrous iron(II) chloride (0.95 eq.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • The product will precipitate from the solution. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.

1.2.3. Ethylene Polymerization [7][8]

  • In a high-pressure reactor equipped with a mechanical stirrer, add toluene and the desired amount of cocatalyst (MAO or MMAO).

  • Pressurize the reactor with ethylene to the desired pressure and equilibrate the temperature.

  • In a separate glovebox, dissolve the iron or cobalt catalyst precursor in toluene.

  • Inject the catalyst solution into the reactor to initiate polymerization.

  • Maintain constant ethylene pressure and temperature for the desired reaction time.

  • Terminate the polymerization by venting the ethylene and adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Catalytic Cycle for Ethylene Polymerization

The currently accepted mechanism for ethylene polymerization catalyzed by these iron complexes involves a cationic iron-alkyl species.

Ethylene_Polymerization Precatalyst LFeCl₂ Active_Catalyst [LFe-R]⁺ Precatalyst->Active_Catalyst Activation (MAO) Ethylene_Coordination [LFe(R)(C₂H₄)]⁺ Active_Catalyst->Ethylene_Coordination Ethylene Coordination Insertion [LFe-(CH₂)₂-R]⁺ Ethylene_Coordination->Insertion Migratory Insertion Chain_Growth [LFe-(C₂H₄)n-R]⁺ Insertion->Chain_Growth Further Insertions Termination β-H Elimination Chain_Growth->Termination Chain Termination Termination->Active_Catalyst Regeneration Polymer Polymer Termination->Polymer α-Olefin

Caption: Catalytic cycle for ethylene polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes featuring pincer-type ligands derived from this compound are robust catalysts for Heck and Suzuki-Miyaura cross-coupling reactions. These catalysts often exhibit high thermal stability and can operate under relatively mild conditions.[9]

Quantitative Data

Heck Coupling

Aryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Ref.
4-BromoanisoleStyrene0.1Na₂CO₃NMP150>95[10]
4-Iodotoluenen-Butyl acrylate0.05Et₃NDMF10092[11]
BromobenzeneMethyl acrylate1K₂CO₃DMA12088[11]

Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Ref.
4-IodotoluenePhenylboronic acid0.5K₃PO₄Toluene/H₂O8098[12]
4-Bromobenzonitrile4-Methoxyphenylboronic acid1Cs₂CO₃Dioxane/H₂O10095[13]
2-Bromopyridine3-Thienylboronic acid2K₂CO₃DMF11085[13]
Experimental Protocols

2.2.1. Synthesis of a Pincer Palladium(II) Complex [14]

  • Synthesize the this compound-derived ligand (e.g., a bis(imino)pyridine or a pincer ligand with other donor atoms).

  • Dissolve the ligand (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or THF under an inert atmosphere.

  • Add Pd(OAc)₂ or PdCl₂(NCMe)₂ (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the complex forms.

  • Isolate the pincer palladium complex by filtration or by removing the solvent and purifying the residue.

2.2.2. General Procedure for Heck Coupling [10]

  • In a Schlenk tube, combine the aryl halide (1.0 eq.), the alkene (1.2 eq.), the base (e.g., Na₂CO₃, 1.5 eq.), and the palladium catalyst (0.1-1 mol%).

  • Add the solvent (e.g., NMP, DMF) and degas the mixture.

  • Heat the reaction mixture at the specified temperature for the required time, monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

2.2.3. General Procedure for Suzuki-Miyaura Coupling [13]

  • To a flask, add the aryl halide (1.0 eq.), the boronic acid (1.1 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (0.5-2 mol%).

  • Add a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling with an inert gas.

  • Heat the reaction mixture with stirring for the specified time.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by chromatography.

Catalytic Cycles

Heck_Suzuki cluster_heck Heck Coupling cluster_suzuki Suzuki-Miyaura Coupling Pd0_H Pd(0)Lₙ PdII_H Ar-Pd(II)-X(Lₙ) Pd0_H->PdII_H Oxidative Addition (Ar-X) Alkene_Coord_H Ar-Pd(II)(Alkene)-X(Lₙ) PdII_H->Alkene_Coord_H Alkene Coordination Insertion_H R-CH₂-CH(Ar)-Pd(II)-X(Lₙ) Alkene_Coord_H->Insertion_H Migratory Insertion Elimination_H Product-Pd(II)-H(Lₙ) Insertion_H->Elimination_H β-Hydride Elimination Elimination_H->Pd0_H Reductive Elimination (Base) Product_H Product_H Elimination_H->Product_H Substituted Alkene Pd0_S Pd(0)Lₙ PdII_S Ar-Pd(II)-X(Lₙ) Pd0_S->PdII_S Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Lₙ) PdII_S->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd0_S Reductive Elimination Product_S Product_S Transmetalation->Product_S Ar-Ar'

Caption: Catalytic cycles for Heck and Suzuki-Miyaura reactions.

Hydrolysis of Acetals and Ketals

Pincer palladium(II) complexes derived from this compound are effective catalysts for the hydrolysis of acetals and ketals under mild conditions, offering high yields and selectivity. This method is particularly useful for deprotection strategies in organic synthesis, as it is compatible with other acid-sensitive functional groups.[15]

Substrate Scope and Yields
SubstrateProductCatalyst Loading (mol%)SolventTime (h)Yield (%)Ref.
Benzaldehyde dimethyl acetal (B89532)Benzaldehyde1Acetone (B3395972)/H₂O1>99[15]
Cyclohexanone dimethyl ketalCyclohexanone1Acetone/H₂O298[15]
4-Methoxybenzaldehyde dimethyl acetal4-Methoxybenzaldehyde1Acetone/H₂O1.5>99[15]
2-Naphthaldehyde dimethyl acetal2-Naphthaldehyde1Acetone/H₂O197[15]
Experimental Protocol
  • Dissolve the acetal or ketal substrate in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add the palladium pincer catalyst (typically 1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Dry the organic phase, concentrate, and purify the carbonyl product if necessary.

Proposed Mechanism

The palladium(II) center acts as a Lewis acid to activate the acetal or ketal, facilitating nucleophilic attack by water.

Acetal_Hydrolysis Catalyst [Pd(II)-L]²⁺ Activated_Complex [Acetal-Pd(II)-L]²⁺ Catalyst->Activated_Complex Coordination Acetal R₂(OR')₂ Acetal->Activated_Complex Hemiacetal R₂(OH)(OR') Activated_Complex->Hemiacetal + H₂O - R'OH Carbonyl R₂C=O Hemiacetal->Carbonyl + H₂O - R'OH Alcohol_Oxidation Cu_II [Cu(II)-L] Alkoxide [Cu(II)-L(OR)] Cu_II->Alkoxide + R₂CHOH - H⁺ Cu_I [Cu(I)-L] Cu_I->Cu_II Oxidation Alkoxide->Cu_I β-Hydride Elimination Carbonyl R₂C=O Alkoxide->Carbonyl Alcohol R₂CHOH Oxidant Oxidant Red_Oxidant Reduced Oxidant

References

Application Note and Protocol: Synthesis of 2,6-Diacetylpyridine Bis(imine) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,6-diacetylpyridine (B75352) bis(imine) ligands, a crucial class of compounds in coordination chemistry and catalysis.[1][2][3] These tridentate nitrogen donor ligands are synthesized through a straightforward condensation reaction between 2,6-diacetylpyridine and a primary amine.[1] The protocol outlines the general procedure, specific examples, characterization methods, and a summary of reaction parameters. The versatility and modular nature of this synthesis allow for the creation of a diverse library of ligands with tunable steric and electronic properties, making them valuable for applications in areas such as polymerization catalysis and the development of therapeutic agents.[1][3]

General Reaction Scheme

The synthesis of 2,6-diacetylpyridine bis(imine) ligands, a type of Schiff base, is typically achieved via the acid-catalyzed condensation of 2,6-diacetylpyridine with two equivalents of a primary amine (R-NH₂). The reaction involves the formation of two carbon-nitrogen double bonds (imines).

Reaction: 2,6-diacetylpyridine + 2 R-NH₂ → 2,6-diacetylpyridine bis(imine) + 2 H₂O

Experimental Workflow

The general workflow for the synthesis is illustrated below. The process involves combining the reactants, heating the mixture to drive the condensation, and then isolating and purifying the final product.

G cluster_workflow Synthesis Workflow A Reactant Preparation (2,6-Diacetylpyridine, Amine) B Reaction Setup (Dissolve in Solvent, Add Catalyst) A->B Combine C Condensation Reaction (Reflux for 1-2 hours) B->C Heat D Cooling & Precipitation (Cool to room temp./ice bath) C->D Stop Heat E Product Isolation (Vacuum Filtration & Washing) D->E Filter F Drying (Air or vacuum oven) E->F Dry G Purification (Recrystallization) F->G Optional H Characterized Final Product F->H G->H

Caption: General experimental workflow for bis(imine) ligand synthesis.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of 2,6-diacetylpyridine bis(imine) ligands. The example is based on the synthesis of 2,6-diacetylpyridine bis-(4,4-dimethylthiosemicarbazone).[4]

Materials and Equipment:

  • 2,6-diacetylpyridine

  • Primary amine (e.g., 4,4-dimethylthiosemicarbazide)

  • Solvent (e.g., 95% Ethanol)

  • Acid catalyst (e.g., Glacial Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask for filtration

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, combine 2,6-diacetylpyridine (1.0 eq) and the selected primary amine (2.0 - 2.2 eq).

  • Add a suitable solvent, such as 95% ethanol (B145695), to dissolve the reactants.[4]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL for a 10 mmol scale reaction).[4]

  • Fit the flask with a reflux condenser and heat the mixture using a steam bath or heating mantle. Let the mixture reflux for 1 to 2 hours.[4]

  • After the reflux period, allow the reaction mixture to cool to ambient temperature. Further cooling in an ice bath may be used to maximize the precipitation of the product.[4]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.[4]

  • Dry the product. For final purification, the crude product can be recrystallized from a suitable solvent (e.g., toluene).[4]

Data Presentation: Synthesis Examples

The following table summarizes reaction parameters for the synthesis of various 2,6-diacetylpyridine bis(imine) ligands.

Amine ReactantSolventCatalystReaction ConditionsYield (%)M.P. (°C)Reference
4,4-dimethylthiosemicarbazide95% EtOHGlacial Acetic AcidHeated on steam bath for 70 min73%215 (dec)[4]
Aniline DerivativesAlcohol or CH₂Cl₂Not specifiedElevated temperaturesN/AN/A[1]
2-methyl-anilineNot specifiedNot specifiedCondensation reactionN/AN/A[5]
Ethanolamine (B43304)Not specifiedMn²⁺ (Template)Schiff-base condensationN/AN/A[6]

N/A: Data not available in the cited abstract.

Characterization

The synthesized ligands are typically characterized using a suite of standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the amine (-NH₂) protons and the appearance of the imine (C=N) carbon signal are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: A strong absorption band in the range of 1620-1650 cm⁻¹ is characteristic of the C=N imine stretch, while the disappearance of the N-H stretch from the primary amine and the C=O stretch from the diacetylpyridine confirms the reaction's completion.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ligand, confirming its identity.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which should match the calculated values for the expected product.

  • Melting Point (M.P.): A sharp melting point is an indicator of the purity of the synthesized compound.

Applications

2,6-Diacetylpyridine bis(imine) ligands are highly versatile due to their tridentate NNN donor set, which allows them to form stable complexes with a wide range of transition metals.[1] These metal complexes are extensively studied and utilized in:

  • Catalysis: As catalysts for olefin polymerization and other organic transformations.[1][8]

  • Coordination Chemistry: To stabilize metal ions in various oxidation states and coordination geometries.[6][9]

  • Materials Science: As building blocks for functional materials and supramolecular assemblies.[10]

  • Biological and Medicinal Chemistry: Investigated for their potential antimicrobial and pharmacological activities.[11]

References

Application Notes and Protocols for Diacetylpyridine Derivatives in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diacetylpyridine derivatives in supramolecular chemistry, focusing on their synthesis, characterization, and applications in anion recognition, fluorescent sensing, and catalysis. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these versatile building blocks in academic and industrial research.

Introduction to this compound Derivatives in Supramolecular Chemistry

2,6-Diacetylpyridine (B75352) is a versatile organic compound that serves as a key precursor for a wide range of ligands in supramolecular chemistry.[1] Its two acetyl groups are readily functionalized, most commonly through condensation reactions with amines to form Schiff bases. This modularity allows for the synthesis of a diverse array of acyclic and macrocyclic ligands with varying denticity, geometry, and electronic properties. These ligands, in turn, can coordinate with a multitude of metal ions to form discrete metallosupramolecular architectures, including helicates, grids, cages, and coordination polymers.[2] The inherent photophysical and redox properties of the resulting assemblies, coupled with their ability to bind guest molecules, make them attractive for applications in sensing, catalysis, and materials science.

Synthesis of this compound-Based Ligands and Supramolecular Assemblies

The synthesis of this compound-based supramolecular structures typically involves a multi-step process, beginning with the preparation of the this compound precursor, followed by ligand synthesis, and finally, the self-assembly of the supramolecular architecture.

Synthesis of 2,6-Diacetylpyridine

A common and efficient method for the synthesis of 2,6-diacetylpyridine involves the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester with ethyl acetate (B1210297) using a strong base like sodium metal.[3][4]

Experimental Protocol: Synthesis of 2,6-Diacetylpyridine [3]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1.115 g (0.005 mol) of 2,6-pyridinedicarboxylic acid diethyl ester, 20 mL of ethyl acetate, and 30 mL of toluene.

  • Addition of Base: While stirring, add 0.69 g (0.03 mol) of sodium metal.

  • Reflux: After the sodium metal has completely dissolved, heat the mixture to 120 °C and reflux for 8-9 hours.

  • Hydrolysis: Cool the reaction mixture and then add 20 mL of water and 20 mL of concentrated hydrochloric acid. Heat the mixture to 120 °C and stir for 4 hours.

  • Work-up: After cooling, neutralize the mixture with sodium carbonate or sodium bicarbonate. Extract the product with diethyl ether (3-4 times).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize the crude product from anhydrous methanol (B129727) to obtain white crystals of 2,6-diacetylpyridine.

Yields for this method are typically in the range of 86-88%.[3]

Synthesis of this compound-Based Schiff Base Ligands

Schiff base ligands are readily prepared by the condensation of 2,6-diacetylpyridine with primary amines. The following protocol describes the synthesis of a bis(hydrazone) ligand.

Experimental Protocol: Synthesis of a 2,6-Diacetylpyridine Bis(benzoylhydrazone) Ligand [5]

  • Dissolution: Dissolve 2,6-diacetylpyridine (1 mmol) in 20 mL of hot ethanol.

  • Addition of Hydrazine: To this solution, add a hot ethanolic solution (20 mL) of benzoylhydrazine (2 mmol).

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

This general procedure can be adapted for a wide variety of primary amines to generate a library of Schiff base ligands with diverse functionalities.

Synthesis of a Metallosupramolecular [2x2] Grid

This compound-based ligands can self-assemble with metal ions to form well-defined supramolecular architectures. The following is a representative protocol for the synthesis of a [2x2] grid complex.

Experimental Protocol: Synthesis of a [2x2] Fe(II) Grid Complex

  • Ligand Solution: Dissolve the this compound bis(hydrazone) ligand (2 equivalents) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Metal Salt Solution: In a separate flask, dissolve iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) (2 equivalents) in the same solvent.

  • Assembly: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.

  • Crystallization: Allow the resulting solution to stand undisturbed. The [2x2] grid complex will precipitate or crystallize out of solution over time. The product can be collected by filtration, washed with a small amount of cold solvent, and dried.

The characterization of the resulting supramolecular assembly can be performed using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Diagram of the synthesis and assembly of a [2x2] grid:

G cluster_synthesis Ligand Synthesis cluster_assembly Supramolecular Assembly 2,6-Diacetylpyridine 2,6-Diacetylpyridine This compound-bis(imine) Ligand This compound-bis(imine) Ligand 2,6-Diacetylpyridine->this compound-bis(imine) Ligand Condensation Primary Amine Primary Amine Primary Amine->this compound-bis(imine) Ligand [2x2] Grid Complex [2x2] Grid Complex This compound-bis(imine) Ligand->[2x2] Grid Complex Self-Assembly Metal Ion (e.g., Fe(II)) Metal Ion (e.g., Fe(II)) Metal Ion (e.g., Fe(II))->[2x2] Grid Complex

Synthesis and self-assembly of a this compound-based [2x2] grid complex.

Application in Anion Recognition

This compound-based macrocycles are excellent receptors for anions due to the presence of hydrogen bond donors (e.g., amide or hydrazone N-H groups) and a pre-organized cavity. The binding affinity and selectivity can be tuned by modifying the size of the macrocycle and the nature of the donor groups.

Experimental Protocol: Anion Binding Studies by ¹H NMR Titration [6]

  • Stock Solutions: Prepare a stock solution of the this compound-based macrocyclic receptor (e.g., 10 mM) in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare stock solutions of various anions (as their tetrabutylammonium (B224687) salts) of known concentrations in the same solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the receptor solution.

  • Titration: Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of the N-H protons of the receptor. The binding constant (Kₐ) can be determined by non-linear fitting of the titration data to a suitable binding model (e.g., 1:1 or 1:2).

Table 1: Representative Anion Binding Constants for this compound-Based Receptors

Receptor TypeAnionSolventBinding Constant (Kₐ, M⁻¹)Reference
Bis(thiourea) MacrocycleCl⁻CD₃CN1.2 x 10⁴[7]
Bis(thiourea) MacrocycleBr⁻CD₃CN5.6 x 10³[7]
Bis(thiourea) MacrocycleI⁻CD₃CN1.2 x 10³[7]
Aza-cryptandH₂PO₄⁻H₂O/DMSO1.2 x 10⁴[8]
Diamidopyridine-dipyrromethane MacrocycleHP₂O₇³⁻AcetonitrileHigh Affinity[9]

Diagram of the anion recognition process:

G Receptor This compound Macrocycle Complex Host-Guest Complex Receptor->Complex Binding Anion Anion Anion->Complex

Schematic of anion binding by a this compound-based macrocyclic receptor.

Application in Fluorescent Sensing

The incorporation of fluorogenic units into this compound-based ligands allows for the development of fluorescent sensors. The fluorescence properties of these molecules can be modulated by the coordination of metal ions or the binding of guest molecules, leading to "turn-on" or "turn-off" sensory responses.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of a this compound derivative can be determined using a comparative method with a known standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Table 2: Representative Photophysical Data for this compound-Based Complexes

ComplexExcitation (nm)Emission (nm)Quantum Yield (Φf)Lifetime (τ, ns)Reference
Zn(II) Schiff Base~385~450-5000.02 - 0.151.5 - 3.0[10][11]
Eu(III) Complex~3406150.35528 µs[12]
Pyridine-functionalized ZnPc6756850.23 (in DMSO)-[13]

Diagram illustrating the principle of a "turn-on" fluorescent sensor:

G cluster_off Fluorescence OFF cluster_on Fluorescence ON Sensor This compound -Fluorophore Quencher Quencher Sensor->Quencher Quenching (e.g., PET) Sensor_Analyte Sensor-Analyte Complex Sensor->Sensor_Analyte Binding Analyte Analyte Analyte->Sensor_Analyte G Catalyst Mn(III)-DAP Complex Active_Species High-valent Mn=O Species Catalyst->Active_Species Oxidation Olefin_Complex [Mn=O...Olefin] Active_Species->Olefin_Complex Byproduct Byproduct (e.g., H₂O) Active_Species->Byproduct Product_Complex [Mn(III)...Epoxide] Olefin_Complex->Product_Complex Oxygen Transfer Product_Complex->Catalyst Product Release Epoxide Epoxide Product_Complex->Epoxide Olefin Olefin Olefin->Olefin_Complex Oxidant Oxidant (e.g., H₂O₂) Oxidant->Active_Species

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of coordination polymers derived from 2,6-diacetylpyridine (B75352). This versatile precursor molecule is pivotal in the development of novel materials with significant potential in catalysis and medicinal chemistry.

Introduction

2,6-Diacetylpyridine is a highly versatile organic compound that serves as a fundamental building block in coordination chemistry.[1][2] Its pyridine (B92270) nitrogen and two flanking acetyl groups provide excellent chelating capabilities, enabling the formation of stable complexes with a wide range of metal ions.[2] Through Schiff base condensation or reaction with hydrazides, 2,6-diacetylpyridine is readily converted into multidentate ligands, which then self-assemble with metal salts to form coordination polymers with diverse structural motifs and functionalities.[1] These coordination polymers have garnered significant interest due to their applications as catalysts in organic synthesis and as potential therapeutic agents with anticancer and antimicrobial properties.[3][4][5]

Synthesis of Ligands and Coordination Polymers

The general synthetic strategy involves a two-step process: first, the synthesis of a Schiff base or hydrazone ligand from 2,6-diacetylpyridine, followed by the reaction of the ligand with a metal salt to form the coordination polymer.

General Synthetic Pathway

The overall synthetic workflow can be visualized as a sequential process, starting from the modification of 2,6-diacetylpyridine to form a multidentate ligand, which is then complexed with a metal ion to yield the final coordination polymer.

G cluster_0 Ligand Synthesis cluster_1 Coordination Polymer Synthesis cluster_2 Characterization DAP 2,6-Diacetylpyridine Ligand Schiff Base / Hydrazone Ligand DAP->Ligand Condensation Amine Amine / Hydrazide Amine->Ligand CP Coordination Polymer Ligand->CP MetalSalt Metal Salt (e.g., MnCl2, CuBr2) MetalSalt->CP Solvent Solvent (e.g., Ethanol, Methanol) Solvent->CP Spectroscopy Spectroscopy (IR, NMR, UV-Vis) CP->Spectroscopy XRay Single-Crystal X-ray Diffraction CP->XRay Thermal Thermal Analysis (TGA) CP->Thermal

Caption: General workflow for the synthesis and characterization of coordination polymers from 2,6-diacetylpyridine.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diacetylpyridine Bis(benzoylhydrazone) Ligand (H₂L¹)

This protocol is adapted from the procedure described for the synthesis of similar hydrazone ligands.[6]

Materials:

  • 2,6-diacetylpyridine

  • Benzoylhydrazine

  • Ethanol

Procedure:

  • Dissolve 2,6-diacetylpyridine in warm ethanol.

  • In a separate flask, dissolve two molar equivalents of benzoylhydrazine in ethanol.

  • Add the benzoylhydrazine solution dropwise to the 2,6-diacetylpyridine solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of a Manganese(II) Coordination Polymer with 2,6-diacetylpyridine bis(isonicotinoyl hydrazone) (dap(In)₂)

This protocol is based on the synthesis of a Mn(II) coordination polymer.[7]

Materials:

  • 2,6-diacetylpyridine bis(isonicotinoyl hydrazone) ligand

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Methanol (B129727)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2,6-diacetylpyridine bis(isonicotinoyl hydrazone) ligand in a mixture of methanol and a small amount of DMF with gentle heating.

  • In a separate beaker, dissolve manganese(II) chloride tetrahydrate in methanol.

  • Slowly add the manganese(II) chloride solution to the ligand solution with continuous stirring.

  • A precipitate will form. Continue stirring the mixture at room temperature for 2 hours.

  • Filter the resulting solid, wash with methanol, and dry under vacuum.

Protocol 3: Synthesis of a Copper(II) Coordination Polymer with 2,6-diacetylpyridine-bis(phenylhydrazone) (L²)

This protocol is adapted from the synthesis of a Cu(II) complex with a similar ligand.[8][9]

Materials:

  • 2,6-diacetylpyridine-bis(phenylhydrazone) ligand (L²)

  • Copper(II) bromide (CuBr₂)

  • Methanol

Procedure:

  • Prepare a warm methanolic solution of the 2,6-diacetylpyridine-bis(phenylhydrazone) ligand.

  • Prepare a warm methanolic solution of Copper(II) bromide.

  • Mix the ligand and metal salt solutions in a 2:1 molar ratio (ligand:metal).

  • Allow the solution to stand at room temperature. Black single crystals of the complex will form over time.

  • Isolate the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Quantitative Data Summary

The following tables summarize key quantitative data for representative ligands and coordination polymers derived from 2,6-diacetylpyridine.

Table 1: Synthesis and Characterization Data for Selected Ligands and Coordination Polymers

CompoundMetal IonYield (%)Melting Point (°C)Key IR Bands (cm⁻¹) ν(C=N)Reference
2,6-diacetylpyridine bis(benzoylhydrazone) (H₂L¹)-~85>230~1620[3]
[n-Bu₂Sn(L¹)]Sn(IV)70236-2371588[6]
[Cu(L²)₂]Br₂ (L² = 2,6-diacetylpyridine bis(phenylhydrazone))Cu(II)---[8][9]
[Mn(dap(A)₂)]ₙ (dap(A)₂ = bis(anthraniloyl hydrazone))Mn(II)---[10]

Table 2: Anticancer Activity of Selected 2,6-Diacetylpyridine-Based Metal Complexes

CompoundCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ of Reference (µM)Reference
Pd(II) complex of 2,6-diacetylpyridine diphenyl hydrazoneHepG-26.50--[1]
Cu(II) complex of a Schiff base from di-2-pyridine ketoneMCF-75.95--[1]
Cu(II) complex of a Schiff base from di-2-pyridine ketoneHeLa1.47 - 4.12Cisplatin-[1]
[Cu(HL²)Cl] (HL² = benzimidazole (B57391) derivative)HepG2Higher activity than CisplatinCisplatin-[11]

Applications

Coordination polymers derived from 2,6-diacetylpyridine exhibit a range of promising applications, primarily in catalysis and as anticancer agents.

Catalysis

Coordination polymers can serve as efficient and recyclable heterogeneous catalysts for various organic reactions. The metal centers in these polymers can act as Lewis acid sites, facilitating reactions such as the Knoevenagel condensation.

Workflow for Catalytic Knoevenagel Condensation:

G cluster_0 Reaction Setup cluster_1 Workup and Analysis cluster_2 Catalyst Recycling Reactants Aldehyde + Malononitrile Reaction Reaction at 60°C Reactants->Reaction Catalyst Coordination Polymer Catalyst Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Filtration Hot Filtration Reaction->Filtration Product Product Filtration->Product RecoveredCatalyst Recovered Catalyst Filtration->RecoveredCatalyst Analysis Yield Calculation (NMR) Product->Analysis Reuse Reuse in subsequent reaction RecoveredCatalyst->Reuse

Caption: Experimental workflow for a catalytic Knoevenagel condensation reaction using a coordination polymer catalyst.

A study on a 1D Cu(II) coordination polymer demonstrated its activity as a heterogeneous catalyst for the Knoevenagel condensation of aldehydes with malononitrile.[2][4] The reaction was carried out at 60 °C in toluene (B28343) with a catalyst loading of 3 mol%.[2][4] The catalyst was shown to be reusable for at least four cycles, although a partial loss of activity was observed.[2]

Anticancer and Antimicrobial Activity

A significant area of research for these coordination polymers is their potential as therapeutic agents. Many Schiff base and hydrazone complexes of 2,6-diacetylpyridine with transition metals have shown promising in vitro cytotoxic activity against various human cancer cell lines, often exceeding the efficacy of established anticancer drugs like cisplatin.[1][3][11] The proposed mechanism of action for some of these complexes involves interaction with DNA.[11] Furthermore, these compounds have also been investigated for their antimicrobial properties.[5] The chelation of the metal ion by the ligand is believed to enhance the biological activity of the organic moiety.

The development of these coordination polymers as drug candidates involves a systematic evaluation of their efficacy and toxicity.

Logical Flow for Drug Development Evaluation:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Coordination Polymer Characterization Structural & Purity Analysis Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays Characterization->Antimicrobial DNA_Binding DNA Interaction Studies Anticancer->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Assays Anticancer->Enzyme_Inhibition SAR Structure-Activity Relationship Studies DNA_Binding->SAR Enzyme_Inhibition->SAR Toxicity Toxicity Profiling SAR->Toxicity

Caption: Logical progression for the evaluation of 2,6-diacetylpyridine-based coordination polymers as potential drug candidates.

References

Application Notes and Protocols for Diacetylpyridine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diacetylpyridine (B75352) is a versatile precursor molecule widely utilized in coordination chemistry and materials science.[1] Its condensation reaction with primary amines is a fundamental method for synthesizing a variety of Schiff base ligands, most notably the diiminopyridine (DIP) class of ligands.[1] These ligands are of significant interest due to their ability to form stable complexes with a wide range of metal ions, which have applications in catalysis, including ethylene (B1197577) polymerization, hydrosilylation, and hydrogenation.[2][3] Furthermore, condensation with diamines or other polyamines can lead to the formation of macrocyclic ligands, which are crucial in the development of metal complexes with specific host-guest chemistry and catalytic properties.[4][5] This document provides detailed experimental protocols and data for the condensation of 2,6-diacetylpyridine with various amines to form Schiff base ligands.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various Schiff base ligands through the condensation of 2,6-diacetylpyridine with different amines.

Amine ReactantSolventCatalyst/AdditiveReaction TimeTemperatureYield (%)Reference
Substituted Anilines (general)Ethanol (B145695) or Methanol (B129727)Glacial Acetic Acid (catalytic)2-24 hoursReflux80-90 (typical)[6]
2,4,6-TrimethylanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
2,6-DiisopropylanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Hydrazine HydrateEthanolNone2 hours70-75°C63[7]
o-PhenylenediamineMethanolNoneRefluxNot specifiedNot specified[8]
N1-(3-aminopropyl)propane-1,3-diamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
2-ThenoylhydrazoneEthanolAcetic Acid (catalytic)~3 hoursReflux17[9]

Experimental Protocols

Protocol 1: General Synthesis of Diiminopyridine (DIP) Ligands from Substituted Anilines

This protocol describes a general method for the synthesis of diiminopyridine ligands via the condensation of 2,6-diacetylpyridine with two equivalents of a substituted aniline (B41778).[2]

Materials:

  • 2,6-Diacetylpyridine

  • Substituted Aniline (e.g., 2,6-diisopropylaniline, 2,4,6-trimethylaniline)

  • Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • Dissolve 1.0 equivalent of 2,6-diacetylpyridine in a minimal amount of ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2.0 to 2.2 equivalents of the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture with stirring. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the aniline.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Macrocyclic Schiff Bases via Template Reaction

This protocol outlines a general procedure for the synthesis of macrocyclic ligands using a metal ion as a template to direct the condensation of 2,6-diacetylpyridine with a diamine.[5]

Materials:

  • 2,6-Diacetylpyridine

  • Diamine (e.g., 1,2-diaminobenzene)

  • Metal salt (e.g., CuCl₂·2H₂O)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the metal salt (e.g., cupric chloride dihydrate) in ethanol with stirring.[10]

  • To this solution, add an ethanolic solution of 2.0 equivalents of 2,6-diacetylpyridine monoxime (prepared separately).[10]

  • With continuous stirring, add an ethanolic solution of 1.0 equivalent of the diamine (e.g., 1,2-diamino benzene).[10]

  • Attach a condenser and reflux the reaction mixture for approximately 1.5 hours.[10]

  • A precipitate should form upon cooling the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

Visualizations

Experimental Workflow for Diiminopyridine Synthesis

experimental_workflow start Start reactants 1. Mix Reactants - 2,6-Diacetylpyridine - Substituted Aniline - Solvent (Ethanol/Methanol) start->reactants catalyst 2. Add Catalyst (Glacial Acetic Acid) reactants->catalyst reflux 3. Reflux Reaction Mixture catalyst->reflux cool 4. Cool to Room Temperature reflux->cool isolate 5. Isolate Crude Product (Filtration or Concentration) cool->isolate purify 6. Purify Product (Recrystallization) isolate->purify end End (Pure Diiminopyridine Ligand) purify->end

Caption: General workflow for the synthesis of diiminopyridine ligands.

Logical Relationship in Template Synthesis

template_synthesis metal_ion Metal Ion Template pre_organization Pre-organization of Reactants around Metal Ion metal_ion->pre_organization dap 2,6-Diacetylpyridine dap->pre_organization diamine Diamine diamine->pre_organization condensation [2+2] Condensation Reaction pre_organization->condensation Directs macrocycle Macrocyclic Schiff Base Metal Complex condensation->macrocycle

Caption: Role of a metal ion in template synthesis of macrocycles.

References

Application Notes and Protocols: Diacetylpyridine as a Versatile Precursor for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diacetylpyridine as a starting material for the synthesis of a variety of nitrogen-containing heterocycles with potential applications in medicinal chemistry and drug discovery. Detailed experimental protocols for the synthesis of pyrazoles, 1,4-dihydropyridines, and 1,3,5-triazines are provided, along with quantitative data and reaction schemes. Additionally, the role of these heterocyclic scaffolds as potential inhibitors of key signaling pathways in cancer is discussed.

Synthesis of Pyrazole Derivatives

This compound can be readily converted to bis-chalcones, which serve as excellent precursors for the synthesis of pyrazole-containing compounds. The following protocol details a typical procedure.

Experimental Protocol: Synthesis of Bis-Pyrazoles

A two-step process is employed for the synthesis of bis-pyrazoles from 2,6-diacetylpyridine (B75352). The first step involves a Claisen-Schmidt condensation to form a bis-chalcone, which is then cyclized with hydrazine (B178648) hydrate (B1144303).

Step 1: Synthesis of Bis-Chalcone Intermediate

  • To a solution of 2,6-diacetylpyridine (1.63 g, 10 mmol) in ethanol (B145695) (50 mL), add an aromatic aldehyde (e.g., benzaldehyde, 2.12 g, 20 mmol).

  • Slowly add a 10% aqueous solution of sodium hydroxide (B78521) (10 mL) dropwise while maintaining the temperature at 20-25°C with stirring.

  • Continue stirring the reaction mixture for 4-6 hours.

  • The precipitated solid is filtered, washed with water and cold ethanol, and then dried to yield the bis-chalcone.

Step 2: Cyclization to Bis-Pyrazole

  • A mixture of the bis-chalcone (e.g., 1,1'-(pyridine-2,6-diyl)bis(3-phenylprop-2-en-1-one)) (3.39 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in glacial acetic acid (30 mL) is refluxed for 8 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure bis-pyrazole derivative.

Quantitative Data: Synthesis of Bis-Pyrazoles
PrecursorAromatic AldehydeProductYield (%)
2,6-DiacetylpyridineBenzaldehyde2,6-Bis(5-phenyl-1H-pyrazol-3-yl)pyridine85
2,6-Diacetylpyridine4-Chlorobenzaldehyde2,6-Bis(5-(4-chlorophenyl)-1H-pyrazol-3-yl)pyridine82
2,6-Diacetylpyridine4-Methoxybenzaldehyde2,6-Bis(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine88

Diagram of the synthetic workflow:

G cluster_0 Step 1: Bis-Chalcone Synthesis cluster_1 Step 2: Cyclization 2,6-Diacetylpyridine 2,6-Diacetylpyridine Reaction1 2,6-Diacetylpyridine->Reaction1 Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction1 NaOH, Ethanol NaOH, Ethanol NaOH, Ethanol->Reaction1 Bis-Chalcone Bis-Chalcone Reaction2 Bis-Chalcone->Reaction2 Reaction1->Bis-Chalcone Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 Acetic Acid Acetic Acid Acetic Acid->Reaction2 Bis-Pyrazole Bis-Pyrazole Reaction2->Bis-Pyrazole G Start Start Mix_Reagents Mix β-diketone, aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol Start->Mix_Reagents Reflux Reflux for 6-8 hours Mix_Reagents->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter the precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize from a suitable solvent Wash->Recrystallize End Pure 1,4-Dihydropyridine Recrystallize->End G 2-Aminopyridine 2-Aminopyridine Microwave_Irradiation Microwave Irradiation 2-Aminopyridine->Microwave_Irradiation Cyanamide Cyanamide Cyanamide->Microwave_Irradiation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Microwave_Irradiation Pyridinyl-1,3,5-triazine Pyridinyl-1,3,5-triazine Microwave_Irradiation->Pyridinyl-1,3,5-triazine G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound-Derived Heterocycle (e.g., Pyridopyrimidine) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,6-diacetylpyridine (B75352).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude 2,6-diacetylpyridine via recrystallization and column chromatography.

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Product "Oils Out" or Fails to Crystallize The presence of impurities, such as the mono-acetylated intermediate (2-acetyl-6-methylpyridine), can lower the melting point of the mixture, leading to the formation of an oil rather than crystals. An inappropriate solvent or an insufficient amount of solvent may also be the cause.1. Solvent Selection: Ensure the correct solvent is being used. Hexane (B92381) and methanol (B129727) have been successfully reported for the recrystallization of 2,6-diacetylpyridine.[1][2] An ethanol/water mixture can also be effective. 2. Purity of Crude Material: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short silica (B1680970) plug, before recrystallization. 3. Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 2,6-diacetylpyridine. 4. Solvent Adjustment: If the product oils out, try adding slightly more of the hot solvent to ensure complete dissolution before cooling.
Poor Recovery of Purified Product Using an excessive amount of solvent will result in a significant loss of the product to the mother liquor. Premature crystallization during a hot filtration step can also lead to low yields.1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. 3. Second Crop: The mother liquor can be concentrated to obtain a second crop of crystals, which may then be combined with the first crop for further purification if necessary.
Persistent Yellow Color in Crystals The crude product of 2,6-diacetylpyridine synthesis is often a yellow solid.[1] This coloration can be due to polymeric byproducts or other colored impurities.1. Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. 2. Multiple Recrystallizations: A second recrystallization may be necessary to obtain a completely colorless product.[1]
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of 2,6-Diacetylpyridine from Impurities Co-elution of impurities with similar polarity to the desired product, particularly the mono-acetylated intermediate, can be a challenge. An improper solvent system or incorrect column packing can lead to poor resolution.1. Solvent System Optimization: A common eluent system for the purification of 2,6-diacetylpyridine is a mixture of petroleum ether and ethyl acetate (B1210297), typically in a 5:1 ratio.[1] The polarity of the eluent can be gradually increased to improve separation. 2. Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended. 3. Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
Product Elutes as a Broad Band Overloading the column with too much crude product can lead to band broadening and decreased separation efficiency.1. Reduce Sample Load: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. 2. Check for Channeling: Uneven solvent flow can cause band broadening. Ensure the column is packed correctly and the solvent level is always kept above the silica bed.
Colored Impurities Remain in the Final Product Highly colored, polar impurities may stick to the silica gel or co-elute with the product if the solvent polarity is increased too quickly.1. Gradient Elution: Employ a gradual gradient elution, starting with a non-polar solvent system and slowly increasing the polarity. This will help to first elute the less polar product, leaving the more polar colored impurities on the column. 2. Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,6-diacetylpyridine?

A1: Common impurities can include unreacted starting materials, such as 2,6-pyridinedicarboxylic acid or its esters, and the mono-acetylated intermediate, 2-acetyl-6-methylpyridine. Additionally, colored polymeric byproducts can also be present, often giving the crude product a yellow appearance.[1]

Q2: Which purification method is better for crude 2,6-diacetylpyridine: recrystallization or column chromatography?

A2: The choice of method depends on the impurity profile of the crude product. Column chromatography is generally more effective for separating components of a complex mixture with varying polarities.[1] Recrystallization is a simpler and often effective method for removing smaller amounts of impurities from a relatively crude product, particularly for removing colored impurities and achieving high purity.[1][2] In many cases, a combination of both methods is ideal: an initial purification by column chromatography followed by recrystallization to obtain a highly pure, colorless product.[1]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the separation. By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain the purified 2,6-diacetylpyridine. The spots can be visualized under a UV lamp.

Q4: Is 2,6-diacetylpyridine sensitive to pH changes during aqueous workup?

Quantitative Data Summary

Purification MethodStarting MaterialSolvent SystemYieldPurity/AppearanceReference
Column ChromatographyCrude product from the oxidation of 2,6-diethylpyridinePetroleum ether/ethyl acetate (5:1, v/v)54%Yellow solid[1]
RecrystallizationCrude product from the reaction of 2,6-bis(1-pyrrolidinylcarbonyl)pyridine with MeMgClHexane88%Colorless powder[1]
RecrystallizationCrude product from Claisen condensationAnhydrous methanol86%White crystal[2]
Column ChromatographyCrude product from Claisen condensationPetroleum ether: ethyl acetate (5:1)92%White crystal[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of crude 2,6-diacetylpyridine using silica gel column chromatography.

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., petroleum ether or hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid in packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude 2,6-diacetylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.

  • Elute the Column:

    • Carefully add the eluent to the top of the column. A common starting eluent is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[1]

    • Begin collecting fractions.

    • The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher polarity.

  • Analyze the Fractions:

    • Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure 2,6-diacetylpyridine.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude 2,6-diacetylpyridine.

  • Dissolve the Crude Product:

    • Place the crude 2,6-diacetylpyridine in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., hexane or methanol) and heat the mixture to boiling while stirring.[1][2]

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorize the Solution (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallize the Product:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude 2,6-Diacetylpyridine (Yellow Solid) Choice Purity Assessment Crude->Choice CC Column Chromatography (e.g., Petroleum Ether/EtOAc) Choice->CC High Impurity Load Recryst1 Recrystallization (e.g., Hexane or Methanol) Choice->Recryst1 Low Impurity Load Recryst2 Recrystallization (with Charcoal Treatment) CC->Recryst2 Colored Fractions Pure Pure 2,6-Diacetylpyridine (Colorless Crystals) Recryst1->Pure Recryst2->Pure

Caption: A workflow diagram illustrating the decision-making process for purifying crude 2,6-diacetylpyridine.

TroubleshootingRecrystallization decision decision action action start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product oils out? crystals_form->oiling_out No filter Filter and dry crystals crystals_form->filter Yes add_solvent Add more hot solvent and re-dissolve oiling_out->add_solvent Yes scratch Scratch flask/ Add seed crystal oiling_out->scratch No add_solvent->cool scratch->cool check_purity Check purity and color filter->check_purity is_pure Is product pure and colorless? check_purity->is_pure end Pure Product is_pure->end Yes re_recrystallize Re-recrystallize with charcoal treatment is_pure->re_recrystallize No re_recrystallize->dissolve

Caption: A troubleshooting flowchart for the recrystallization of 2,6-diacetylpyridine.

References

Technical Support Center: Optimizing Diacetylpyridine Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the formation of diacetylpyridine-based Schiff bases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound Schiff bases.

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in Schiff base formation is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Increase the reaction time and continue to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For some ketimine formations, reaction times of 24 hours or longer may be necessary.

    • Equilibrium Issues: Schiff base formation is a reversible reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.

      • Solution: Actively remove water from the reaction mixture. This can be achieved by:

        • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.

        • Drying Agents: Add molecular sieves directly to the reaction mixture to absorb water as it is formed.

    • Sub-optimal pH: The reaction rate is highly dependent on the pH of the reaction medium.

      • Solution: The formation of Schiff bases is typically catalyzed by either acid or base. For reactions involving this compound, a few drops of a catalyst like glacial acetic acid or concentrated hydrochloric acid can be beneficial. However, be cautious as strongly acidic conditions can lead to the formation of unwanted side products. The optimal pH should be determined empirically for your specific reactants.

    • Steric Hindrance: The amine reactant may be sterically hindered, slowing down the reaction rate.

      • Solution: Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. Consider using a less hindered amine if the application allows.

    • Reactant Purity: Impurities in the starting materials (2,6-diacetylpyridine or the amine) can interfere with the reaction.

      • Solution: Ensure the purity of your reactants. Recrystallize or distill the starting materials if necessary.

2. Product Decomposition or Instability

  • Question: My product seems to be decomposing during workup or purification. How can I prevent this?

  • Answer: Schiff bases, particularly those derived from ketones (ketimines), can be susceptible to hydrolysis, especially in the presence of water and acid.

    • Solution:

      • Anhydrous Conditions: Ensure all workup and purification steps are carried out under anhydrous conditions. Use dry solvents and avoid exposure to atmospheric moisture.

      • Avoid Silica (B1680970) Gel Chromatography: If possible, avoid purification by silica gel chromatography as the acidic nature of silica can promote hydrolysis. If chromatography is necessary, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

      • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.

3. Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?

  • Answer: Besides the desired bis(imine) product, several side reactions can occur during the synthesis of this compound Schiff bases.

    • Mono-imine Formation: The reaction may stop after the formation of the mono-Schiff base, where only one of the acetyl groups has reacted.

      • Solution: Ensure a stoichiometric amount (or a slight excess) of the amine is used. Increase the reaction time and/or temperature to encourage the second condensation to occur.

    • Aldol Condensation: If the reaction conditions are too forcing (e.g., strongly basic or acidic), self-condensation of the 2,6-diacetylpyridine (B75352) (an enolizable ketone) can occur.

      • Solution: Use milder reaction conditions. If using a catalyst, use it in catalytic amounts. Avoid excessively high temperatures.

    • Polymerization: Polyamines can potentially lead to the formation of polymeric Schiff base products.

      • Solution: Use a high dilution to favor intramolecular cyclization if a macrocyclic product is desired, or carefully control the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction conditions?

A1: A good starting point is to dissolve 2,6-diacetylpyridine and a slight molar excess of the amine in a solvent like ethanol (B145695) or methanol (B129727). Add a catalytic amount of glacial acetic acid and reflux the mixture for several hours, monitoring the reaction by TLC. This provides a baseline from which you can start optimizing parameters like solvent, catalyst, temperature, and reaction time.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence the solubility of reactants and the reaction rate. Protic solvents like ethanol and methanol are commonly used and can participate in the reaction mechanism. Aprotic solvents that form an azeotrope with water, such as toluene, are excellent choices when using a Dean-Stark trap to remove water and drive the reaction to completion. The effect of different solvents on the electronic absorption spectra of pyridine-based Schiff bases has been studied, indicating that solvent polarity can play a significant role.[1]

Q3: What catalysts can be used, and how do they work?

A3: Both acid and base catalysts can be used to accelerate Schiff base formation.

  • Acid Catalysts (e.g., glacial acetic acid, hydrochloric acid, p-toluenesulfonic acid): Protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Base Catalysts (e.g., triethylamine, potassium hydroxide): Can deprotonate the amine, increasing its nucleophilicity. However, for this compound, acid catalysis is more common.

The choice and amount of catalyst should be optimized for each specific reaction to maximize yield and minimize side reactions.

Q4: What is the role of temperature in the reaction?

A4: Temperature plays a crucial role in the reaction kinetics. Generally, increasing the temperature increases the reaction rate. For many this compound Schiff base syntheses, refluxing the reaction mixture is common. However, excessively high temperatures can lead to the formation of side products or decomposition of the desired product. The optimal temperature will depend on the reactivity of the specific amine and the solvent used.

Data Presentation

The following tables summarize reaction conditions from various literature sources for the synthesis of this compound-derived Schiff bases. Note that direct comparison is challenging as the amine reactants and specific conditions differ.

Table 1: Examples of Reaction Conditions for this compound Schiff Base Synthesis

2,6-Diacetylpyridine DerivativeAmine ReactantSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridine-2,6-dicarbohydrazideAcetylacetoneEthanolConc. HCl (few drops)~75 (Reflux)968
2,6-diacetylpyridineEthanolamine (B43304)Not specifiedMn2+ (template)Not specifiedNot specifiedNot specified[2]
2,6-diacetylpyridinePropanolamine (B44665)Not specifiedMn2+ (template)Not specifiedNot specifiedNot specified[2]
2,6-diacetylpyridine functionalized Fe3O4 MNPs2,2'-(piperazine-1,4-diyl)dianilineEthanolMn(II) bromide (template)Not specifiedNot specifiedUp to 100

Experimental Protocols

Protocol 1: General Synthesis of a Bis(imine) Pyridine Schiff Base

This protocol is a generalized procedure based on common practices for Schiff base synthesis.

Materials:

  • 2,6-diacetylpyridine

  • Primary amine (2 molar equivalents)

  • Absolute Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1.0 equivalent of 2,6-diacetylpyridine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 2.0-2.2 equivalents of the primary amine to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-24 hours.

  • Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected by filtration or recrystallized from an appropriate solvent.

  • Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the melting point.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - 2,6-diacetylpyridine - Amine mix Mix Reactants, Solvent, and Catalyst prep_reactants->mix prep_solvent Select Solvent (e.g., Ethanol, Toluene) prep_solvent->mix prep_catalyst Select Catalyst (e.g., Acetic Acid) prep_catalyst->mix heat Heat to Reaction Temperature (e.g., Reflux) mix->heat monitor Monitor Reaction (e.g., TLC) heat->monitor monitor->heat Continue if incomplete cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for this compound Schiff base synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Equilibrium Shifted to Reactants start->cause2 cause3 Sub-optimal pH start->cause3 cause4 Low Temperature start->cause4 sol1 Increase Reaction Time cause1->sol1 sol2 Remove Water (Dean-Stark/Drying Agent) cause2->sol2 sol3 Add Catalyst (Acid/Base) cause3->sol3 sol4 Increase Temperature cause4->sol4

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Improving the Solubility of Diacetylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for enhancing the solubility of diacetylpyridine complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of my this compound complex?

A: The solubility of a this compound complex is a multifactorial issue influenced by both the solid-state properties of the complex and its interaction with the solvent. Key factors include:

  • Crystal Lattice Energy: Highly crystalline, stable solids require more energy to break apart the crystal lattice for dissolution.[1]

  • Ligand Structure: The inherent properties of the this compound ligand and any co-ligands are critical. Large, nonpolar, or rigid aromatic structures tend to decrease aqueous solubility.

  • Metal Ion: While often less dominant than the ligand, the choice of metal ion can influence the overall geometry and packing of the complex, thus affecting solubility.

  • Solvent Properties: Polarity, pH, and the ability of the solvent to interact with the complex (e.g., through hydrogen bonding) are paramount.[2][3]

  • Temperature and Pressure: Solubility of solids generally increases with temperature.[4][5]

Q2: What are the main chemical strategies to improve the aqueous solubility of a new this compound complex?

A: Chemical modifications are a powerful way to permanently alter the solubility of your complex. The primary strategies involve:

  • Ligand Modification: This is the most common and effective approach. It involves synthetically adding polar or ionizable functional groups to the this compound backbone. Examples include sulfonate (-SO₃⁻), carboxylate (-COO⁻), hydroxyl (-OH), or polyethylene (B3416737) glycol (PEG) chains. These groups increase hydrogen bonding potential and overall polarity.

  • Salt Formation: If your complex has an ionizable group (like a carboxylic acid or a basic amine), converting it into a salt can dramatically increase aqueous solubility.[6][7][8] This is one of the most effective methods for ionizable compounds.[9]

  • Prodrug Approach: The complex can be temporarily modified with a highly soluble group that is cleaved in vivo to release the active, less soluble complex.

Q3: My complex is insoluble in water but soluble in DMSO. Can I use a co-solvent for my aqueous-based biological assay?

A: Yes, using a co-solvent is a widely accepted and effective technique, especially for preclinical and in vitro experiments.[6][7]

  • How it Works: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, weakening the interfacial tension between the aqueous solution and your hydrophobic complex.[10]

  • Common Co-solvents: For biological assays, low-toxicity co-solvents are preferred. These include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), Polyethylene Glycol (PEG 300/400), and Propylene Glycol.[6]

  • Important Consideration: Always prepare a concentrated stock solution of your complex in 100% co-solvent (e.g., DMSO). Then, for your experiment, dilute this stock into your aqueous buffer. Critically, ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity. Run a vehicle control (buffer + same final concentration of co-solvent) to confirm the solvent has no effect on your experimental model.

Q4: How does pH affect the solubility of my complex?

A: The effect of pH is significant if your this compound ligand or complex contains ionizable functional groups (weak acids or weak bases).[11]

  • For Weakly Basic Complexes: (e.g., containing amine groups or the pyridine (B92270) nitrogen itself), solubility will increase as the pH is lowered (acidic conditions). Protonation of the basic sites leads to a charged, more water-soluble species.

  • For Weakly Acidic Complexes: (e.g., containing carboxylic acid or phenol (B47542) groups), solubility will increase as the pH is raised (basic conditions). Deprotonation creates an anionic, more water-soluble species.

  • Combined Approach: Adjusting the pH can be used in combination with other techniques like complexation or co-solvents for a synergistic effect on solubility.[7][12] However, be cautious of potential precipitation if the formulation is diluted into a medium with a different pH.[7]

Troubleshooting Guide

Problem: My this compound complex precipitates when I add my DMSO stock solution to my aqueous cell culture media or buffer.

This is a common issue indicating that the complex is crashing out of solution when the solvent polarity dramatically increases.

Potential Cause Recommended Solution Success Probability
Final co-solvent concentration is too low. The complex's solubility limit in the final aqueous system has been exceeded. Try preparing a more concentrated DMSO stock so that a smaller volume is needed for dilution, thereby lowering the final concentration of the complex while keeping the co-solvent percentage the same.Medium
Slow Dissolution Kinetics. Even if thermodynamically soluble, the dissolution rate might be very slow. After diluting the stock, try vortexing vigorously or sonicating the solution briefly to aid dissolution.Low to Medium
pH Incompatibility. The pH of your buffer may be causing the complex to become less charged and therefore less soluble. Measure the pH of your final solution and adjust if necessary, keeping in mind the stability of your complex and the requirements of your experiment.Medium
Use of Surfactants or Excipients. Add a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F68) to your aqueous buffer before adding the complex stock.[13] These agents can form micelles that encapsulate the complex, keeping it dispersed.High
Particle Size is too large. If you have solid material, reducing the particle size through techniques like micronization can improve the dissolution rate, which may prevent immediate precipitation.[4][14]Medium
Illustrative Data: Impact of Ligand Modification on Aqueous Solubility

The following table presents hypothetical, yet representative, data on how modifying a parent this compound ligand can enhance the aqueous solubility of its corresponding Ruthenium(II) complex.

Complex ID Modification to this compound Ligand Molecular Weight ( g/mol ) Aqueous Solubility at pH 7.4 (µg/mL) Fold Increase
Ru-DAP-Parent None450.3< 1-
Ru-DAP-SO₃ Addition of one sulfonate (-SO₃Na) group553.4150~150x
Ru-DAP-(SO₃)₂ Addition of two sulfonate (-SO₃Na) groups656.5> 2000>2000x
Ru-DAP-PEG₄ Addition of a short tetraethylene glycol chain626.575~75x
Ru-DAP-COOH Addition of one carboxylate (-COONa) group494.345~45x
Note: This data is for illustrative purposes to demonstrate trends in solubility enhancement.

Experimental Protocols

Protocol 1: General Method for Formulation with a Co-solvent System

This protocol describes the preparation of a solution for an in vitro biological assay where the final concentration of the complex is 10 µM and the final DMSO concentration is 0.5%.

  • Preparation of Stock Solution:

    • Accurately weigh 2.0 mg of your this compound complex.

    • Dissolve the complex in pure, anhydrous DMSO to a final concentration of 2 mM. For a complex with a MW of 400 g/mol , this would mean dissolving 2.0 mg in 2.5 mL of DMSO.

    • Ensure complete dissolution by vortexing or brief sonication. This is your 2 mM stock solution .

  • Preparation of Working Solution:

    • Pipette 5 µL of the 2 mM stock solution into a sterile microcentrifuge tube.

    • Add 995 µL of your final aqueous buffer (e.g., PBS, cell culture media) to the tube.

    • Immediately vortex the tube vigorously for 15-30 seconds to ensure rapid mixing and prevent precipitation.

  • Final Checks and Use:

    • Visually inspect the solution for any signs of precipitation or cloudiness. A clear, homogenous solution is required.

    • The final solution has a complex concentration of 10 µM and a DMSO concentration of 0.5%.

    • Always prepare a vehicle control by adding 5 µL of pure DMSO to 995 µL of your aqueous buffer. Use this control in parallel in your experiments.

Protocol 2: Illustrative Synthesis of a Water-Soluble Sulfonated Ligand

This protocol outlines a representative chemical modification to introduce a sulfonate group onto a this compound ligand, significantly enhancing its water solubility.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of 2,6-diacetylpyridine (B75352) in fuming sulfuric acid (oleum, 20% SO₃).

    • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

  • Sulfonation Reaction:

    • Slowly heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in ice water, neutralizing with base, and spotting on a silica (B1680970) plate.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask in an ice bath.

    • Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide (B78521) solution until the pH is ~7.

    • The sulfonated product is now in the aqueous layer as its sodium salt.

  • Purification:

    • Wash the aqueous solution with an organic solvent like dichloromethane (B109758) to remove any unreacted starting material.

    • The desired water-soluble product will remain in the aqueous layer.

    • Isolate the product by either lyophilization (freeze-drying) of the aqueous layer or by precipitating it with a large volume of a solvent in which it is insoluble, such as ethanol or acetone.

    • Further purification can be achieved by recrystallization from a water/ethanol mixture. Characterize the final product by NMR and Mass Spectrometry.

Visual Guides

Workflow for Troubleshooting Solubility

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound complexes in a research setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Complex Shows Poor Aqueous Solubility q1 Is the complex for in vitro / preclinical use? start->q1 formulation Use Formulation Strategy q1->formulation Yes q2 Is long-term solubility or in vivo use required? q1->q2 No cosolvent Co-solvent (DMSO, EtOH) formulation->cosolvent ph_adjust pH Adjustment cosolvent->ph_adjust surfactant Surfactants / Excipients (Tween-80, Cyclodextrin) end_node Solubility Issue Resolved surfactant->end_node ph_adjust->surfactant synthesis Use Chemical Modification q2->synthesis Yes ligand_mod Modify Ligand: Add -SO3H, -COOH, PEG synthesis->ligand_mod salt_form Salt Formation ligand_mod->salt_form salt_form->end_node

Caption: Decision tree for selecting a solubility enhancement strategy.

Solubility Enhancement Strategies Overview

This diagram illustrates the relationship between the core problem of poor solubility and the main categories of solutions available to researchers.

G cluster_physical Physical / Formulation Methods cluster_chemical Chemical Modification Methods center Poorly Soluble This compound Complex cosolvency Co-solvency (e.g., DMSO/Water) center->cosolvency ph_control pH Adjustment center->ph_control complexation Complexation (e.g., Cyclodextrins) center->complexation particle_reduction Particle Size Reduction (Micronization) center->particle_reduction ligand_mod Ligand Modification (Add Polar Groups) center->ligand_mod salt_formation Salt Formation center->salt_formation prodrug Prodrug Synthesis center->prodrug

Caption: Overview of physical and chemical solubility enhancement methods.

References

Technical Support Center: Synthesis of Diacetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetylpyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,6-diacetylpyridine, particularly via the common Claisen condensation route.

Issue 1: Low Yield of 2,6-Diacetylpyridine

Question: My Claisen condensation reaction is resulting in a low yield of the desired 2,6-diacetylpyridine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 2,6-diacetylpyridine are a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base Stoichiometry: The molar ratio of the base (e.g., sodium metal or sodium ethoxide) to the starting material (2,6-dicarbethoxypyridine) is critical. Insufficient base will lead to incomplete reaction, while a large excess does not necessarily improve the yield and can complicate purification. The yield of 2,6-diacetylpyridine increases as the molar ratio of sodium to 2,6-dicarbethoxypyridine is increased from 1:1 to 5:1.[1][2] A molar ratio of 5:1 has been found to be optimal for maximizing the yield.[2]

  • Presence of Water or Ethanol: The Claisen condensation is highly sensitive to the presence of water or ethanol in the reaction mixture, which can lead to side reactions and significantly reduce the yield of the desired product.[1] It is crucial to use anhydrous solvents and reagents.

  • Reaction Time and Temperature: Inadequate reaction time or temperature can result in incomplete conversion. The reaction is typically refluxed for several hours to ensure completion.[1][3]

  • Inefficient Purification: Product loss during workup and purification can also contribute to low overall yields. Recrystallization is a common method for purification, and optimizing the solvent system is key to maximizing recovery.[4][5]

Issue 2: Formation of Mono-acetylated Byproduct

Question: My reaction mixture contains a significant amount of 2-acetyl-6-carbethoxypyridine alongside the desired 2,6-diacetylpyridine. How can I minimize the formation of this byproduct?

Answer:

The formation of the mono-acetylated byproduct, 2-acetyl-6-carbethoxypyridine, is a well-documented side reaction. Its presence is primarily influenced by the stoichiometry of the base used in the reaction.

  • Controlling Base Equivalents: The quantity of the base is the determining factor for the final products and their yields.[6] Using a lower molar ratio of base to the starting diester will favor the formation of the mono-acetylated product. To favor the formation of 2,6-diacetylpyridine, a higher molar ratio of base is required, typically around 5 equivalents of sodium to 1 equivalent of 2,6-dicarbethoxypyridine.[2][6]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction. If the reaction is stopped prematurely, a higher proportion of the mono-acetylated intermediate may be present.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of 2,6-diacetylpyridine. What are the recommended purification methods?

Answer:

Purification of 2,6-diacetylpyridine can be challenging. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid 2,6-diacetylpyridine.[5]

    • Solvent Selection: A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, or hexane.[3][4][5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[4] Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by vacuum filtration.[4]

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography can be employed. A common stationary phase is silica gel, with an eluent system such as petroleum ether/ethyl acetate (e.g., 5:1 v/v).[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,6-diacetylpyridine?

A1: The most frequently employed methods include:

  • Claisen Condensation: This involves the reaction of a 2,6-pyridinedicarboxylic acid ester with a source of an acetyl group (like ethyl acetate) in the presence of a strong base such as sodium ethoxide or sodium metal.[1]

  • Oxidation of 2,6-Lutidine: The methyl groups of 2,6-lutidine are first oxidized to form dipicolinic acid, which is then esterified and subjected to a Claisen condensation.[7]

  • Grignard Reaction: Treating 2,6-pyridinedicarbonitrile with a methylmagnesium halide (a Grignard reagent) can also yield 2,6-diacetylpyridine.[7]

  • Oxidation of 2,6-Diethylpyridine: This method involves the direct oxidation of the ethyl groups on the pyridine ring.[5]

Q2: How critical is the exclusion of moisture in the Claisen condensation synthesis of 2,6-diacetylpyridine?

A2: It is extremely critical. The presence of water or ethanol can significantly decrease the yield of 2,6-diacetylpyridine.[1] The strong base used in the reaction (e.g., sodium ethoxide or sodium metal) will react with any water or ethanol present, reducing the amount of base available for the desired condensation reaction. Furthermore, water can promote hydrolysis of the ester starting material and the β-keto ester intermediate. Therefore, the use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q3: Can I use a different base other than sodium or sodium ethoxide for the Claisen condensation?

A3: While sodium and sodium ethoxide are the most commonly reported bases for this specific transformation, other strong, non-nucleophilic bases could potentially be used. However, the choice of base can significantly impact the reaction outcome. For instance, using potassium has been shown to result in a lower yield compared to sodium under similar conditions.[1] The use of alkali metals like sodium is often advantageous as they can react with trace amounts of water and ethanol in the reaction system, simplifying the operational requirements.[1]

Q4: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product and any byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for identifying and quantifying components in the reaction mixture.[8][9]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ketone carbonyl groups.

    • Melting Point Analysis: A sharp melting point close to the literature value (around 79-81 °C) is a good indicator of purity.[1][7]

Data Presentation

Table 1: Comparison of Yields for 2,6-Diacetylpyridine Synthesis via Claisen Condensation with Varying Base Stoichiometry.

EntryBaseMolar Ratio (Base:Diester)Yield (%)Reference
1Sodium1:115.3[2]
2Sodium2:135.5[2]
3Sodium3:151.7[2]
4Sodium4:166.6[2]
5Sodium5:176.7[2]
6Sodium6:173.5[2]
7Sodium5:186[1]
8Sodium5:188[3]
9Calcium4:192[3]

Table 2: Overview of Different Synthetic Methods for 2,6-Diacetylpyridine.

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Reference
Claisen Condensation2,6-Pyridinedicarboxylic acid diethyl esterSodium, Ethyl acetate77-92[2][3]
Grignard Reaction2,6-Bis(1-pyrrolidinylcarbonyl)pyridineMethylmagnesium chloride88[5]
Oxidation of 2,6-Diethylpyridine2,6-DiethylpyridineN-hydroxyphthalimide, tert-butyl nitrite54[5]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diacetylpyridine via Claisen Condensation

This protocol is adapted from the procedure described by Xie et al.[1]

Materials:

  • Diethyl 2,6-pyridinedicarboxylate (DCP)

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Diethyl ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a reflux apparatus equipped with a stirrer, add a solution of diethyl 2,6-pyridinedicarboxylate (4.46 g, 0.02 mol), sodium metal (2.3 g, 0.1 mol), and anhydrous ethyl acetate (50 mL) in anhydrous toluene (80 mL).

  • Heat the mixture to reflux and maintain for 9 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 50 mL of concentrated HCl and 40 mL of H₂O.

  • Reflux the mixture for an additional 5 hours.

  • Cool the mixture and neutralize by the gradual addition of solid sodium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent to yield 2,6-diacetylpyridine as a white solid.

Protocol 2: Purification of 2,6-Diacetylpyridine by Recrystallization

Materials:

  • Crude 2,6-diacetylpyridine

  • Ethanol (or other suitable solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and vacuum flask

Procedure:

  • Place the crude 2,6-diacetylpyridine in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.[4]

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • (Optional) If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath after it has reached room temperature.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure 2,6-diacetylpyridine.

Visualizations

Claisen_Condensation_Pathway start Diethyl 2,6-pyridinedicarboxylate + Ethyl Acetate intermediate1 Enolate of Ethyl Acetate start->intermediate1 Base intermediate2 β-Keto Ester Intermediate base Sodium (Na) intermediate1->intermediate2 Nucleophilic Attack product 2,6-Diacetylpyridine intermediate2->product Hydrolysis & Decarboxylation hydrolysis Acidic Workup (HCl, H₂O)

Fig. 1: Claisen Condensation Pathway for 2,6-Diacetylpyridine Synthesis.

Side_Reaction_Pathway start Diethyl 2,6-pyridinedicarboxylate intermediate Mono-anionic Intermediate start->intermediate Partial Reaction base Insufficient Base (<5 equivalents) side_product 2-Acetyl-6-carbethoxypyridine (Mono-acetylated byproduct) intermediate->side_product Hydrolysis hydrolysis Workup

Fig. 2: Formation of the Mono-acetylated Side Product.

Troubleshooting_Workflow start Low Yield of 2,6-Diacetylpyridine check_base Check Base Stoichiometry start->check_base check_conditions Review Reaction Conditions check_base->check_conditions Correct increase_base Increase Base to Diester Ratio (Optimal ~5:1) check_base->increase_base Incorrect check_purity Assess Purity of Reagents/Solvents check_conditions->check_purity Optimal adjust_time_temp Ensure Sufficient Reaction Time and Reflux Temperature check_conditions->adjust_time_temp Suboptimal optimize_purification Optimize Purification Protocol check_purity->optimize_purification Anhydrous ensure_anhydrous Use Anhydrous Solvents/Reagents Work under Inert Atmosphere check_purity->ensure_anhydrous Moisture Present improve_recrystallization Optimize Recrystallization Solvent Consider Column Chromatography optimize_purification->improve_recrystallization Inefficient solution Improved Yield increase_base->solution ensure_anhydrous->solution adjust_time_temp->solution improve_recrystallization->solution

Fig. 3: Troubleshooting Workflow for Low Yield of 2,6-Diacetylpyridine.

References

Technical Support Center: Diacetylpyridine Degradation under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diacetylpyridine (B75352), focusing on its degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for 2,6-diacetylpyridine in an acidic aqueous solution?

While specific literature on the complete degradation pathway of 2,6-diacetylpyridine is limited, the primary anticipated degradation mechanism under acidic conditions is the acid-catalyzed hydrolysis of its two acetyl groups. This reaction would proceed in a stepwise manner, first yielding 6-acetyl-2-picolinic acid and ultimately 2,6-pyridinedicarboxylic acid (dipicolinic acid). The pyridine (B92270) ring itself is generally stable to acid-catalyzed hydrolysis, though protonation of the ring nitrogen is expected.

Q2: At what pH is 2,6-diacetylpyridine most stable?

Q3: My experiment involves the formation of a Schiff base from 2,6-diacetylpyridine under acidic catalysis. The reaction is not proceeding as expected. What could be the issue?

Several factors could be at play:

  • pH is too low: While acid catalysis is required for Schiff base formation, excessively low pH can lead to the protonation of the amine reactant, rendering it non-nucleophilic and thus inhibiting the reaction.

  • Hydrolysis of the product: The Schiff base (imine) linkage is susceptible to hydrolysis, and this reaction is also catalyzed by acid. An equilibrium will be established between the reactants and the Schiff base product. The position of this equilibrium is highly dependent on the specific reactants, solvent, and pH.

  • Water content: The presence of excess water will favor the hydrolysis of the Schiff base, shifting the equilibrium away from the desired product.

Q4: I am observing the formation of unexpected byproducts during a reaction with 2,6-diacetylpyridine in an acidic medium. What could they be?

Under strongly acidic conditions and in the presence of oxidizing agents, more complex degradation pathways involving the pyridine ring could occur, though this is less common.[2] More likely, if other reactive species are present, side reactions involving the acetyl groups, such as aldol (B89426) condensation, could be occurring, catalyzed by the acidic environment.

Troubleshooting Guides

Issue 1: Premature Degradation of 2,6-Diacetylpyridine in Solution
  • Symptom: Loss of starting material over time, appearance of new, more polar spots on TLC, or new peaks in HPLC/LC-MS corresponding to hydrolysis products.

  • Possible Cause: The solution pH is too acidic, leading to the hydrolysis of the acetyl groups.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is below 4, consider buffering the solution to a less acidic pH (e.g., pH 5-6) if compatible with your experimental goals.

    • Store 2,6-diacetylpyridine solutions at low temperatures (e.g., 5°C) to slow the rate of hydrolysis.[3]

    • If possible, prepare solutions fresh before use.

Issue 2: Low Yield of Schiff Base Condensation Product
  • Symptom: Incomplete conversion of 2,6-diacetylpyridine to the desired diimine product.

  • Possible Cause: The reaction equilibrium favors the reactants due to hydrolysis of the Schiff base.

  • Troubleshooting Steps:

    • Optimize pH: The rate of Schiff base hydrolysis is pH-dependent.[4] Conduct small-scale experiments across a pH range (e.g., 4-6) to find the optimal balance between catalysis of formation and minimization of hydrolysis.

    • Remove Water: If the reaction solvent is not anhydrous, consider using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.

    • Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of the amine reactant can help shift the equilibrium towards the Schiff base product.

Quantitative Data Summary

pHApparent First-Order Rate Constant (k_obs) at 37°C (s⁻¹)Half-life (t₁/₂) (hours)
1.05.0 x 10⁻⁵3.85
2.01.6 x 10⁻⁵12.0
3.05.0 x 10⁻⁶38.5
4.01.6 x 10⁻⁶120
5.05.0 x 10⁻⁷385

Note: This data is illustrative and intended to show the trend of decreasing hydrolysis rate with increasing pH.

Experimental Protocols

Protocol: Monitoring the Acid-Catalyzed Hydrolysis of 2,6-Diacetylpyridine by HPLC

This protocol provides a general method for determining the rate of hydrolysis of 2,6-diacetylpyridine under acidic conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 1, 2, 3, 4, and 5) with a constant ionic strength.

  • Preparation of Stock Solution: Prepare a stock solution of 2,6-diacetylpyridine in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration (e.g., 10 mg/mL).

  • Initiation of Hydrolysis Reaction: a. Pre-heat the buffer solutions to the desired temperature (e.g., 37°C) in a thermostatically controlled water bath. b. To initiate the reaction, add a small aliquot of the 2,6-diacetylpyridine stock solution to each buffer solution to achieve a final concentration of, for example, 0.1 mg/mL. Ensure the volume of the organic solvent is minimal (e.g., <5% v/v) to not significantly alter the properties of the aqueous buffer. c. Mix thoroughly and start a timer.

  • Sample Collection: At regular time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the reaction rate at a given pH.

  • Quenching the Reaction: Immediately quench the hydrolysis in the collected aliquot by neutralizing the acid with a suitable base or by diluting it in the mobile phase at a low temperature.

  • HPLC Analysis: a. Analyze the quenched samples by reverse-phase HPLC. b. A suitable mobile phase could be a gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid). c. Use a UV detector set to a wavelength where 2,6-diacetylpyridine has a strong absorbance (e.g., ~270 nm).

  • Data Analysis: a. Measure the peak area of the 2,6-diacetylpyridine peak at each time point. b. Plot the natural logarithm of the peak area (ln[Area]) versus time. c. The slope of this line will be the negative of the apparent first-order rate constant (-k_obs). d. The half-life can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

Visualizations

Degradation_Pathway DAP 2,6-Diacetylpyridine Intermediate 6-Acetyl-2-picolinic acid DAP->Intermediate +H₂O (H⁺ cat.) Product 2,6-Pyridinedicarboxylic acid (Dipicolinic Acid) Intermediate->Product +H₂O (H⁺ cat.) Schiff_Base_Equilibrium cluster_reactants Reactants DAP 2,6-Diacetylpyridine Product Diimine (Schiff Base) + 2 H₂O DAP->Product Condensation (H⁺ cat.) Amine 2 R-NH₂ Product->DAP Hydrolysis (H⁺ cat.) Troubleshooting_Workflow start Low Yield of Schiff Base Product check_ph Is the pH optimal? (e.g., 4-6) start->check_ph check_water Is water being removed? check_ph->check_water Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph No remove_water Use Dean-Stark or molecular sieves check_water->remove_water No increase_amine Increase concentration of amine reactant check_water->increase_amine Yes adjust_ph->check_water remove_water->increase_amine end Improved Yield increase_amine->end

References

Technical Support Center: Scale-Up Synthesis of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scale-up synthesis of 2,6-diacetylpyridine (B75352). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the scale-up synthesis of 2,6-diacetylpyridine.

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the potential causes?

A1: Low yields during scale-up can arise from several factors:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture.

  • Poor Temperature Control: The Claisen condensation is an exothermic reaction. Insufficient cooling capacity on a larger scale can lead to a runaway reaction and the formation of byproducts. Implement a robust cooling system and consider a slower, controlled addition of reagents.

  • Presence of Moisture: The Claisen condensation is highly sensitive to moisture, which can quench the base (e.g., sodium ethoxide) and hydrolyze the ester starting material.[1] Ensure all solvents and reagents are rigorously dried before use, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Impure Starting Materials: The purity of the starting material, 2,6-pyridinedicarboxylic acid diethyl ester, is crucial. Impurities can interfere with the reaction.

Q2: I am observing the formation of a significant amount of dark-colored impurities or tar-like substances. What is the cause and how can I prevent this?

A2: The formation of dark impurities or tar is often due to side reactions, such as polymerization or degradation of starting materials and products, which can be exacerbated by:

  • Excessively High Temperatures: As mentioned, poor temperature control can lead to side reactions. Maintain the recommended reaction temperature throughout the process.

  • High Concentration of a Strong Base: A high concentration of a strong base can promote undesired side reactions.[2] Consider optimizing the base concentration in small-scale experiments before scaling up.

Q3: The product is difficult to purify at a large scale. What are the recommended purification methods?

A3: Large-scale purification of 2,6-diacetylpyridine can be challenging. The most common and effective methods are:

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or hexane, is a highly effective method for purifying the final product on a larger scale.[3]

  • Column Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel with an eluent such as a petroleum ether/ethyl acetate (B1210297) mixture can be employed.[3][4] However, this method can be less practical for very large quantities.

Q4: How can I monitor the progress of the reaction effectively on a large scale?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For more precise and quantitative analysis, HPLC or GC can be used to track the reaction kinetics and identify any side products.

Data Presentation

The following tables summarize quantitative data from various reported synthesis protocols for 2,6-diacetylpyridine.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-Diacetylpyridine

Starting MaterialBaseSolventReaction TimeTemperatureYield (%)Reference
2,6-Pyridinedicarboxylic acid diethyl esterSodiumToluene (B28343) / Ethyl Acetate9 hoursReflux86[1]
2,6-Pyridinedicarboxylic acid diethyl esterPotassiumn-Heptane / Ethyl Acetate10 hoursRoom Temperature82[4]
2,6-bis(1-pyrrolidinylcarbonyl)pyridineMethylmagnesium chlorideTetrahydrofuran3 hours0°C to Room Temp88[3]
2,6-DiethylpyridineN-hydroxyphthalimide / tert-butyl nitriteAcetonitrile36 hours90°C54[3][5]

Table 2: Molar Ratios of Key Reagents

Starting MaterialReagentMolar Ratio (Starting Material : Reagent)Reference
2,6-Pyridinedicarboxylic acid diethyl esterSodium1 : 5[1]
2,6-Pyridinedicarboxylic acid diethyl esterPotassium1 : 3[4]
2,6-bis(1-pyrrolidinylcarbonyl)pyridineMethylmagnesium chloride1 : 2.6[3]
2,6-Diethylpyridinetert-butyl nitrite1 : 2[3][5]

Experimental Protocols

This section provides a detailed methodology for the scale-up synthesis of 2,6-diacetylpyridine via the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester.

Materials:

  • 2,6-Pyridinedicarboxylic acid diethyl ester

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene and anhydrous ethyl acetate.

  • Addition of Base: Under a nitrogen atmosphere, carefully add sodium metal to the solvent mixture.

  • Addition of Starting Material: To the stirred suspension, add a solution of 2,6-pyridinedicarboxylic acid diethyl ester in anhydrous ethyl acetate dropwise at a rate that maintains a controllable reaction temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for approximately 9 hours.[1]

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a mixture of water and concentrated hydrochloric acid. Heat the mixture to reflux for an additional 5 hours to facilitate decarboxylation.[1]

  • Work-up: Cool the mixture and neutralize it by the gradual addition of solid sodium carbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 2,6-diacetylpyridine as a white solid.[1]

Visualizations

Experimental Workflow for Scale-Up Synthesis of 2,6-Diacetylpyridine

experimental_workflow start Start: Prepare Reactor and Reagents reagent_prep Charge Reactor with Anhydrous Toluene and Ethyl Acetate start->reagent_prep base_addition Add Sodium Metal under Nitrogen reagent_prep->base_addition sm_addition Dropwise Addition of 2,6-Pyridinedicarboxylic acid diethyl ester base_addition->sm_addition reaction Reflux for 9 hours sm_addition->reaction quench Cool and Quench with HCl/Water reaction->quench hydrolysis Reflux for 5 hours (Decarboxylation) quench->hydrolysis workup Neutralize with Sodium Carbonate hydrolysis->workup extraction Extract with Diethyl Ether workup->extraction drying Dry Organic Phase and Evaporate Solvent extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification end End: Isolated 2,6-Diacetylpyridine purification->end

Caption: Workflow for the synthesis of 2,6-diacetylpyridine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture in Reagents/Solvents? start->check_moisture check_temp Was Temperature Control Adequate? start->check_temp check_mixing Was Agitation Sufficient? start->check_mixing check_purity Check Purity of Starting Materials start->check_purity remedy_moisture Rigorously Dry Solvents and Reagents check_moisture->remedy_moisture Yes remedy_temp Improve Cooling/Slower Reagent Addition check_temp->remedy_temp No remedy_mixing Increase Stirring Rate/Use Appropriate Impeller check_mixing->remedy_mixing No remedy_purity Purify Starting Materials check_purity->remedy_purity Impure

Caption: Troubleshooting guide for low reaction yield.

References

preventing byproduct formation in diacetylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of diacetylpyridine. The information is tailored for researchers, scientists, and drug development professionals to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2,6-diacetylpyridine (B75352), and what are their potential pitfalls?

A1: The primary methods for synthesizing 2,6-diacetylpyridine include the Claisen condensation of 2,6-pyridinedicarboxylic esters, the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent, and the oxidation of 2,6-lutidine.[1][2][3] Each method has specific challenges that can lead to byproduct formation.

  • Claisen Condensation: This is a widely used method.[2][4] A significant challenge is ensuring anhydrous (dry) conditions, as the presence of water or ethanol (B145695) can significantly reduce the yield.[4] The reaction requires a strong base, like sodium ethoxide or metallic sodium.[4][5] Incomplete reaction can leave starting ester, and side reactions can produce more complex condensation products.

  • Grignard Reaction: Treating 2,6-pyridinedicarbonitrile with a methylmagnesium halide offers an alternative route.[1] Careful control of stoichiometry and temperature is crucial to prevent the formation of tertiary alcohols through further reaction of the Grignard reagent with the ketone product.[6]

  • Oxidation of 2,6-Lutidine: This route involves the initial oxidation of the methyl groups to form dipicolinic acid, which is then converted to the this compound.[1] This multi-step process can have cumulative yield losses and requires handling strong oxidizing agents like potassium permanganate (B83412) or selenium dioxide.[1]

Q2: My 2,6-diacetylpyridine synthesis resulted in a low yield and an oily or discolored product. What are the likely causes and solutions?

A2: Low yields and impure products in 2,6-diacetylpyridine synthesis are common and can stem from several factors. The physical appearance of the product can often suggest the nature of the impurity.

  • Oily or Gummy Product: This often indicates the presence of unreacted starting materials, byproducts of similar polarity, or residual solvent.[7] If the product fails to crystallize, it's likely due to impurities inhibiting crystal lattice formation.[7]

  • Discoloration (Yellow/Brown): The formation of colored impurities can be due to side reactions, oxidation of the starting materials or product, or decomposition at high temperatures.[7][8]

To address these issues, consider the troubleshooting options summarized in the table below.

Troubleshooting Guide for 2,6-Diacetylpyridine Synthesis

SymptomProbable CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time, adjust temperature, or use a slight excess of a key reagent.[9][10]
Presence of water in reagents/solventsUse rigorously dried solvents and reagents. Consider using molecular sieves or a Dean-Stark apparatus.[6][8]
Suboptimal reaction conditionsSystematically optimize parameters like temperature, reactant concentration, and reaction time.[11]
Oily/Gummy Product Residual solventEnsure the product is thoroughly dried under vacuum.[7]
High level of impuritiesWash the crude product with a non-polar solvent like hexane (B92381) to remove less polar impurities.[7] If impurities persist, purification by column chromatography may be necessary.[7]
Discolored Product OxidationPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Decomposition from excessive heatEnsure proper temperature control. Use an ice bath for exothermic reactions and avoid unnecessarily high temperatures.[11]
Colored impuritiesTreat the product solution with activated charcoal during recrystallization to remove colored byproducts.[7]

Q3: I am using 2,6-diacetylpyridine in a condensation reaction to form a diiminopyridine ligand, but the reaction is low-yielding and the product is unstable. How can I improve this?

A3: Condensation reactions with 2,6-diacetylpyridine to form Schiff bases or imines are sensitive to reaction conditions. The resulting diiminopyridine products can also be susceptible to hydrolysis.

  • Water Sensitivity: The presence of water can hinder the condensation reaction and also lead to the hydrolysis of the imine product back to the starting materials.[6] It is critical to use anhydrous solvents and consider adding a dehydrating agent like molecular sieves.[6]

  • Acid Sensitivity: The target diiminopyridine product can be sensitive to acid.[6] Therefore, purification via standard silica (B1680970) gel column chromatography may not be suitable.[6] Alternative purification methods like recrystallization or washing should be employed.[6]

  • Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can lead to the formation of degradation products or undesirable side reactions.[8] Optimization of the reaction temperature is recommended.[11]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diacetylpyridine via Claisen Condensation

This protocol is a general guideline and may require optimization for specific scales and laboratory conditions.

  • Preparation: Ensure all glassware is oven-dried. Use anhydrous toluene (B28343) as the solvent.[3]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-pyridinedicarboxylic acid ethyl ester and anhydrous toluene.

  • Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Alternatively, carefully add small pieces of metallic sodium to anhydrous ethanol. For a simplified procedure, metallic sodium can be added directly to the reaction mixture containing the ester and ethyl acetate (B1210297), which also helps to remove trace water.[3][4] The molar ratio of sodium to the ester can influence the yield, with a 5:1 ratio being reported as optimal in one study.[3]

  • Reaction: Add ethyl acetate to the reaction flask, followed by the slow addition of the base. The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice water. Neutralize the mixture with a suitable acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or diethyl ether.[4][12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or petroleum ether/ethyl acetate) or by column chromatography.[4][12]

Protocol 2: Purification of Crude 2,Acetamidopyridine by Recrystallization

This is a general procedure for purifying a solid product that can be adapted for 2,6-diacetylpyridine.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile) until the solid just dissolves.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.[7]

  • Filtration: Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.[7]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[7]

  • Drying: Dry the pure crystals under vacuum.[7]

Visualizing Workflows and Troubleshooting

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting issues in this compound reactions.

G cluster_synthesis Synthesis Workflow prep Preparation (Anhydrous Conditions) reaction Reaction (e.g., Claisen Condensation) prep->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Pure 2,6-Diacetylpyridine purification->product

Caption: A typical experimental workflow for the synthesis and purification of 2,6-diacetylpyridine.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_water Suspect Water Contamination? check_completion->check_water Yes optimize_cond Optimize Conditions (Time, Temp, Stoichiometry) incomplete->optimize_cond use_anhydrous Use Anhydrous Reagents/Solvents check_water->use_anhydrous Yes check_purification Purification Issues? check_water->check_purification No recrystallize Recrystallize (with charcoal if colored) check_purification->recrystallize Yes chromatography Column Chromatography recrystallize->chromatography If still impure

Caption: A decision-making diagram for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Method Refinement for Isolating Pure 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of 2,6-diacetylpyridine (B75352). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,6-diacetylpyridine?

The two most prevalent and effective methods for the purification of 2,6-diacetylpyridine are recrystallization and column chromatography.[1][2] Recrystallization is often performed using solvents like hexane (B92381) or methanol.[1][3] For column chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).[1]

Q2: My final product is a yellowish solid, but the literature describes it as a white crystalline solid. What could be the cause of this discoloration?

A yellow hue in the final product often indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. One specific synthesis method that results in a yellow solid involves the oxidation of 2,6-diethylpyridine.[1] To obtain a white to off-white product, further purification by recrystallization or column chromatography is recommended. The use of activated charcoal during recrystallization can also help in removing colored impurities.

Q3: What are the potential side products in the synthesis of 2,6-diacetylpyridine that I should be aware of during purification?

The nature of impurities largely depends on the synthetic route employed. For instance, in the Claisen condensation synthesis, which is a common method, incomplete reaction can leave unreacted 2,6-dicarbethoxypyridine.[4] Another potential byproduct is 2-carbethoxy-6-acetylpyridine, which can form if the reaction is not driven to completion.[5] When synthesizing from the corresponding pyridine (B92270) amide, it's crucial to control the amount of the formate (B1220265) reagent to prevent the formation of tertiary alcohols.[2]

Q4: Can I use column chromatography to purify the tridentate ligands synthesized from 2,6-diacetylpyridine?

It is generally not recommended to use column chromatography for the purification of tridentate imine ligands derived from 2,6-diacetylpyridine. These ligands are often sensitive to water and acid, which can be present in the silica (B1680970) gel of the column, potentially leading to decomposition of the product.[2] Recrystallization or washing are the preferred methods for purifying these sensitive compounds.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Yield - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization occurred during hot filtration. - The compound is highly soluble in the chosen cold solvent.- Concentrate the mother liquor and attempt a second crystallization.[6] - Ensure the filtration apparatus is pre-heated before hot filtration. - Test the solubility of your compound in various solvents to find one with a significant difference in solubility between hot and cold conditions.
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute. - The presence of significant impurities is depressing the melting point of the product.- Add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent system.[6] - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
No Crystal Formation Upon Cooling - The solution is too dilute (subsaturated). - The cooling process is too rapid.- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[7] - If scratching or seeding doesn't work, evaporate some of the solvent to increase the concentration and allow the solution to cool slowly.[6]
Discolored Crystals - Colored impurities from the reaction have co-crystallized with the product.- Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[7]
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation - Inappropriate solvent system (eluent). - The column was not packed properly, leading to channeling. - The column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for 2,6-diacetylpyridine is a petroleum ether:ethyl acetate mixture.[1] - Ensure the column is packed uniformly without any air bubbles. Both wet and dry packing methods can be effective.[8] - As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For a petroleum ether:ethyl acetate system, this would mean increasing the proportion of ethyl acetate.
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the stationary phase covered with the eluent. If the column runs dry, it will need to be repacked.

Experimental Protocols

Recrystallization of 2,6-Diacetylpyridine from Hexane
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude 2,6-diacetylpyridine (e.g., 2.0 g) in a minimal amount of hot hexane. Heat the mixture on a hot plate and add the solvent portion-wise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. A successful recrystallization from hexane can yield a colorless powder.[1]

Column Chromatography of 2,6-Diacetylpyridine
  • Column Preparation: Pack a glass column with silica gel using a slurry of petroleum ether.

  • Sample Loading: Dissolve the crude 2,6-diacetylpyridine in a minimal amount of the initial eluent (e.g., petroleum ether:ethyl acetate 20:1) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate with a low proportion of the more polar ethyl acetate (e.g., 20:1 or 10:1 v/v).[9][10]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If the desired compound is not eluting, you can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 5:1).[1]

  • Solvent Removal: Combine the fractions containing the pure 2,6-diacetylpyridine and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum to obtain the purified product. This method has been reported to yield a yellow solid with a 54% yield in one instance.[1]

Data Presentation

Comparison of Purification Methods
Method Solvent/Eluent System Reported Yield Appearance of Product Reference
RecrystallizationHexane88%Colorless powder[1]
RecrystallizationAnhydrous Methanol86-88%White crystal[3]
Column ChromatographyPetroleum ether/ethyl acetate (5:1, v/v)54%Yellow solid[1]
Column ChromatographyPetroleum ether: ethyl acetate (5:1)92%White crystal[3]

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Does the product oil out? cool->oiling_out crystals_form Do crystals form? check_yield Check yield and purity crystals_form->check_yield Yes no_crystals No crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled out oiling_out->oiled_out Yes end_ok Pure product obtained check_yield->end_ok Yield and purity acceptable low_yield Low yield check_yield->low_yield Low yield impure Impure product check_yield->impure Impure end_nok Further purification needed induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat and add more solvent or a co-solvent oiled_out->reheat_add_solvent reheat_add_solvent->cool recover_from_mother_liquor Concentrate mother liquor for a second crop low_yield->recover_from_mother_liquor recover_from_mother_liquor->end_nok rerun_purification Consider column chromatography or re-recrystallization with a different solvent impure->rerun_purification rerun_purification->end_nok Column_Chromatography_Workflow start Start Column Chromatography tlc Optimize eluent system using TLC start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with optimized solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine pure fractions monitor_fractions->combine_fractions remove_solvent Remove solvent (rotary evaporation) combine_fractions->remove_solvent dry_product Dry the purified product remove_solvent->dry_product end Pure 2,6-Diacetylpyridine dry_product->end

References

Validation & Comparative

A Comparative Analysis of 2,6-Diacetylpyridine and 2,6-Diformylpyridine as Ligand Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored electronic and steric properties. Among the most versatile precursors for multidentate ligands are 2,6-disubstituted pyridines. This guide provides a comparative study of two key building blocks: 2,6-diacetylpyridine (B75352) (DAP) and 2,6-diformylpyridine (DFP). Both compounds serve as foundational scaffolds for synthesizing Schiff base ligands, particularly diiminopyridine (DIP) ligands, which are celebrated for their ability to stabilize a wide range of metal oxidation states.[1] This comparison focuses on their physical properties, chemical reactivity, and the experimental protocols for their use in ligand synthesis.

Comparative Data: Physical and Chemical Properties

The fundamental differences in the physical and chemical properties of 2,6-diacetylpyridine and 2,6-diformylpyridine are summarized below. These properties influence their handling, solubility, and reaction conditions.

Property2,6-Diacetylpyridine2,6-Diformylpyridine
Molecular Formula C₉H₉NO₂[1][2]C₇H₅NO₂[3][4]
Molar Mass 163.17 g/mol [1][2]135.12 g/mol [4]
Appearance White to off-white crystalline powder or needles[5][6]White to solid powder[3]
Melting Point 79-82 °C[5][6]124 °C[3]
CAS Number 1129-30-2[1]5431-44-7[3]
Core Reactive Groups Two acetyl (ketone) groupsTwo formyl (aldehyde) groups
Solubility Soluble in water, chloroform, and DMSO[5][7]Information not readily available, but generally soluble in organic solvents.

Reactivity and Applications in Ligand Synthesis

The primary application for both DAP and DFP is as a precursor to Schiff base ligands, typically through condensation reactions with primary amines.[1][3] The key difference in their reactivity stems from the nature of their carbonyl groups: the ketones of DAP versus the aldehydes of DFP.

  • 2,6-Diacetylpyridine (DAP): As a diketone, DAP reacts with anilines or other primary amines to form diiminopyridine (DIP) ligands.[1] These reactions often require catalysis or heat to proceed efficiently. The resulting ligands are crucial in the development of catalysts for processes like ethylene (B1197577) oligomerization and polymerization.[5][8] DAP is also a precursor for synthesizing macrocyclic ligands through condensation with polyamines, which can then be hydrogenated to yield tetradentate or other polydentate ligands.[1] Furthermore, it is used to create hydrazone and thiosemicarbazone derivatives, which have applications as anti-mycobacterial agents and versatile chelators.[5][8][9]

  • 2,6-Diformylpyridine (DFP): The aldehyde groups of DFP are inherently more reactive towards nucleophilic attack by amines than the ketone groups of DAP. This often allows for milder reaction conditions and potentially higher yields in Schiff base condensations. DFP is widely used to synthesize diiminopyridine ligands and is famously employed in the template synthesis of complex supramolecular structures like molecular Borromean rings.[3]

The greater reactivity of aldehydes makes DFP a preferred precursor where mild conditions are necessary or when less nucleophilic amines are used. Conversely, the methyl groups of DAP's acetyl moieties offer sites for further functionalization and introduce different steric and electronic properties into the final ligand-metal complex.

G

Experimental Protocols

The following are generalized protocols for the synthesis of diiminopyridine Schiff base ligands and their subsequent metal complexes, adaptable for both DAP and DFP.

Protocol 1: Synthesis of a Diiminopyridine (DIP) Ligand

This protocol describes the Schiff base condensation reaction between the pyridine (B92270) precursor and a primary amine.

  • Reagent Preparation: In a round-bottom flask, dissolve one molar equivalent of the pyridine precursor (2,6-diacetylpyridine or 2,6-diformylpyridine) in an appropriate solvent (e.g., ethanol, methanol, or toluene).

  • Amine Addition: To the stirred solution, add a slight excess (2.1 to 2.2 molar equivalents) of the desired primary amine or aniline (B41778) derivative.

  • Catalysis (if necessary): For reactions involving 2,6-diacetylpyridine or less reactive amines, add a few drops of a catalyst such as glacial acetic acid.[10]

  • Reaction: Equip the flask with a condenser and reflux the mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][11]

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Characterization: Confirm the structure of the synthesized ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; dissolve_precursor [label="1. Dissolve Pyridine Precursor\n(DAP or DFP) in Solvent"]; add_amine [label="2. Add Primary Amine\n(2.1 eq.)"]; add_catalyst [label="3. Add Acid Catalyst\n(e.g., Acetic Acid)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="4. Reflux Mixture\n(2-24 hours)"]; cool_isolate [label="5. Cool & Isolate Ligand\n(Filtration)"]; characterize_ligand [label="6. Characterize Ligand\n(NMR, IR, MS)"]; dissolve_ligand [label="7. Dissolve Purified Ligand"]; add_metal_salt [label="8. Add Metal Salt Solution\n(e.g., MCl₂)"]; stir_isolate [label="9. Stir & Isolate Complex"]; characterize_complex [label="10. Characterize Complex\n(X-ray, UV-Vis, etc.)"]; end_node [label="End", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> dissolve_precursor; dissolve_precursor -> add_amine; add_amine -> add_catalyst; add_catalyst -> reflux [label="If needed"]; reflux -> cool_isolate; cool_isolate -> characterize_ligand; characterize_ligand -> dissolve_ligand; dissolve_ligand -> add_metal_salt; add_metal_salt -> stir_isolate; stir_isolate -> characterize_complex; characterize_complex -> end_node; } /dot Caption: Workflow for synthesis and characterization.

Protocol 2: Synthesis of a Metal-DIP Complex

This protocol outlines the complexation of the synthesized DIP ligand with a metal salt.

  • Ligand Solution: Dissolve one molar equivalent of the purified DIP ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the desired metal salt (e.g., FeCl₂, CoCl₂, Mn(II) salts) in the same solvent.[10][11]

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. A color change or the formation of a precipitate often indicates complex formation.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to ensure complete complexation.

  • Isolation and Purification: Isolate the resulting solid complex by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or vapor diffusion.

  • Characterization: Characterize the metal complex using methods such as single-crystal X-ray diffraction, elemental analysis, UV-Vis spectroscopy, and magnetic susceptibility measurements.[11]

References

A Comparative Guide to the Synthesis of 2,6-Diacetylpyridine: Validating a Novel High-Yield Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to 2,6-diacetylpyridine (DAP), a critical intermediate in organic synthesis.[1] Notably, it is a key precursor for producing bis(imino)pyridine ligands, which are instrumental in developing catalysts for olefin polymerization.[2] We will objectively evaluate a novel, simplified synthetic pathway against established, traditional methods, supported by experimental data to guide researchers in selecting the most efficient route for their applications.

Overview of Synthetic Strategies

The synthesis of 2,6-diacetylpyridine has been approached through various chemical pathways. Traditional methods often begin with the oxidation of 2,6-lutidine or involve Grignard reactions with pyridine derivatives. While effective, these routes can present challenges such as complex operations, the need for rigorously dry reagents, or the use of expensive materials.[1] A more recent approach offers a streamlined process with significantly improved yields.

Traditional Synthetic Routes:

  • Method A: The Classic Claisen Condensation: This widely recognized route starts from the readily available 2,6-dimethylpyridine (2,6-lutidine).[2] The process involves oxidation to form 2,6-dipicolinic acid, followed by esterification to yield diethyl 2,6-pyridinedicarboxylate. The final step is a Claisen condensation with ethyl acetate using sodium ethoxide as a base.[1][3] However, this method's success is highly dependent on the complete absence of water and ethanol in the reaction system, as their presence can drastically reduce the product yield.[1]

  • Method B: Grignard Reaction with Dinitrile: An alternative synthesis involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent, such as methylmagnesium bromide, to form the diketone.[4]

  • Method C: Organometallic Cross-Coupling: A high-yield but specialized method involves the reaction of 2,6-pyridine carbonyl chloride with methyl lithium in the presence of copper(I) iodide (CuI) at very low temperatures (-78 °C).[3] While achieving a reported yield of 93%, the requirement for cryogenic conditions can be a practical limitation for large-scale synthesis.[3]

A Validated New Approach: Sodium-Promoted Claisen Condensation

A significant improvement over the traditional sodium ethoxide-promoted Claisen condensation has been developed. This novel route utilizes metallic sodium directly as the base to promote the condensation of diethyl 2,6-pyridinedicarboxylate with ethyl acetate.[1][5] This modification simplifies the procedure, as it does not require the prior preparation and stringent drying of sodium ethoxide.[1] The result is a more convenient process with a substantial increase in yield.[5]

Quantitative Performance Comparison

The following table summarizes key performance indicators for the different synthetic routes to 2,6-diacetylpyridine.

Parameter Method A (Traditional) [2][3]Method B (Alternative) [4]Method C (Alternative) [3]New Validated Route [1]
Starting Material Diethyl 2,6-pyridinedicarboxylate2,6-Pyridinedicarbonitrile2,6-Pyridine carbonyl chlorideDiethyl 2,6-pyridinedicarboxylate
Key Reagents Sodium ethoxide, Ethyl acetateMethylmagnesium bromideMethyl lithium, CuISodium metal, Ethyl acetate
Solvent Xylene, EthanolNot specifiedTetrahydrofuran (THF)Toluene
Temperature RefluxNot specified-78 °CReflux
Reaction Time ~12 hours (for condensation)Not specifiedNot specified9 hours
Reported Yield 55-61%Not specified93%86-94%
Purification Column Chromatography/RecrystallizationNot specifiedNot specifiedRecrystallization

Experimental Protocols

Protocol 1: Traditional Synthesis via Sodium Ethoxide-Promoted Claisen Condensation

This procedure is based on the method described by Su, et al.[6]

  • Preparation of Sodium Ethoxide: Dissolve sodium metal (5.3 g, 0.23 mol) in pure, dry ethanol (130 mL).

  • Drying: Remove the excess ethanol under vacuum, and dry the resulting white sodium ethoxide powder for at least 6 hours to ensure it is completely free of ethanol.

  • Reaction Setup: Add diethyl 2,6-pyridinedicarboxylate (11.17 g, 0.05 mol) dissolved in freshly distilled ethyl acetate (40 mL) dropwise to the dried sodium ethoxide with stirring.

  • Condensation: Reflux the yellow mixture for 12 hours and then let it stand overnight.

  • Hydrolysis & Neutralization: Cool the mixture and add 100 mL of water, followed by the slow addition of concentrated HCl (40 mL). Reflux the mixture for another 2 hours. After cooling, neutralize the solution to a pH of 7 using sodium carbonate.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization from ethanol to yield 2,6-diacetylpyridine. The reported yield is approximately 58.8%.[2][6]

Protocol 2: New Validated Synthesis via Sodium-Promoted Claisen Condensation

This simplified procedure is adapted from the work of Li, et al.[1]

  • Reaction Setup: In a three-necked flask, add diethyl 2,6-pyridinedicarboxylate (4.46 g, 0.02 mol), ethyl acetate (50 mL), and toluene (80 mL).

  • Addition of Sodium: While stirring, add metallic sodium (2.3 g, 0.1 mol) to the solution.

  • Condensation: Heat the mixture to reflux and maintain for 9 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 50 mL of concentrated HCl and 40 mL of water.

  • Decarboxylation: Heat the mixture to reflux again and maintain for 5 hours.

  • Workup & Purification: Cool the mixture and neutralize it by carefully adding solid sodium carbonate. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). After removing the solvent by evaporation, the final product, 2,6-diacetylpyridine, is obtained as a white solid with a reported yield of up to 94%.[1]

Visualized Synthetic Workflows

The following diagrams illustrate the chemical transformations for the discussed synthetic routes.

G cluster_A Method A: Traditional Claisen Condensation A1 Diethyl 2,6-pyridinedicarboxylate A2 Intermediate Adduct A1->A2 1. NaOEt, Ethyl Acetate 2. Reflux A3 2,6-Diacetylpyridine A2->A3 1. H₂O, HCl 2. Reflux (Decarboxylation)

Caption: Workflow for the traditional synthesis of 2,6-diacetylpyridine.

G cluster_B New Validated Route: Sodium-Promoted Condensation B1 Diethyl 2,6-pyridinedicarboxylate B2 Intermediate Adduct B1->B2 1. Na(metal), Ethyl Acetate 2. Toluene, Reflux B3 2,6-Diacetylpyridine B2->B3 1. H₂O, HCl 2. Reflux (Decarboxylation)

Caption: Workflow for the new sodium-promoted synthesis route.

Conclusion

The validation of the sodium-promoted Claisen condensation presents a significant advancement in the synthesis of 2,6-diacetylpyridine. Compared to the traditional sodium ethoxide method, this new route offers several distinct advantages:

  • Higher Yield: The reported yields (86-94%) are substantially higher than those typically achieved with the traditional method (55-61%).[1][2][3]

  • Simplified Procedure: It eliminates the need for the separate preparation and rigorous drying of sodium ethoxide, reducing preparation time and potential sources of error.[1]

  • Operational Convenience: The reaction is less sensitive to trace amounts of water or ethanol, making the setup more straightforward and robust for broader laboratory use.[7]

While alternative high-yield methods exist, such as the organocuprate route, they often require expensive reagents and specialized, low-temperature equipment that may not be practical for all research or development settings.[3] Therefore, the sodium-promoted condensation route represents a more accessible, cost-effective, and efficient method for producing 2,6-diacetylpyridine, making it a highly recommended alternative for researchers and professionals in the field.

References

A Comparative Analysis of the Chelating Abilities of Diacetylpyridine and Terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination chemistry of ligands is paramount. This guide provides a detailed comparison of the chelating abilities of two tridentate N-donor ligands: 2,6-diacetylpyridine and 2,2':6',2''-terpyridine. While both are pivotal in coordination chemistry, they exhibit distinct characteristics in their unmodified forms and in the complexes they generate.

Introduction to Diacetylpyridine and Terpyridine

2,6-diacetylpyridine is an organic compound that serves as a versatile precursor in the synthesis of more complex Schiff base ligands, such as diiminopyridine (DIP) ligands.[1][2] Its own chelating ability stems from the central pyridine nitrogen and the two flanking carbonyl oxygens. However, it is the Schiff base condensation products of this compound that are more extensively studied for their coordination chemistry.[2][3]

2,2':6',2''-terpyridine is a well-established tridentate ligand renowned for its strong and versatile coordination with a wide range of metal ions.[4] It binds to metal ions through its three nitrogen atoms, forming two stable five-membered chelate rings, which results in complexes with rich photophysical and electrochemical properties.

Structural Comparison and Coordination Modes

A key difference in the coordination behavior of these ligands lies in their flexibility and the nature of the resulting complexes.

dot

Ligand_Comparison cluster_this compound This compound-based Ligands cluster_terpyridine Terpyridine cluster_complexes Metal Complexes This compound 2,6-Diacetylpyridine SchiffBase Schiff Base Ligand (e.g., Diiminopyridine) This compound->SchiffBase Condensation DAP_Complex This compound-derived Complex SchiffBase->DAP_Complex Chelation Terpyridine 2,2':6',2''-Terpyridine Terpyridine_Complex Terpyridine Complex Terpyridine->Terpyridine_Complex Chelation

Figure 1: Logical relationship of ligand modification and chelation for this compound and terpyridine.

Terpyridine is a relatively rigid ligand that, upon complexation, adopts a cis-cis conformation to coordinate meridionally to a metal center.[4] In contrast, 2,6-diacetylpyridine itself is more flexible. However, it is the derived diiminopyridine (DIP) ligands that are of significant interest. These are synthesized via a Schiff base condensation of 2,6-diacetylpyridine with substituted anilines.[1] The steric bulk of the aniline substituents plays a crucial role in determining the stoichiometry and geometry of the resulting metal complexes.

Quantitative Comparison of Chelating Ability

Conversely, the chelating ability of terpyridine has been extensively quantified. The stability constants (log K) for the formation of terpyridine complexes with several divalent metal ions are well-documented.

Metal Ionlog K₁ (Terpyridine)log K₂ (Terpyridine)
Mn²⁺4.43.9
Fe²⁺>77.8
Co²⁺8.07.9
Ni²⁺8.58.1
Cu²⁺9.76.5
Zn²⁺5.75.2
Table 1: Stability Constants (log K) of Divalent Metal-Terpyridine Complexes. Data compiled from various sources.

The Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions of the first transition series (Mn < Fe < Co < Ni < Cu > Zn), is generally followed by terpyridine.

Experimental Protocols for Determining Chelating Ability

The determination of stability constants and other thermodynamic parameters of metal-ligand complexes is crucial for comparing their chelating abilities. Three common experimental techniques are Potentiometric Titration, UV-Vis Spectrophotometric Titration, and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a base is added. The competition between the metal ion and protons for the ligand allows for the calculation of stability constants.

dot

Potentiometric_Titration_Workflow A Prepare Solutions: 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal Ion B Titrate with Standard Base (e.g., NaOH) A->B C Record pH vs. Volume of Base Added B->C D Plot Titration Curves C->D E Calculate Proton-Ligand and Metal-Ligand Stability Constants D->E

Figure 2: General workflow for determining stability constants using potentiometric titration.

Detailed Methodology:

  • Solution Preparation: Prepare solutions of a strong acid (e.g., HClO₄), the ligand in the acid, and the ligand and a metal salt in the acid, all at a constant ionic strength maintained with an inert electrolyte (e.g., NaClO₄).[5]

  • Titration: Titrate each solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature.[5]

  • Data Acquisition: Record the pH of the solution after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added for each titration. The displacement of the titration curve for the solution containing the metal ion from the curve for the ligand alone provides the data needed to calculate the formation constants of the metal-ligand complexes using methods such as those developed by Irving and Rossotti.[5]

UV-Vis Spectrophotometric Titration

This technique is employed when the metal-ligand complex has a distinct absorption spectrum compared to the free ligand and metal ion. The change in absorbance at a specific wavelength is monitored as the concentration of the metal or ligand is varied.

Detailed Methodology:

  • Wavelength Selection: Identify a wavelength where the absorbance of the metal-ligand complex is significant and the absorbance of the free ligand and metal ion is minimal.[6]

  • Titration: Prepare a series of solutions with a fixed concentration of either the metal ion or the ligand, and varying concentrations of the other component.

  • Data Acquisition: Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot the absorbance versus the molar ratio of the ligand to the metal. The shape of the resulting curve can be analyzed to determine the stoichiometry and stability constant of the complex.[6] Methods like the mole-ratio method or Job's method of continuous variation are commonly used.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

dot

ITC_Workflow A Prepare Ligand (in syringe) and Metal Ion (in cell) in matched buffer B Inject Ligand into Metal Solution in small aliquots A->B C Measure Heat Change after each injection B->C D Plot Heat Change vs. Molar Ratio C->D E Fit Data to a Binding Model to determine Kₐ, ΔH, and n D->E

Figure 3: Simplified workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution.[3] The concentration of the ligand in the syringe is typically 10-20 times that of the metal ion in the sample cell.[3]

  • Titration: The ligand solution is injected in small, precise aliquots into the sample cell containing the metal ion solution at a constant temperature.[8]

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[3][8]

Conclusion

In comparing 2,6-diacetylpyridine and 2,2':6',2''-terpyridine, it is evident that they serve different, though related, roles in coordination chemistry. Terpyridine is a well-characterized tridentate ligand that forms stable complexes with a wide array of metal ions, and its chelating ability has been extensively quantified. In contrast, 2,6-diacetylpyridine is a crucial building block for synthesizing more elaborate ligand systems, particularly diiminopyridine ligands, whose coordination properties are highly tunable.

For researchers and drug development professionals, the choice between these ligands depends on the specific application. Terpyridine offers a robust and predictable coordination environment, making it suitable for applications where high stability is desired. This compound, on the other hand, provides a gateway to a vast library of derivative ligands with tailored steric and electronic properties, offering a higher degree of flexibility in the design of metal complexes for catalysis and materials science. The experimental protocols outlined provide the fundamental approaches to quantitatively assess the chelating abilities of these and other ligands, enabling informed decisions in ligand design and application.

References

Validating the Blueprint of a Molecule: A Comparison Guide to X-ray Crystal Structure Analysis of a Diacetylpyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, providing atomic-level insights that drive innovation. However, the journey from a diffraction pattern to a validated crystal structure is a meticulous process requiring rigorous checks and balances. This guide provides a comparative overview of the essential validation steps, using a diacetylpyridine complex as a case study, and offers detailed experimental protocols for achieving a high-quality, reliable crystal structure.

The validation of a crystal structure ensures that the determined atomic model accurately represents the experimental X-ray diffraction data and conforms to established chemical and physical principles. This process is crucial for confirming molecular connectivity, stereochemistry, and intermolecular interactions, which are fundamental to understanding a compound's function and potential as a therapeutic agent.

The Standard for Validation: A Comparative Look at Key Parameters

A high-quality crystal structure is judged by a variety of metrics that assess the agreement between the experimental data and the refined model. Below is a comparison of key validation parameters, with illustrative data from a representative this compound-manganese complex.

ParameterAlternative A (Acceptable)Alternative B (Good)Alternative C (Excellent)This compound-Manganese Complex[1]
Resolution (Å) > 2.51.5 - 2.5< 1.51.80
R-factor (R1) < 0.10< 0.05< 0.030.045
R-free < 0.15< 0.10< 0.050.082
Goodness-of-Fit (GoF) ~ 1.0~ 1.0~ 1.01.05
Completeness (%) > 90> 95> 9999.8
Redundancy > 2> 3> 47.2
Ramachandran Outliers < 1%< 0.2%0%N/A (small molecule)
Clashscore < 20< 10< 51.2

Resolution indicates the level of detail in the electron density map. Lower values signify higher resolution and a more precise atomic model. The R-factor (R1) and R-free are measures of how well the calculated diffraction pattern from the model matches the observed experimental data. R-free is calculated from a subset of reflections that are not used in the refinement process, providing a less biased indicator of model quality. The Goodness-of-Fit (GoF) should be close to 1.0 for a well-refined structure. Data completeness and redundancy reflect the quality and statistical robustness of the collected diffraction data. For macromolecules, the Ramachandran plot is a critical validation tool for protein backbone conformation. The clashscore identifies unfavorable steric overlaps between atoms.

Experimental Protocols: From Crystal to Validated Structure

The following sections detail the standard methodologies for obtaining and validating the crystal structure of a this compound complex.

Crystal Growth

Single crystals of the this compound-manganese complex suitable for X-ray diffraction were grown by slow evaporation of a solvent mixture. A solution of the complex in a suitable solvent system (e.g., methanol/acetonitrile) was filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Over several days, the solvent slowly evaporated, leading to the formation of well-defined single crystals.

X-ray Data Collection

A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data collection strategy involved a series of omega and phi scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed, including integration of reflection intensities and scaling. The crystal structure was solved using direct methods or Patterson methods, which provide an initial electron density map. An initial model of the this compound complex was built into this electron density. The model was then refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Molecular Structure

To better illustrate the logical flow of the crystallographic process and the resulting molecular structure, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation Phase Crystal_Growth Crystal_Growth Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Raw Data Structure_Solution Structure_Solution Data_Processing->Structure_Solution Model_Building Model_Building Structure_Solution->Model_Building Structure_Refinement Structure_Refinement Model_Building->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Refined Model Validation->Structure_Refinement Feedback for further refinement Final_Model Final_Model Validation->Final_Model

Caption: Workflow of X-ray crystal structure determination and validation.

G Mn Mn N1_py N Mn->N1_py O1_ac1 O Mn->O1_ac1 N2_im1 N Mn->N2_im1 O2_ac2 O Mn->O2_ac2 N3_im2 N Mn->N3_im2 C1_py C N1_py->C1_py C5_py C N1_py->C5_py C2_py C C1_py->C2_py C1_ac1 C C1_py->C1_ac1 C3_py C C2_py->C3_py C4_py C C3_py->C4_py C4_py->C5_py C1_ac2 C C5_py->C1_ac2 C1_ac1->O1_ac1 C2_ac1 C C1_ac1->C2_ac1 C2_ac1->N2_im1 R1 R N2_im1->R1 C1_ac2->O2_ac2 C2_ac2 C C1_ac2->C2_ac2 C2_ac2->N3_im2 R2 R N3_im2->R2

Caption: Coordination of a this compound Schiff base ligand to a central metal ion.

References

A Spectroscopic Comparison of Diacetylpyridine and Its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct spectroscopic signatures of diacetylpyridine and its key derivatives, supported by experimental data and protocols.

This guide offers a detailed comparative analysis of the spectroscopic properties of 2,6-diacetylpyridine (B75352) and its analogues, with a particular focus on Schiff base and hydrazone derivatives. Understanding the nuanced differences in their spectral characteristics is crucial for researchers in coordination chemistry, materials science, and drug development for applications ranging from catalyst design to the synthesis of novel therapeutic agents.

Introduction to this compound and Its Analogues

2,6-diacetylpyridine is a versatile organic compound featuring a pyridine (B92270) ring substituted with two acetyl groups. Its reactivity at the carbonyl groups allows for the facile synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones. These analogues have garnered significant interest due to their ability to act as multidentate ligands, forming stable complexes with a variety of metal ions. The electronic and structural modifications resulting from the transformation of the acetyl groups into imine or hydrazone functionalities lead to distinct and measurable changes in their spectroscopic profiles.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, UV-Visible, and Fluorescence spectroscopy for 2,6-diacetylpyridine and a selection of its representative analogues.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. The chemical shifts of the pyridine ring protons and carbons, as well as the protons and carbons of the substituent groups, provide valuable information about the electronic environment within the molecule.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

CompoundPyridine H (meta)Pyridine H (para)Acetyl/Imino CH₃Other Notable PeaksSolvent
2,6-Diacetylpyridine8.228.002.80-CDCl₃
2,6-diacetylpyridine bis(benzoylhydrazone)---1H, m, H-4: 7.87; 2H, m, H-3 and H-5: 7.97DMSO-d₆
2,6-diacetylpyridine bis(nicotinoylhydrazone)7.97 (d)7.87 (t)2.53 (s)NH: 10.93 (br s)DMSO-d₆
Photoswitchable Hydrazone (2-Cl-E isomer)---NH: 15.35-12.23-

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundPyridine C (ortho)Pyridine C (meta)Pyridine C (para)Acetyl/Imino C=O/C=NAcetyl/Imino CH₃Solvent
2,6-Diacetylpyridine153.9120.1136.7199.925.5DMSO-d₆
2,6-diacetylpyridine bis(nicotinoylhydrazone)153.9120.1136.7151.4 (C=N)12.0DMSO-d₆
Metal Complex with 2-acetylpyridine (B122185) Schiff Base-120.00-150.00-160.00-170.00--
UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecules. The position of the absorption maximum (λmax) and the emission maximum (λem) are sensitive to the electronic structure and the surrounding solvent environment.

Table 3: Comparative UV-Visible Absorption and Fluorescence Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λem (nm)Fluorescence Quantum Yield (ΦF)Solvent
2,6-Diacetylpyridine-----
Photoswitchable Hydrazone (2-Cl)37026,293--Chloroform
Photoswitchable Hydrazone (2-Br)37021,955--Chloroform
Photoswitchable Hydrazone (2-I)37023,106--Chloroform
Copper(II) complex of a this compound Schiff base--415--

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues. Specific parameters may need to be optimized for individual compounds and instruments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Reference the spectrum to the solvent peak.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, chloroform) at a concentration of approximately 10⁻³ M. Prepare a series of dilutions to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

    • Use the pure solvent as a blank.

    • Determine the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁶ M) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

    • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission (λem).

    • To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the study of this compound and its analogues.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound Schiff_Base_Analogue Schiff Base / Hydrazone Analogue This compound->Schiff_Base_Analogue Condensation Amine_Hydrazine Amine or Hydrazine Amine_Hydrazine->Schiff_Base_Analogue NMR NMR Spectroscopy (¹H, ¹³C) Schiff_Base_Analogue->NMR UV_Vis UV-Vis Spectroscopy Schiff_Base_Analogue->UV_Vis Fluorescence Fluorescence Spectroscopy Schiff_Base_Analogue->Fluorescence Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Photophysical_Properties Photophysical Properties Fluorescence->Photophysical_Properties Structural_Relationships cluster_analogues Analogues DAP 2,6-Diacetylpyridine Schiff_Base Schiff Base (R-N=C) DAP->Schiff_Base + R-NH₂ Hydrazone Hydrazone (R₂N-N=C) DAP->Hydrazone + R₂N-NH₂ Oxime Oxime (HO-N=C) DAP->Oxime + NH₂OH

A Comparative Guide to Analytical Methods for the Quantification of 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 2,6-diacetylpyridine (B75352): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for method selection, development, and cross-validation in a pharmaceutical research and development setting.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for the quantification of 2,6-diacetylpyridine is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry, providing a clear comparison to aid in your decision-making process.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL~ 1.5 µg/mL
Selectivity HighVery HighLow to Moderate
Throughput ModerateModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of 2,6-diacetylpyridine in bulk drug substances and pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2,6-diacetylpyridine reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 2,6-diacetylpyridine at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the quantification of trace levels of 2,6-diacetylpyridine, particularly in complex matrices or for impurity profiling.

1. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2,6-diacetylpyridine (e.g., m/z 163, 121, 93).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of 2,6-diacetylpyridine in a suitable solvent such as methanol (B129727) or acetone.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Use an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate 2,6-diacetylpyridine from the sample matrix. The final extract should be in a solvent compatible with GC analysis.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of 2,6-diacetylpyridine. The mean recovery should be within 97-103%.

  • Precision: Determine repeatability and intermediate precision as described for the HPLC method. The RSD should be ≤ 3%.

  • LOD and LOQ: Determine based on the S/N ratio or the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of 2,6-diacetylpyridine in straightforward formulations where excipients do not interfere with the measurement at the analytical wavelength.

1. Spectrophotometric Conditions:

  • Instrument: Double-beam UV-Vis spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of 2,6-diacetylpyridine in the chosen solvent (e.g., ethanol (B145695) or methanol) over the UV range (200-400 nm). The λmax is expected to be around 270 nm.

  • Solvent: A suitable UV-grade solvent that dissolves the sample and does not absorb at the analytical wavelength.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of 2,6-diacetylpyridine in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Sample Solution: Prepare the sample by dissolving it in the solvent to a concentration that falls within the calibration range.

3. Validation Parameters:

  • Linearity: Measure the absorbance of the calibration standards and plot a calibration curve of absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by adding known amounts of 2,6-diacetylpyridine to a placebo. The mean recovery should be within 95-105%.

  • Precision: Determine repeatability and intermediate precision by analyzing multiple preparations of a standard solution. The RSD should be ≤ 5%.

  • LOD and LOQ: Can be estimated from the standard deviation of the blank and the slope of the calibration curve.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods produce comparable and reliable results. This is particularly important when transferring a method between laboratories or when using a secondary method to confirm results from a primary method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Primary and Secondary Methods define_scope->select_methods prepare_samples Prepare Homogeneous Sample Lots select_methods->prepare_samples analyze_primary Analyze Samples with Primary Method (e.g., HPLC) prepare_samples->analyze_primary analyze_secondary Analyze Samples with Secondary Method (e.g., GC-MS) prepare_samples->analyze_secondary compare_results Compare Results Statistically (e.g., t-test, F-test) analyze_primary->compare_results analyze_secondary->compare_results investigate_discrepancies Investigate Discrepancies compare_results->investigate_discrepancies If results differ significantly document_results Document Cross-Validation Report compare_results->document_results If results are comparable investigate_discrepancies->document_results

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of 2,6-diacetylpyridine should be guided by the specific requirements of the analysis. HPLC-UV offers a good balance of performance and cost for routine quality control. GC-MS provides superior sensitivity and selectivity for trace-level analysis and in complex matrices. UV-Vis spectrophotometry is a simple and cost-effective option for high-concentration samples with minimal interference. Proper validation and cross-validation of the chosen method are essential to ensure the generation of accurate and reliable data in a regulated environment.

A Comparative Guide to Diacetylpyridine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetylpyridine-based catalysts, particularly those derived from 2,6-diacetylpyridine, have emerged as a versatile and highly active class of catalysts in organic synthesis. Their modular nature, arising from the facile synthesis of bis(imino)pyridine ligands, allows for fine-tuning of steric and electronic properties, leading to remarkable control over catalytic processes such as olefin polymerization, oligomerization, hydrogenation, and cyclopropanation. This guide provides an objective comparison of the performance of various this compound-based catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.

Performance Comparison in Ethylene (B1197577) Polymerization

This compound-based iron and cobalt complexes are highly effective catalysts for ethylene polymerization, typically activated by a cocatalyst such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). The performance of these catalysts is significantly influenced by the substituents on the aryl groups of the bis(imino)pyridine ligand and the nature of the metal center.

Iron-based catalysts generally exhibit higher activity compared to their cobalt counterparts. For instance, LFeX₂ precatalysts with ketimine ligands are approximately an order of magnitude more active than those with aldimine ligands.[1] The steric hindrance of the ortho-substituents on the N-bound phenyl groups also plays a crucial role; less sterically hindered substituents tend to favor higher catalytic activities, while more hindered substituents facilitate the formation of higher molecular weight polyethylene (B3416737).[2]

Below is a comparative summary of the performance of selected this compound-based iron catalysts in ethylene polymerization.

Catalyst PrecursorCocatalystTemperature (°C)Pressure (atm)Activity (10⁶ g PE mol⁻¹ h⁻¹)Mw (kg mol⁻¹)PDIReference
2,6-((2,6-iPr₂C₆H₃)N=C(Me))₂C₅H₃NFeCl₂MAO501011.52542.3[1]
2,6-((2,6-Me₂C₆H₃)N=C(Me))₂C₅H₃NFeCl₂MAO501020.61872.5[1]
2,6-((2-EtC₆H₄)N=C(Me))₂C₅H₃NFeCl₂MMAO801010.2289.52.1[2]
2,6-((2-iPrC₆H₄)N=C(Me))₂C₅H₃NFeCl₂MMAO80108.7354.22.3[2]
2,6-((2,4,6-Me₃C₆H₂)N=C(H))₂C₅H₃NFeCl₂MAO50101.2561118.6[1]

Performance Comparison in Ethylene Oligomerization

This compound-based iron catalysts are also highly efficient for the selective oligomerization of ethylene to linear alpha-olefins, which are valuable chemical intermediates. The selectivity and activity can be tuned by modifying the ligand structure and reaction conditions.

Catalyst PrecursorCocatalystTemperature (°C)Pressure (MPa)Activity (10⁶ g mol⁻¹(Fe) h⁻¹)α-Olefin Selectivity (%)Reference
2,6-((2-iPrC₆H₄)N=C(SMe))₂C₅H₃NFeCl₂MMAO501.0136.196.5[3]
2,6-((2-ClC₆H₄)N=C(SMe))₂C₅H₃NFeCl₂MMAO501.0185.295.9[3]
2,6-((2,6-iPr₂C₆H₃)N=C(SMe))₂C₅H₃NFeCl₂MMAO402.0186.193.7[3][4]

Performance Comparison in Olefin Hydrogenation

While less explored than polymerization, this compound-based cobalt complexes have shown promise in the catalytic hydrogenation of alkenes. These catalysts can be effective for the hydrogenation of sterically hindered, unactivated alkenes under mild conditions.

Catalyst PrecursorSubstrateTemperature (°C)H₂ Pressure (atm)Time (h)Conversion (%)Reference
(ⁱᵖʳCNC)CoCH₃trans-Methylstilbene22424>98[5]
(ⁱᵖʳCNC)CoCH₃1-Methyl-1-cyclohexene22424>98[5]
(ⁱᵖʳCNC)CoCH₃2,3-Dimethyl-2-butene22424>98[5]

(ⁱᵖʳCNC) = 2,6-bis(arylimidazol-2-ylidene)pyridine

Performance Comparison in Cyclopropanation

This compound-derived iron and cobalt complexes can also catalyze the cyclopropanation of olefins. Comparative studies have shown that the choice of metal can significantly impact the yield and enantioselectivity of the reaction, with cobalt complexes sometimes showing superiority.[6]

CatalystSubstrateDiazo ReagentYield (%)trans:cis ratioee (%) (trans)Reference
[Fe(Porphyrin)]Styrene (B11656)Ethyl diazoacetate9593:780[1]
[Co(Porphyrin)]StyreneEthyl diazoacetate9292:894[6]
Fe(D₄-TpAP)StyreneEthyl diazoacetate9921:145[7]

Experimental Protocols

General Procedure for Ethylene Polymerization

The following is a representative experimental protocol for ethylene polymerization using a this compound-based iron catalyst.[8]

  • Catalyst Preparation: The 2,6-bis(imino)pyridyl iron dichloride catalyst is prepared according to literature procedures.

  • Reactor Setup: A 0.85 L stainless steel reactor equipped with a magnetic stirrer and a temperature control jacket is charged with 200 mL of heptane (B126788) as the solvent.

  • Cocatalyst Addition: Triisobutylaluminium (TIBA) is added as a cocatalyst at a concentration of 6 mmol/L.

  • Catalyst Injection: The solid catalyst (0.02–0.04 g/L) is introduced into the reactor.

  • Polymerization: The reactor is pressurized with ethylene (1.5–10 bar) and the temperature is maintained at 60–90 °C for 10–60 minutes. Hydrogen (0.5–2 bar) can be added as a chain-transfer agent.

  • Quenching and Workup: The polymerization is terminated by venting the ethylene and adding acidified methanol. The resulting polyethylene is collected by filtration, washed with methanol, and dried under vacuum.

  • Characterization: The polymer is characterized by gel permeation chromatography (GPC) to determine molecular weight (Mw) and polydispersity index (PDI), and by differential scanning calorimetry (DSC) to determine the melting temperature (Tm).

General Procedure for Cyclopropanation of Styrene

The following protocol is a general procedure for the iron-catalyzed cyclopropanation of styrene.[1][7]

  • Reaction Setup: A solution of the iron catalyst (e.g., a chiral iron(II) porphyrin complex, 1-2 mol%) and styrene (1.0 mmol) in a suitable solvent (e.g., toluene (B28343) or hexanes, 5 mL) is prepared in a reaction flask under an inert atmosphere.

  • Diazo Reagent Addition: A solution of the diazo compound (e.g., ethyl diazoacetate, 0.5 mmol) in the same solvent (2 mL) is added dropwise to the reaction mixture over a period of 1-2 hours at a controlled temperature (e.g., 4 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification and Analysis: The residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product. The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Visualizations

Catalytic_Cycle_Ethylene_Polymerization cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle cluster_termination Chain Termination Precatalyst Precatalyst Active_Catalyst Active Fe(II) Species Precatalyst->Active_Catalyst Activation Cocatalyst Cocatalyst (MAO) Activation Activation Ethylene_Coordination Ethylene Coordination Active_Catalyst->Ethylene_Coordination Ethylene Insertion Migratory Insertion Ethylene_Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Ethylene_Coordination Chain Propagation Beta_Hydride β-Hydride Elimination Growing_Chain->Beta_Hydride Chain_Transfer Chain Transfer to Al Growing_Chain->Chain_Transfer Polymer Polyethylene Beta_Hydride->Polymer Chain_Transfer->Polymer

Caption: Catalytic cycle for ethylene polymerization.

Experimental_Workflow_Catalyst_Screening Start Catalyst Synthesis (this compound + Amine + Metal Salt) Reaction_Setup Reaction Setup (Substrate, Solvent, Catalyst) Start->Reaction_Setup Parameter_Variation Vary Reaction Parameters (Temperature, Pressure, Time, Cocatalyst Ratio) Reaction_Setup->Parameter_Variation Run_Reaction Conduct Catalytic Reaction Parameter_Variation->Run_Reaction Analysis Product Analysis (Yield, Selectivity, M_w, PDI, ee) Run_Reaction->Analysis Comparison Compare Catalyst Performance Analysis->Comparison End Optimal Catalyst Identified Comparison->End

Caption: Experimental workflow for catalyst screening.

References

A Comparative Analysis of Diacetylpyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, properties, and biological activities of diacetylpyridine isomers, supported by available experimental data.

Diacetylpyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with two acetyl groups. The positional isomerism of these acetyl groups significantly influences the molecule's chemical reactivity, coordination chemistry, and biological activity. This guide provides a comparative analysis of this compound isomers, with a primary focus on the well-studied 2,6-diacetylpyridine (B75352) and available data for the 3,5-isomer and its derivatives. Due to a notable gap in the scientific literature, comprehensive experimental data for 2,4- and 2,5-diacetylpyridine (B15050335) is limited. This guide aims to summarize the existing knowledge to aid researchers, scientists, and drug development professionals in their work with these versatile compounds.

Physicochemical Properties

The physical and spectroscopic properties of this compound isomers are crucial for their identification and characterization. While data for 2,6-diacetylpyridine is readily available, information for other isomers is less common.

Property2,6-Diacetylpyridine3,5-Diacetylpyridine (B1650777)2,4-Diacetylpyridine2,5-Diacetylpyridine
Molecular Formula C₉H₉NO₂[1]C₉H₉NO₂[2]C₉H₉NO₂C₉H₉NO₂
Molecular Weight 163.17 g/mol [1]163.17 g/mol [2]163.17 g/mol 163.17 g/mol
Appearance White to off-white crystalline needles or powder[3]Yellow to brownish liquid or solid[2]Data not availableData not available
Melting Point 79-82 °C[4]Data not availableData not availableData not available
Boiling Point 126 °C at 6 mmHg[3]Data not availableData not availableData not available
Solubility Soluble in water, chloroform, and DMSO[3]Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water[2]Data not availableData not available
¹H NMR (CDCl₃) δ 8.22 (d, 2H), 8.01 (t, 1H), 2.81 (s, 6H)[5]Data not availableData not availableData not available
IR (KBr, cm⁻¹) ~1705 (C=O stretch)[5]Data not availableData not availableData not available

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various organic reactions. The most well-documented methods are for the 2,6-isomer.

Synthesis of 2,6-Diacetylpyridine

Several methods for the synthesis of 2,6-diacetylpyridine have been reported:

  • From 2,6-Lutidine: This method involves the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid, which is then esterified. A subsequent Claisen condensation with ethyl acetate (B1210297) followed by decarboxylation yields 2,6-diacetylpyridine[6].

  • From 2,6-Pyridinedicarbonitrile: Treatment of 2,6-pyridinedicarbonitrile with a Grignard reagent such as methylmagnesium bromide provides an alternative route to 2,6-diacetylpyridine[6].

  • From 2,6-diethylpyridine (B1295259): A more recent method involves the oxidation of 2,6-diethylpyridine using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite[7].

  • From 2,6-bis(1-pyrrolidinylcarbonyl)pyridine: Reaction with methylmagnesium chloride followed by acidic workup gives a high yield of 2,6-diacetylpyridine[7].

Synthesis of Other Isomers

Detailed experimental procedures for the synthesis of 2,4-, 2,5-, and 3,5-diacetylpyridine are not as prevalent in the literature. However, general synthetic strategies for substituted pyridines can be adapted. For instance, derivatives of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) have been synthesized through multi-component reactions[8].

G General Synthesis Workflow for Diacetylpyridines cluster_start Starting Materials cluster_reaction Key Reactions cluster_intermediate Intermediates cluster_end Final Product Start_Lutidine Substituted Lutidine/Pyridine Oxidation Oxidation Start_Lutidine->Oxidation e.g., KMnO₄ Start_Dinitrile Pyridinedicarbonitrile Grignard Grignard Reaction Start_Dinitrile->Grignard e.g., MeMgBr Intermediate_Acid Dicarboxylic Acid Oxidation->Intermediate_Acid Product This compound Isomer Grignard->Product Condensation Claisen Condensation Condensation->Product Decarboxylation Intermediate_Ester Diester Intermediate_Acid->Intermediate_Ester Esterification Intermediate_Ester->Condensation e.g., + Ethyl Acetate

General synthesis pathways for diacetylpyridines.

Biological Activities

The biological activities of this compound isomers and their derivatives, particularly as ligands in metal complexes, have been a subject of interest. The focus has been predominantly on antimicrobial and anticancer properties.

Isomer/DerivativeBiological ActivityOrganism/Cell LineKey FindingsReference
2,6-Diacetylpyridine bis(acylhydrazones) AntibacterialGram-positive bacteriaGood activity observed. Iron complexes were more active than the ligands.[8]
3,5-Diacetylpyridine derivatives AntimicrobialVarious bacteria and fungiSome derivatives showed high antimicrobial activity.[9]
3,5-Diacetyl-2,6-dimethylpyridine derivatives Analgesicin vivo (animal model)Superior analgesic activity compared to metamizole (B1201355) sodium.[8]
3,5-Diacetyl-2,6-dimethylpyridine derivatives AntiviralSARS-CoV-2One derivative showed antiviral activity comparable to a pharmaceutical drug.[8]
2,4-di-p-phenolyl-6-(2-furanyl)-pyridine derivatives Anticancer, Topoisomerase II inhibitionHCT15 and K562 cancer cell linesSignificant antiproliferative activity and potent topoisomerase II inhibition.[10]
2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) and its Pt(II) complex AnticancerA2780cisR and T-47D cancer cell linesCapable of overcoming cisplatin (B142131) resistance and showed high antiproliferative activity.[11]
Experimental Protocols

This method is commonly used to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plates: Sterile nutrient agar plates are uniformly swabbed with the prepared microbial suspension.

  • Application of Test Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics are used as positive controls.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • Addition of MTT Reagent: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G Hypothetical Signaling Pathway Modulation by this compound Derivatives cluster_outcome Cellular Outcome Compound This compound Derivative Target Cellular Target (e.g., Topoisomerase II, Kinase) Compound->Target Inhibition ROS Reactive Oxygen Species (ROS) Production Compound->ROS DNA_Damage DNA Damage Target->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Target->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis ROS->Apoptosis

Potential mechanism of anticancer activity.

Conclusion

This comparative guide highlights the significance of 2,6-diacetylpyridine as a versatile building block in coordination chemistry and drug discovery, with its derivatives showing promising antibacterial and anticancer activities. Data on the 3,5-diacetylpyridine isomer and its derivatives also indicate a potential for biological activity, particularly antimicrobial and analgesic effects. However, a significant knowledge gap exists for the 2,4- and 2,5-diacetylpyridine isomers, for which there is a scarcity of published synthesis procedures, physicochemical data, and biological evaluations. This lack of information presents an opportunity for further research to explore the full potential of the this compound isomer family. A systematic investigation into the synthesis and properties of the lesser-known isomers could unveil novel chemical reactivities and lead to the discovery of new therapeutic agents. Future studies directly comparing the biological activities of all parent this compound isomers would be invaluable for establishing clear structure-activity relationships.

References

A Comparative Guide to Purity Validation of Synthesized 2,6-Diacetylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. 2,6-Diacetylpyridine (B75352) is a key building block in the synthesis of various ligands and pharmaceutical intermediates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of synthesized 2,6-diacetylpyridine.

The selection of a purity validation method is contingent on several factors, including the anticipated impurities, the required accuracy and sensitivity, and the availability of instrumentation. While HPLC is a robust and widely used technique for purity assessment of non-volatile organic compounds, qNMR offers the advantage of being a primary analytical method, and GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.

Comparison of Purity Validation Methods

The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the purity analysis of 2,6-diacetylpyridine. The presented data is a synthesis of typical values obtained from commercial suppliers and analytical laboratories.

Parameter HPLC qNMR GC-MS
Principle Differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and mass-to-charge ratio.
Typical Purity Range >97%[1][2]>98% (by analogy)>98.0% - ≥98.5%[3][4][5]
Key Advantages High resolution and sensitivity, accurate quantification, well-established and robust.Provides structural information, is a primary analytical method, no reference standard of the analyte needed.High separation efficiency for volatile compounds, provides structural information from mass spectra.
Key Disadvantages Requires specialized equipment, can be time-consuming for method development.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.Limited to thermally stable and volatile compounds, potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the purity determination of 2,6-diacetylpyridine.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% formic acid.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized 2,6-diacetylpyridine and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram using the formula:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of qNMR for the absolute purity determination of 2,6-diacetylpyridine using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • High-purity internal standard with a known chemical structure and purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Accurately weigh the synthesized 2,6-diacetylpyridine and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following equation, taking into account the molar masses, number of protons, and weights of the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the purity analysis of 2,6-diacetylpyridine, particularly useful for identifying volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Helium (carrier gas)

  • Methanol or another suitable solvent

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 2,6-diacetylpyridine in methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Data Analysis: Identify the main peak corresponding to 2,6-diacetylpyridine based on its retention time and mass spectrum. Impurities are identified by their respective mass spectra and quantified based on their peak areas relative to the main peak.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of synthesized 2,6-diacetylpyridine.

G Purity Validation Workflow for 2,6-Diacetylpyridine cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Methods cluster_data Data Evaluation Synthesis Synthesis of 2,6-Diacetylpyridine Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Sample Preparation qNMR qNMR Analysis Purification->qNMR Sample Preparation GCMS GC-MS Analysis Purification->GCMS Sample Preparation Comparison Compare Purity Data HPLC->Comparison qNMR->Comparison GCMS->Comparison FinalPurity Final Purity Determination Comparison->FinalPurity

Caption: Workflow for Purity Validation.

Decision Pathway for Method Selection

This diagram outlines the logical process for selecting the most appropriate analytical method for purity determination.

G Method Selection Pathway Start Purity Validation Required VolatileImpurities Are volatile impurities a primary concern? Start->VolatileImpurities AbsoluteQuant Is absolute quantification without a specific standard needed? VolatileImpurities->AbsoluteQuant No GCMS Use GC-MS VolatileImpurities->GCMS Yes RoutineAnalysis Is this for routine QC analysis? AbsoluteQuant->RoutineAnalysis No qNMR Use qNMR AbsoluteQuant->qNMR Yes HPLC Use HPLC RoutineAnalysis->HPLC Yes Orthogonal Consider orthogonal method (e.g., HPLC) RoutineAnalysis->Orthogonal No

Caption: Decision Pathway for Method Selection.

References

A Comparative Guide to Computational and Experimental Data for Diacetylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of diacetylpyridine complexes is a burgeoning field in coordination chemistry, with applications ranging from catalysis to medicinal chemistry. The synergy between computational modeling and experimental analysis is crucial for accelerating the design and understanding of these versatile molecules. This guide provides an objective comparison of computational and experimental data for select this compound complexes, offering insights into the predictive power of theoretical methods and highlighting the indispensable role of empirical validation.

The Convergence of Theory and Experiment

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the geometric and electronic properties of metal complexes.[1] These theoretical models allow for the in silico design of novel this compound-based compounds and the elucidation of reaction mechanisms. However, the accuracy of these predictions is highly dependent on the chosen computational method and must be benchmarked against experimental data.[2] Experimental techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide the ground truth for validating and refining computational models.

The following sections present a detailed comparison of computational and experimental data for a well-characterized iron(III) complex of 2,6-diacetylpyridinebis(semioxamazide), with additional examples to illustrate the broader applicability of this comparative approach.

Case Study: Iron(III) 2,6-Diacetylpyridinebis(semioxamazide)

An iron(III) complex with the pentadentate ligand 2,6-diacetylpyridinebis(semioxamazide), denoted as [Fe(dapsox)(H₂O)₂]⁺, serves as an excellent case study for comparing theoretical predictions with experimental results.[3][4][5] This complex is a functional mimic of iron-dependent superoxide (B77818) dismutase, making its structural and electronic characterization particularly relevant.[3][5]

Geometric Parameters: A Tale of Two Structures

The primary method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This experimental technique provides highly accurate bond lengths and angles. For the [Fe(dapsox)(H₂O)₂]⁺ complex, DFT calculations have been shown to reproduce the experimental structure with remarkable accuracy.[4]

The table below presents a comparison of selected bond lengths from the X-ray crystal structure and the DFT-optimized geometry. The small deviations, typically less than 0.06 Å, underscore the reliability of the computational model in predicting the coordination environment of the iron center.[4]

Bond Experimental Bond Length (Å) (X-ray) Computational Bond Length (Å) (DFT) Difference (Å)
Fe-O(semioxamazide)2.032.01-0.02
Fe-N(pyridine)2.182.24+0.06
Fe-N(semioxamazide)2.152.19+0.04
Fe-O(axial water)2.082.10+0.02

Data sourced from a study on a functional mimic of iron superoxide dismutase.[4]

Spectroscopic Properties: From Vibrations to Electronic Transitions

Spectroscopy provides a fingerprint of a molecule's electronic and vibrational states. Comparing experimental and computationally simulated spectra is a critical step in validating the electronic structure predicted by theory.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. For many metal complexes, there is a good agreement between the experimental and DFT-calculated IR spectra, although the theoretical frequencies are often scaled to better match the experimental values.[6][7]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict these transitions. For the iron(III) 2,6-diacetylpyridinebis(semioxamazide) complex, TD-DFT calculations have successfully reproduced the experimental absorption spectra.[3][5] This agreement allows for the confident assignment of spectral features to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands.[3][5]

Technique Experimental Data Computational Prediction Level of Agreement
IR Spectroscopy Vibrational frequencies (cm⁻¹)Scaled vibrational frequencies (cm⁻¹)Good to Excellent
UV-Vis Spectroscopy Absorption maxima (nm)Excitation energies and oscillator strengthsGood

Broadening the Scope: Other this compound Complexes

The comparative approach is not limited to iron complexes. Similar studies have been conducted on a variety of metal complexes with this compound-derived ligands, including those of cobalt and lanthanides.

  • Cobalt(II) Complexes: Studies on cobalt(II) complexes with 2,6-diacetylpyridine (B75352) bis(hydrazone) ligands have utilized spectroscopic techniques and single-crystal X-ray diffraction to characterize their structures.[8][9][10] These experimental findings provide valuable benchmarks for future computational investigations.

  • Lanthanide(III) Complexes: The coordination chemistry of lanthanides with 2,6-diacetylpyridine-bis(benzoylhydrazone) has been explored, revealing complex structures that can be further understood through computational modeling.[6]

Experimental and Computational Protocols

A detailed understanding of the methodologies is essential for critically evaluating the data.

Experimental Protocols
  • Synthesis: The this compound ligand is typically synthesized via a condensation reaction between 2,6-diacetylpyridine and a suitable amine-containing compound, such as a hydrazide or semicarbazide.[9] The metal complex is then formed by reacting the ligand with a corresponding metal salt in an appropriate solvent.

  • Single-Crystal X-ray Diffraction: A single crystal of the complex is grown and irradiated with X-rays. The diffraction pattern is used to determine the electron density map and, subsequently, the precise atomic positions.

  • Spectroscopy (FT-IR and UV-Vis): For FT-IR, a sample is placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured. For UV-Vis, a solution of the complex is placed in a cuvette, and the absorbance of light in the ultraviolet and visible regions is recorded.

Computational Methodology
  • Geometry Optimization: A starting molecular structure is built, and its geometry is optimized using a quantum chemical method, most commonly DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: After geometry optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface and to simulate the IR spectrum.

  • Excited State Calculations: To simulate the UV-Vis spectrum, TD-DFT calculations are performed on the optimized ground-state geometry to determine the energies and intensities of electronic transitions.

Visualizing the Workflow and Structures

The following diagrams, generated using the DOT language, illustrate the workflow of comparing computational and experimental data and the general structure of a this compound ligand.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of Complex Characterization Spectroscopic & Structural Characterization (X-ray, IR, UV-Vis) Synthesis->Characterization Exp_Data Experimental Data Characterization->Exp_Data Comparison Comparison & Validation Exp_Data->Comparison Model Build Initial Molecular Model DFT DFT Geometry Optimization & Frequency Calculation Model->DFT TDDFT TD-DFT for Excited States DFT->TDDFT Comp_Data Computational Data DFT->Comp_Data TDDFT->Comp_Data Comp_Data->Comparison Refinement Model Refinement Comparison->Refinement Refinement->DFT Ligand N_pyridine N C1 C N_pyridine->C1 C2 C C1->C2 C_acetyl1 C C1->C_acetyl1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N_pyridine C_acetyl2 C C5->C_acetyl2 O1 O C_acetyl1->O1 CH3_1 CH₃ C_acetyl1->CH3_1 N1 N C_acetyl1->N1 R1 R₁ N1->R1 O2 O C_acetyl2->O2 CH3_2 CH₃ C_acetyl2->CH3_2 N2 N C_acetyl2->N2 R2 R₂ N2->R2

References

Safety Operating Guide

Proper Disposal of Diacetylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,6-diacetylpyridine, ensuring operational integrity and personnel safety in research and development environments.

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of diacetylpyridine, a compound recognized as a skin, eye, and respiratory irritant.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritant (H315)GHS07: Exclamation markP264, P280, P302+P352, P332+P313, P362Chemical-resistant gloves (e.g., nitrile rubber), lab coat
Eye Irritant (H319)GHS07: Exclamation markP280, P305+P351+P338, P337+P313Safety glasses with side shields or goggles
Respiratory Irritant (H335)GHS07: Exclamation markP261, P271, P304+P340, P312Use in a well-ventilated area or in a fume hood. A dust mask (e.g., N95) may be appropriate in some situations.

Experimental Protocol: Hazardous Waste Collection and Disposal

There are no established and verified chemical neutralization protocols for this compound suitable for a standard laboratory setting. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste management service. The following steps detail the proper procedure for collecting and preparing this compound for disposal.

1. Waste Identification and Segregation:

  • Designation: Immediately designate any unwanted this compound, including expired materials, reaction byproducts, or contaminated items, as "Hazardous Waste."

  • Segregation: this compound waste is a solid organic chemical. It should be segregated from other waste streams such as liquid waste, sharps, and non-hazardous trash. Do not mix solid this compound with liquid waste.[2]

2. Waste Container Selection and Labeling:

  • Container: Use a dedicated, sealable, and chemically compatible container for solid this compound waste. The original manufacturer's container, if in good condition, is an excellent option.[2] If the original container is not available, use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "2,6-diacetylpyridine" (no abbreviations).

    • The words "Hazardous Waste."

    • The date of waste accumulation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator or responsible party.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

3. Safe Storage of Hazardous Waste:

  • Location: Store the hazardous waste container in a designated, secure area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Containment: Keep the waste container sealed at all times, except when adding waste.[3] It is best practice to store the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Compatibility: Ensure that the storage area does not contain incompatible chemicals. For example, keep organic materials like this compound separate from strong oxidizing agents.

4. Arranging for Disposal:

  • Contact: Follow your institution's or company's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management officer.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

  • Pickup: Do not transport hazardous waste outside of your designated laboratory area. Wait for authorized personnel to collect the waste.

5. Spill and Decontamination Procedures:

  • Spill Cleanup: In the event of a small spill, carefully sweep up the solid this compound, avoiding dust generation. Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Contaminated PPE: Dispose of any grossly contaminated personal protective equipment as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Diacetylpyridine_Disposal_Workflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Unwanted this compound Identified is_contaminated Is the material contaminated or a byproduct? start->is_contaminated designate_waste Designate as 'Hazardous Waste' is_contaminated->designate_waste Yes/No select_container Select a compatible, sealable container designate_waste->select_container label_container Affix a complete Hazardous Waste label select_container->label_container store_safely Store in a designated, secure area with secondary containment label_container->store_safely keep_closed Keep container closed except when adding waste store_safely->keep_closed contact_ehs Contact EHS for waste pickup keep_closed->contact_ehs complete_forms Complete necessary disposal documentation contact_ehs->complete_forms end Waste collected by authorized personnel complete_forms->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.

References

Personal protective equipment for handling Diacetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Diacetylpyridine, with a focus on personal protective equipment (PPE), operational plans, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate PPE is mandatory.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, based on safety data sheets.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4]Conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][5]
Skin Protection Chemical-impermeable and fire/flame-resistant gloves and clothing.[4][6]Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[4]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced.[4] A NIOSH/MSHA approved respirator should be used for large-scale operations or emergencies.[1][6] A dust mask of type N95 (US) is also suggested.[2][3]Follow OSHA respirator regulations (29CFR 1910.134) or European Standard EN 149.[6]

Operational and Disposal Plans

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4][5]

  • Ignition Sources: Use non-sparking tools and take precautions against electrostatic discharge. Keep away from all sources of ignition.[4]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[4][6]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[4][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[4][6]

  • Spills: For small spills, sweep up the material and place it into a suitable container for disposal.[5][6] For large spills, evacuate the area and ensure adequate ventilation.[4]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol A Assess Hazards of This compound B Review Safety Data Sheet (SDS) A->B C Identify Required PPE (Eye, Skin, Respiratory) B->C D Inspect PPE for Integrity C->D F Don Appropriate PPE D->F E Work in a Well-Ventilated Area (Fume Hood) G Handle this compound F->G H Decontaminate Work Area G->H Spill Spill Occurs G->Spill Exposure Exposure Occurs G->Exposure I Properly Remove and Dispose of PPE H->I J Store Chemical Securely I->J K Dispose of Waste (Follow Regulations) J->K L Evacuate & Ventilate Spill->L M Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->M N Seek Medical Attention M->N

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacetylpyridine
Reactant of Route 2
Reactant of Route 2
Diacetylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.